Product packaging for Cefoselis(Cat. No.:CAS No. 122841-10-5)

Cefoselis

Número de catálogo: B1662153
Número CAS: 122841-10-5
Peso molecular: 522.6 g/mol
Clave InChI: BHXLLRXDAYEMPP-SBGRAJFYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Cefoselis is a semisynthetic, broad-spectrum, beta-lactamase-resistant, fourth-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N8O6S2 B1662153 Cefoselis CAS No. 122841-10-5

Propiedades

IUPAC Name

(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O6S2/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32)/b24-12-/t13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXLLRXDAYEMPP-SBGRAJFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048285
Record name Cefoselis
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122841-10-5
Record name Cefoselis [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122841105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefoselis
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFOSELIS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B50MLU3H1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cefoselis Sulfate on Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefoselis sulfate is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its bactericidal action is primarily achieved through the inhibition of bacterial cell wall synthesis, a pathway essential for bacterial viability. This technical guide provides a detailed examination of the molecular mechanism of this compound, focusing on its interaction with penicillin-binding proteins (PBPs), the subsequent disruption of peptidoglycan synthesis, and the resulting loss of bacterial cell wall integrity. This document also includes quantitative data on its antimicrobial efficacy, detailed experimental protocols for studying its mechanism of action, and visual diagrams to illustrate the key pathways and experimental workflows.

Introduction

The bacterial cell wall is a vital structure that provides mechanical support and protects the bacterium from osmotic lysis. It is primarily composed of peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The final and crucial step in peptidoglycan synthesis, the transpeptidation reaction, is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).

This compound, as a β-lactam antibiotic, structurally mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows it to act as a suicide inhibitor of PBPs, leading to the disruption of cell wall synthesis and ultimately, bacterial cell death. As a fourth-generation cephalosporin, this compound possesses features that confer stability against many β-lactamases, enzymes that are a common cause of bacterial resistance to β-lactam antibiotics.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of this compound sulfate is the inhibition of the final transpeptidation step in the synthesis of the bacterial cell wall.[1] This process can be broken down into the following key stages:

  • Penetration of the Bacterial Cell Envelope: In Gram-negative bacteria, this compound must first traverse the outer membrane to reach the periplasmic space where the PBPs are located.

  • Binding to Penicillin-Binding Proteins (PBPs): this compound covalently binds to the active site of PBPs. PBPs are a group of enzymes essential for the cross-linking of peptidoglycan chains.[1]

  • Inhibition of Transpeptidation: By binding to PBPs, this compound blocks their transpeptidase activity. This prevents the formation of the peptide cross-links that provide the cell wall with its structural integrity.

  • Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium. This results in cell lysis and death.

The following diagram illustrates the signaling pathway of this compound action on the bacterial cell wall:

Cefoselis_Mechanism cluster_ext Extracellular Space cluster_cell Bacterial Cell cluster_periplasm Periplasm This compound This compound Sulfate PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan_synthesis Peptidoglycan Cross-linking This compound->Peptidoglycan_synthesis Inhibits PBP->Peptidoglycan_synthesis Catalyzes Weak_wall Weakened Cell Wall Peptidoglycan_synthesis->Weak_wall Leads to Lysis Cell Lysis Weak_wall->Lysis Results in

Figure 1: Mechanism of this compound Action

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

The in vitro activity of this compound has been evaluated against a wide range of clinical isolates. The following table summarizes the MIC50 and MIC90 values for this compound against various Gram-positive and Gram-negative bacteria.

Bacterial SpeciesNumber of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)
Gram-Positive
Staphylococcus aureus (MSSA)10012
Staphylococcus aureus (MRSA)100>128>128
Streptococcus pneumoniae1000.120.5
Streptococcus pyogenes100≤0.060.12
Gram-Negative
Escherichia coli (non-ESBL)1000.251
Escherichia coli (ESBL)10064>128
Klebsiella pneumoniae (non-ESBL)1000.251
Klebsiella pneumoniae (ESBL)10032>128
Pseudomonas aeruginosa100832
Acinetobacter baumannii10032128

Data extracted from a study on clinical isolates in China.[1]

Penicillin-Binding Protein (PBP) Affinity
OrganismPBPCeftobiprole IC50 (μg/mL)Ceftaroline IC50 (μg/mL)
Staphylococcus aureus PBP1≤10.12
PBP2≤10.25
PBP3≤10.25
PBP2a (MRSA)0.470.1
Pseudomonas aeruginosa PBP1a0.1-
PBP1b1-
PBP23-
PBP30.1-

Note: This table is for comparative purposes. The IC50 values represent the concentration of the antibiotic required to inhibit 50% of the binding of a fluorescent penicillin to the PBP.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

  • This compound sulfate powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound sulfate in a suitable solvent (e.g., sterile water) at a concentration of 1280 μg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 128 μg/mL to 0.06 μg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Penicillin-Binding Protein (PBP) Affinity Assay

This protocol describes a competitive binding assay using a fluorescently labeled penicillin derivative.

Materials:

  • Bacterial cell membranes containing PBPs

  • This compound sulfate

  • Bocillin™ FL (fluorescent penicillin)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE equipment

  • Fluorescence imager

Procedure:

  • Membrane Preparation: Grow the bacterial strain of interest to mid-log phase and harvest the cells. Lyse the cells and isolate the cell membrane fraction containing the PBPs by ultracentrifugation.

  • Competitive Binding: In a series of microcentrifuge tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of this compound sulfate for 30 minutes at 37°C.

  • Fluorescent Labeling: Add a saturating concentration of Bocillin™ FL to each tube and incubate for an additional 10 minutes at 37°C. This will label the PBPs that are not bound by this compound.

  • SDS-PAGE: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the membrane proteins by SDS-PAGE.

  • Fluorescence Detection: Visualize the fluorescently labeled PBPs using a fluorescence imager.

  • Data Analysis: Quantify the fluorescence intensity of each PBP band. The IC50 value is the concentration of this compound that reduces the fluorescence intensity by 50% compared to the control (no this compound).

The following diagram illustrates the experimental workflow for the PBP affinity assay:

PBP_Assay_Workflow start Start prep_membranes Prepare Bacterial Membranes start->prep_membranes incubate_this compound Incubate Membranes with varying [this compound] prep_membranes->incubate_this compound add_bocillin Add Fluorescent Penicillin (Bocillin FL) incubate_this compound->add_bocillin sds_page Separate Proteins by SDS-PAGE add_bocillin->sds_page visualize Visualize Fluorescence sds_page->visualize analyze Quantify Bands & Determine IC50 visualize->analyze end End analyze->end

Figure 2: PBP Affinity Assay Workflow

Conclusion

This compound sulfate is a potent fourth-generation cephalosporin that exerts its bactericidal effect by targeting and inhibiting bacterial cell wall synthesis. Its ability to bind to and inactivate essential penicillin-binding proteins disrupts the integrity of the peptidoglycan layer, leading to cell lysis. The broad spectrum of activity and stability to many β-lactamases make this compound an important therapeutic option. The methodologies and data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working to understand and leverage the mechanism of this important antibiotic. Further research to elucidate the specific binding kinetics of this compound to a wider range of PBPs will continue to refine our understanding of its antimicrobial profile.

References

Cefoselis: A Technical Guide to Penicillin-Binding Protein (PBP) Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoselis is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Like other β-lactam antibiotics, its mechanism of action is the inhibition of bacterial cell wall synthesis.[3][4] This is achieved by targeting and acylating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][4] The integrity of the peptidoglycan layer is crucial for bacterial survival, providing structural support and protection against osmotic lysis.[3] Inhibition of PBPs by this compound leads to a compromised cell wall, ultimately resulting in bacterial cell death.[3] this compound is also noted for its ability to penetrate the blood-brain barrier.[1][5]

Mechanism of Action: PBP Inhibition

The bactericidal effect of this compound stems from its covalent binding to the active site of PBPs.[4] This binding inactivates the transpeptidase activity of the PBPs, which is responsible for cross-linking the peptide side chains of the peptidoglycan strands.[6] This disruption in cell wall biosynthesis weakens the structural integrity of the bacterium, leading to cell lysis.[3]

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

This compound Binding Affinity to PBPs

AntibioticOrganismPBP TargetIC50 (µg/mL)Reference
CeftarolineMethicillin-Resistant S. aureusPBP2a0.01 - 1[7][8]
CeftarolinePenicillin-Resistant S. pneumoniaePBP2x0.1 - 1[7][8]
CeftarolinePenicillin-Resistant S. pneumoniaePBP2b0.5 - 4[8]
CeftarolinePenicillin-Resistant S. pneumoniaePBP1a0.125 - 0.25[8]

Note: This data is for Ceftaroline and is intended to be representative of the type of binding affinity data determined for cephalosporins.

Experimental Protocol: PBP Binding Affinity Assay

A common method to determine the binding affinity of a β-lactam antibiotic for specific PBPs is a competitive binding assay using a fluorescently labeled penicillin analog, such as Bocillin-FL. The following is a generalized protocol for such an experiment.

Objective: To determine the concentration of this compound required to inhibit 50% of the binding of a fluorescent penicillin analog to a specific PBP (IC50).

Materials:

  • Bacterial culture of interest

  • This compound (or other test β-lactam) at various concentrations

  • Bocillin-FL (fluorescent penicillin)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • SDS-PAGE apparatus and reagents

  • Fluorescence gel imager

Methodology:

  • Bacterial Culture and Membrane Preparation:

    • Grow the bacterial strain of interest to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with PBS.

    • Lyse the cells to release the membrane proteins, including PBPs.

    • Isolate the membrane fraction by ultracentrifugation.

  • Competitive Binding:

    • Aliquots of the membrane preparation are incubated with increasing concentrations of this compound for a defined period to allow for binding to the PBPs.

    • A control sample with no this compound is also prepared.

  • Fluorescent Labeling:

    • Bocillin-FL is added to all samples and incubated. Bocillin-FL will bind to the PBP active sites that are not occupied by this compound.

  • SDS-PAGE and Fluorescence Detection:

    • The reaction is stopped, and the membrane proteins are solubilized.

    • The proteins are separated by size using SDS-PAGE.

    • The gel is imaged using a fluorescence scanner to detect the bands corresponding to the fluorescently labeled PBPs.

  • Data Analysis:

    • The intensity of the fluorescent bands for each PBP at different this compound concentrations is quantified.

    • The IC50 value is calculated as the concentration of this compound that results in a 50% reduction in the fluorescence intensity of the PBP band compared to the control.

start Start: Bacterial Culture culture Grow bacterial culture to mid-log phase start->culture harvest Harvest and wash cells culture->harvest lyse Lyse cells and isolate membrane fraction harvest->lyse incubate Incubate membrane fraction with varying concentrations of this compound lyse->incubate label Add fluorescent penicillin (e.g., Bocillin-FL) incubate->label sds_page Separate proteins by SDS-PAGE label->sds_page image Image gel for fluorescence sds_page->image analyze Quantify band intensity and calculate IC50 image->analyze end End: IC50 Determined analyze->end

Caption: Experimental workflow for determining PBP binding affinity.

Conclusion

This compound exerts its antibacterial effects by targeting and inactivating penicillin-binding proteins, which are vital for bacterial cell wall synthesis. While specific binding affinity data for this compound is not extensively published, the methodologies for determining such data are well-established. Further research to quantify the binding of this compound to a wide range of PBPs from clinically relevant pathogens would provide a more detailed understanding of its spectrum of activity and its potential for overcoming resistance mechanisms.

References

Chemical structure and synthesis of Cefoselis derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Structure and Synthesis of Cefoselis Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a fourth-generation parenteral cephalosporin antibiotic characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its unique chemical structure, featuring a 2-(2-aminothiazol-4-yl)-(Z)-2-methoxyiminoacetamido group at the C-7 position and a substituted pyrazolium moiety at the C-3 position, confers high antibacterial potency and stability against many β-lactamases. This guide provides a detailed examination of the chemical structure of this compound, its mechanism of action, and established synthetic pathways. Furthermore, it explores the structure-activity relationships (SAR) that govern the design of this compound derivatives and provides representative experimental protocols for their synthesis, serving as a technical resource for professionals in medicinal chemistry and drug development.

Chemical Structure of this compound

This compound is a semi-synthetic antibiotic built upon the core cephem nucleus, which is a bicyclic system composed of a β-lactam ring fused to a dihydrothiazine ring.

  • IUPAC Name: (6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

  • CAS Number: 122841-10-5

  • Molecular Formula: C₁₉H₂₂N₈O₆S₂

  • SMILES: CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-]

The structure of this compound is distinguished by two critical side chains attached to the 7-aminocephalosporanic acid (7-ACA) core, which dictate its biological properties.

  • C-7 Acylamino Side Chain: The aminothiazolyl methoxyimino group is a hallmark of third and fourth-generation cephalosporins. This moiety provides potent activity against a wide range of Gram-negative bacteria and confers significant stability against hydrolysis by common β-lactamase enzymes.

  • C-3 Substituent: The C-3 position features a [3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl group. This quaternary ammonium moiety enhances water solubility for parenteral administration and contributes to the compound's broad spectrum of activity, including against Pseudomonas aeruginosa. Modifications at this position are a primary strategy for altering the pharmacokinetic profile and antibacterial spectrum of cephalosporins.

Mechanism of Antibacterial Action

Like all β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterium.

  • Target Binding: this compound binds to and inactivates Penicillin-Binding Proteins (PBPs), which are bacterial enzymes (transpeptidases, carboxypeptidases) located on the inner membrane of the bacterial cell wall.

  • Inhibition of Transpeptidation: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, the essential structural component of the cell wall.

  • Cell Lysis: The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

The affinity of this compound for various PBPs, combined with its ability to penetrate the outer membrane of Gram-negative bacteria and its resistance to β-lactamases, defines its potent antibacterial activity.

Cefoselis_Mechanism_of_Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) This compound->PBP Binds to & Inactivates inhibits_point PBP->inhibits_point CrossLinking Peptidoglycan Cross-Linking CellWall Stable Bacterial Cell Wall CrossLinking->CellWall Essential for Lysis Cell Lysis and Bacterial Death inhibits_point->CrossLinking Inhibits inhibits_point->Lysis Leads to

Caption: Mechanism of action of this compound.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically starts from 7-aminocephalosporanic acid (7-ACA), a versatile intermediate derived from the fermentation of Cephalosporium acremonium. The general strategy involves two key modifications: acylation of the C-7 amino group and substitution at the C-3' position.

General Synthetic Workflow

The synthesis can be logically divided into the preparation of the key side chains and their subsequent coupling to the cephem nucleus.

Cefoselis_Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Side Chain Synthesis ACA 7-ACA Intermediate1 C-3' Substituted Intermediate (e.g., 3-iodomethylcephem) ACA->Intermediate1 1. Protection 2. C-3' Activation Intermediate2 Key this compound Intermediate Intermediate1->Intermediate2 3. Nucleophilic Substitution Final This compound Intermediate2->Final 4. C-7 Acylation 5. Deprotection C3_SideChain C-3 Pyrazolium Precursor C3_SideChain->Intermediate2 C7_SideChain C-7 Aminothiazole Side Chain (Activated) C7_SideChain->Final

Caption: General synthetic workflow for this compound.
Experimental Protocols

The following are representative protocols for key steps in the synthesis of a this compound-type molecule. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: N-Acylation of the C-7 Amino Group

This protocol describes the coupling of the C-7 side chain to the cephem nucleus.

  • Preparation of the Activated Side Chain: To a stirred suspension of 2-(2-aminothiazol-4-yl)-(Z)-2-methoxyiminoacetic acid (1.0 eq) in dry dichloromethane (10 mL/g) under a nitrogen atmosphere at 0°C, add phosphorus pentachloride (1.1 eq) portion-wise over 30 minutes. Stir the reaction mixture at 0-5°C for 2 hours until a clear solution of the corresponding acid chloride is formed.

  • Silylation of Cephem Nucleus: In a separate flask, suspend the 7-aminocephem intermediate (e.g., (6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate) (1.0 eq) in dry dichloromethane (15 mL/g). Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq) and a catalytic amount of trimethylsilyl chloride (0.1 eq). Heat the mixture to 40°C for 1 hour to obtain a clear solution of the silylated amine.

  • Coupling Reaction: Cool the solution from Step 2 to -10°C. Add the acid chloride solution from Step 1 dropwise over 1 hour, maintaining the temperature below -5°C.

  • Work-up and Isolation: After the addition is complete, stir the reaction for an additional 2-3 hours. Quench the reaction by adding methanol (5 mL/g). Adjust the pH to 3.5 with an aqueous solution of sodium bicarbonate. The precipitated product is collected by filtration, washed sequentially with cold water and acetone, and dried under vacuum to yield the final this compound product.

Structure-Activity Relationships (SAR) of this compound Derivatives

While specific data on a wide range of this compound derivatives is not extensively available in public literature, the SAR for fourth-generation cephalosporins is well-established. These principles guide the rational design of new analogs with improved properties.

Position of ModificationType of ModificationExpected Impact on Activity/Properties
C-7 Side Chain Modification of the 2-aminothiazole ringGenerally reduces antibacterial potency. This ring is considered optimal for high affinity to PBPs.
Alteration of the (Z)-oxime group (e.g., to other alkoxyimino or carboxyalkoxyimino groups)Can modulate β-lactamase stability and antibacterial spectrum. For example, bulky groups can enhance stability against certain Class C β-lactamases.
C-3 Side Chain Variation of the heterocyclic ring (e.g., replacing pyrazole with triazole, tetrazole, or pyridine)Directly impacts pharmacokinetics (half-life, distribution), spectrum of activity (especially against P. aeruginosa), and metabolic stability.
Modification of substituents on the heterocyclic ring (e.g., altering the 2-hydroxyethyl group)Can fine-tune solubility, potency, and potential for adverse effects.
Cephem Core Replacement of sulfur at position 1 with oxygen (oxacephem) or carbon (carbacephem)Significantly alters the reactivity of the β-lactam ring and can increase antibacterial activity, but requires a more complex total synthesis approach.

Logical Workflow for Derivative Synthesis

The generation of a library of this compound derivatives for SAR studies typically involves parallel synthesis from a common, advanced intermediate.

Derivative_Synthesis_Logic Intermediate Common Intermediate (C-7 Protected, C-3' Active) mid_point Intermediate->mid_point Deriv_A1 Derivative A1 Deriv_A2 Derivative A2 Deriv_A3 Derivative A3 mid_point->Deriv_A1 + Nucleophile 1 mid_point->Deriv_A2 + Nucleophile 2 mid_point->Deriv_A3 + Nucleophile 3

Caption: Workflow for generating C-3' derivatives.

Conclusion

This compound remains an important fourth-generation cephalosporin, valued for its broad-spectrum bactericidal activity. Its chemical architecture, particularly the side chains at the C-3 and C-7 positions of the cephem nucleus, is finely tuned for potent PBP inhibition and resistance to β-lactamases. The synthesis of this compound and its potential derivatives relies on established principles of β-lactam chemistry, primarily involving the modification of the 7-ACA scaffold. Future research into this compound derivatives will likely focus on modifying the C-3 substituent to further enhance activity against multi-drug resistant pathogens and optimize pharmacokinetic profiles. This guide provides the foundational chemical and synthetic knowledge required for such endeavors.

In Vitro Antibacterial Spectrum of Cefoselis Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoselis is a fourth-generation cephalosporin characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its structural properties confer stability against many β-lactamases, allowing for potent antibacterial action.[4][5] This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of this compound against a range of clinically relevant Gram-positive bacteria. The data presented herein is crucial for understanding its potential therapeutic applications and for guiding further research and development.

The primary mechanism of action for this compound, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis.[4][6] It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[4][5] This disruption of the cell wall integrity leads to bacterial cell lysis and death.

This document summarizes key quantitative data on the in vitro activity of this compound, details the experimental methodologies used to obtain this data, and provides a visual representation of the experimental workflow.

Data Presentation: In Vitro Activity of this compound

The in vitro potency of this compound against various Gram-positive isolates is summarized in the following tables. The data is primarily derived from a major study conducted in China, utilizing the broth microdilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][7]

Table 1: In Vitro Activity of this compound against Staphylococcus aureus
Organism (n)Resistance ProfileMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)Susceptibility Rate (%)
S. aureus (100)Methicillin-Sensitive (MSSA)---100%[1][7]
S. aureus (100)Methicillin-Resistant (MRSA)---0%[1][7]

Data sourced from a study by Cheng et al. (2020).[1][7]

Table 2: In Vitro Activity of this compound against Streptococcus species
Organism (n)Resistance ProfileMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)Susceptibility Rate (%)
S. pneumoniae (45)Penicillin-Susceptible (PSSP)--->90%[2]
S. pneumoniae (15)Penicillin-Resistant (PRSP)---60%[2]
Beta-hemolytic Streptococcus (76)---->90%[2]
Viridans group Streptococcus (29)---->90%[2]

Data sourced from a study by Cheng et al. (2020).[2]

Activity Against Other Gram-Positive Bacteria
  • Enterococcus species: Cephalosporins, in general, exhibit poor activity against Enterococcus species due to intrinsic resistance mechanisms.[8][9] Specific MIC data for this compound against Enterococcus faecalis and Enterococcus faecium is limited in the reviewed literature, and it is generally presumed to be inactive.[3]

  • Coagulase-Negative Staphylococci (CoNS): While specific data for this compound against CoNS is not extensively detailed in the primary sources, methicillin-resistant CoNS often exhibit cross-resistance to cephalosporins. This compound was found to be highly active against methicillin-sensitive CoNS (MSCNS) but demonstrated poor activity against methicillin-resistant CoNS (MRCNS).[3]

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound, as presented in the cited literature, adheres to the standardized methods for antimicrobial susceptibility testing. The primary methodology employed is the broth microdilution method, following the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI), specifically the M07-A9 document.[1]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (as per CLSI M07-A9)

This protocol outlines the standardized procedure for determining the MIC of this compound against aerobic bacteria.

1. Preparation of Antimicrobial Agent Stock Solution:

  • A stock solution of this compound is prepared from a powder of known potency.

  • The powder is dissolved in a suitable solvent to achieve a high concentration.

2. Preparation of Microdilution Plates:

  • A series of two-fold dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • These dilutions are dispensed into the wells of a 96-well microtiter plate.

  • The final volume in each well is typically 100 µL.

3. Inoculum Preparation:

  • Bacterial isolates to be tested are cultured on an appropriate agar medium for 18-24 hours.

  • Several colonies are selected and suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate bacterial concentration of 1.5 x 10^8 CFU/mL.

  • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

4. Inoculation of Microdilution Plates:

  • Within 15 minutes of standardization, the diluted inoculum is added to each well of the microtiter plate containing the this compound dilutions.

  • A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included on each plate.

5. Incubation:

  • The inoculated microtiter plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.

6. Interpretation of Results (MIC Determination):

  • Following incubation, the plates are examined for visible bacterial growth.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism.

7. Quality Control:

  • Reference strains with known MIC values, such as Staphylococcus aureus ATCC 29213, are tested concurrently to ensure the accuracy and reproducibility of the results.[7]

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow cluster_prep Preparation cluster_mic_plate MIC Plate Setup cluster_testing Testing cluster_results Results start Start stock_solution Prepare this compound Stock Solution start->stock_solution bacterial_culture Culture Bacterial Isolates start->bacterial_culture serial_dilution Perform Serial Dilutions in Microtiter Plate stock_solution->serial_dilution inoculum_prep Prepare Standardized Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep inoculation Inoculate Plate with Bacterial Suspension serial_dilution->inoculation inoculum_prep->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Read Visual Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound demonstrates potent in vitro activity against a range of Gram-positive pathogens, particularly methicillin-sensitive Staphylococcus aureus and various species of Streptococcus.[1][2] However, its efficacy is significantly diminished against methicillin-resistant S. aureus and likely against resistant strains of coagulase-negative staphylococci and Enterococcus species.[1][3] The standardized broth microdilution method, as outlined by CLSI, provides a reliable framework for assessing the in vitro antibacterial spectrum of this compound. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering key data and methodological insights to inform further studies and potential clinical applications of this fourth-generation cephalosporin.

References

Cefoselis: A Comprehensive Technical Guide on its Pharmacokinetic and Pharmacodynamic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoselis is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of this compound, designed to be a valuable resource for researchers, scientists, and professionals involved in drug development. This compound is used in the clinical treatment of various infections, including those of the respiratory and urinary tracts.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is characterized by its distribution, metabolism, and excretion. While comprehensive data in healthy adults is limited in the readily available literature, a population pharmacokinetic study in pediatric patients with hematological malignancies has provided some insights.

A study in pediatric patients with hematological malignancies utilized a two-compartment model with zero-order input and first-order elimination to describe the pharmacokinetics of this compound following intravenous administration. In this model, the patient's weight was identified as a significant covariate influencing the drug's pharmacokinetics.

Table 1: Pharmacokinetic Model for this compound in Pediatric Patients

ParameterDescription
ModelTwo-compartment with zero-order input and first-order elimination
Significant CovariateWeight

Further research is required to establish a comprehensive pharmacokinetic profile in healthy adult volunteers, including parameters such as half-life, volume of distribution, clearance, and protein binding.

Pharmacodynamic Properties

The pharmacodynamic activity of this compound is primarily related to its ability to inhibit bacterial cell wall synthesis, leading to bactericidal effects. This is achieved through the binding to and inactivation of penicillin-binding proteins (PBPs).

In Vitro Activity

The in vitro activity of this compound has been evaluated against a wide range of clinically important bacterial pathogens. The minimum inhibitory concentration (MIC) is a key measure of its potency.

A significant study evaluated the in vitro activity of this compound against common bacterial pathogens collected from 18 hospitals across China. The MICs were determined using the broth microdilution method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria [1]

Organism (n)MIC50 (mg/L)MIC90 (mg/L)Susceptibility Rate (%)
Escherichia coli (ESBL-producing)>64>64<10
Escherichia coli (non-ESBL-producing)0.251100
Klebsiella pneumoniae (ESBL-producing)>64>64<10
Klebsiella pneumoniae (non-ESBL-producing)0.5294.3
Proteus mirabilis (ESBL-producing)>64>64<10
Proteus mirabilis (non-ESBL-producing)0.25197.0
Citrobacter freundii23256.7-83.3
Enterobacter aerogenes11656.7-83.3
Enterobacter cloacae2>6456.7-83.3
Serratia marcescens21656.7-83.3
Proteus vulgaris≤0.12156.7-83.3
Acinetobacter baumannii16>6418.7
Pseudomonas aeruginosa43273.3

Table 3: In Vitro Activity of this compound Against Gram-Positive Bacteria [1]

Organism (n)MIC50 (mg/L)MIC90 (mg/L)Susceptibility Rate (%)
Staphylococcus aureus (MRSA)>32>320
Staphylococcus aureus (MSSA)24100

Mechanism of Action

As a β-lactam antibiotic, this compound exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.

This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) PBP->Transpeptidation Inhibits CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Disrupts CellLysis Cell Lysis and Bacterial Death CellWall->CellLysis Leads to

Figure 1: Mechanism of Action of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following provides a generalized methodology for determining MIC values by broth microdilution, as is standard practice in studies evaluating the in vitro activity of antibiotics like this compound.

cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation cluster_incubation Incubation cluster_reading Reading Results BacterialIsolates Bacterial Isolates InoculumPrep Prepare standardized inoculum of bacteria (0.5 McFarland) BacterialIsolates->InoculumPrep CefoselisStock This compound Stock Solution SerialDilution Prepare serial two-fold dilutions of this compound in microtiter plate CefoselisStock->SerialDilution Broth Cation-Adjusted Mueller-Hinton Broth Broth->SerialDilution Broth->InoculumPrep Inoculate Inoculate microtiter plate wells with bacterial suspension SerialDilution->Inoculate InoculumPrep->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate ReadMIC Determine MIC as the lowest concentration with no visible bacterial growth Incubate->ReadMIC

Figure 2: Broth Microdilution MIC Determination Workflow.

Detailed Steps:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and then serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve the final desired inoculum concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound demonstrates potent in vitro activity against a range of Gram-positive and Gram-negative pathogens, with the notable exceptions of ESBL-producing Enterobacteriaceae and MRSA.[1] Its mechanism of action is consistent with other cephalosporins, involving the inhibition of bacterial cell wall synthesis. While a comprehensive pharmacokinetic profile in healthy adults is not yet fully established in the public domain, initial studies in pediatric populations provide a foundation for further investigation. This technical guide summarizes the current knowledge of this compound, highlighting areas where further research is needed to fully characterize its pharmacokinetic and pharmacodynamic properties for optimal clinical use.

References

Cefoselis Stability and Degradation in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Cefoselis, a fourth-generation cephalosporin, in aqueous solutions. It delves into its degradation pathways, the influence of various environmental factors on its stability, and the analytical methodologies employed for its study. This document is intended to be a valuable resource for professionals involved in the research, development, and formulation of this compound.

Physicochemical Properties and Stability Profile

This compound sulfate is a broad-spectrum cephalosporin antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Like other β-lactam antibiotics, the core structure of this compound, containing a β-lactam ring fused to a dihydrothiazoline ring, is susceptible to chemical degradation, particularly in aqueous environments.[1] Understanding the stability of this compound is paramount for ensuring its therapeutic efficacy and safety.

The degradation of this compound sulfate in aqueous solutions has been shown to follow pseudo-first-order kinetics.[1] Its stability is significantly influenced by pH, temperature, the composition of intravenous solutions, and exposure to light and oxidizing agents.[1]

Influence of pH on this compound Stability

The pH of the aqueous medium is a critical factor governing the stability of this compound. Studies have demonstrated that this compound is most stable in the pH range of 4.0 to 6.5.[1] Its degradation rate increases significantly in both acidic and, more pronouncedly, in alkaline conditions, with the least stability observed above pH 11.24.[1]

The degradation of this compound across a wide pH range (0.44–13.00) has been investigated, confirming the pseudo-first-order nature of the reaction.[1][3] This pH-dependent degradation is a common characteristic of cephalosporins and is primarily attributed to the hydrolysis of the β-lactam ring.[4][5]

Stability in Intravenous Solutions

As this compound is administered intravenously, its compatibility and stability in various intravenous (IV) fluids are of practical importance.[1] The stability of this compound sulfate (20 mg/mL) has been evaluated in different IV diluents, with storage conditions playing a significant role.[6]

Table 1: Stability of this compound Sulfate in Various Intravenous Solutions at Room Temperature (20°C) [1][6]

Intravenous SolutionConcentrationStorage Time (hours)Remaining this compound (%)
5% Glucose20 mg/mL24> 99.5
10% Glucose20 mg/mL24> 99.5
20% Mannitol20 mg/mL291.6

At room temperature, this compound sulfate demonstrates excellent stability in 5% and 10% glucose solutions.[1][6] However, its stability is considerably reduced in a 20% mannitol solution, where a precipitate was also observed.[1]

Table 2: Stability of this compound Sulfate in Intravenous Solutions at 5°C [1]

Intravenous SolutionConcentrationStorage Time (hours)Remaining this compound (%)
5% Glucose20 mg/mL24> 90
10% Glucose20 mg/mL24> 90
0.9% Sodium Chloride20 mg/mL24> 90
Ringer's Solution20 mg/mL24> 90
Jonosteril20 mg/mL24> 90
20% Mannitol20 mg/mL24> 90

When stored at 5°C and protected from light, this compound sulfate in various IV solutions can be stable for up to 24 hours, with the loss of the active substance not exceeding 10%.[1]

Table 3: Stability of this compound Sulfate in Intravenous Solutions at -20°C [1]

Intravenous SolutionConcentrationStorage Time (days)Remaining this compound (%)
5% Glucose20 mg/mL30> 90
10% Glucose20 mg/mL30> 90
0.9% Sodium Chloride20 mg/mL30> 90
Ringer's Solution20 mg/mL30> 90
Jonosteril20 mg/mL30> 90
20% Mannitol20 mg/mL30> 90

Frozen at -20°C and protected from light, this compound sulfate maintains its stability in various IV solutions for at least 30 days.[1]

Photostability

Exposure to light can also influence the degradation of this compound. However, studies indicate that light has a negligible effect on its stability when in most common intravenous solutions at room temperature for up to 2 hours, with the exception of Jonosteril and mannitol solutions.[1] For extended storage, protection from light is recommended.

Degradation Pathways

The degradation of this compound in aqueous solutions leads to the formation of several degradation products. The primary mechanism of degradation for cephalosporins is the cleavage of the β-lactam ring.[5] High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been instrumental in identifying these degradation products.

Six degradation products of this compound sulfate have been identified in aqueous solutions using HPLC-ESI-Quadrupole Time-Of-Flight-Mass Spectrometry (HPLC-ESI-Q-TOF-MS).[7][8] The proposed degradation pathways involve modifications to the core cephalosporin structure.

Identified Degradation Products of this compound Sulfate: [7][8]

  • C5H10N3O (m/z 128.08243)

  • C8H10N4O3S (m/z 243.05471)

  • C13H16N5O4S2 (m/z 370.06338)

  • C14H16N5O6S2 (m/z 414.05324)

  • C17H23N8O3S2 (m/z 451.13191)

  • C18H22N8O4S2 (m/z 479.12777)

The following diagram illustrates a proposed degradation pathway for this compound in an aqueous solution.

G This compound This compound Sulfate (C19H23N8O6S2) m/z 523.11859 DP1 Degradation Product 1 (C18H22N8O4S2) m/z 479.12777 This compound->DP1 Hydrolysis (β-lactam ring opening) DP3 Degradation Product 3 (C14H16N5O6S2) m/z 414.05324 This compound->DP3 Side Chain Cleavage DP2 Degradation Product 2 (C17H23N8O3S2) m/z 451.13191 DP1->DP2 Further Degradation DP4 Degradation Product 4 (C13H16N5O4S2) m/z 370.06338 DP3->DP4 DP5 Degradation Product 5 (C8H10N4O3S) m/z 243.05471 DP4->DP5 DP6 Degradation Product 6 (C5H10N3O) m/z 128.08243 DP5->DP6

Caption: Proposed degradation pathway of this compound in aqueous solution.

Experimental Protocols

The stability and degradation of this compound are typically investigated using forced degradation studies and stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[3] This involves exposing the drug to more severe conditions than those used in accelerated stability testing.

Typical Stress Conditions for this compound:

  • Acidic Hydrolysis: Treatment with an acid (e.g., HCl) at elevated temperatures.

  • Alkaline Hydrolysis: Treatment with a base (e.g., NaOH) at elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., H₂O₂).

  • Thermal Degradation: Heating the solid drug or its solution.

  • Photodegradation: Exposing the drug to UV and visible light.

The following diagram illustrates a general workflow for forced degradation studies.

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acidic Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photodegradation Photo->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS Pathway Degradation Pathway Elucidation LCMS->Pathway Method Stability-Indicating Method Development Pathway->Method This compound This compound Drug Substance/Product This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Caption: General workflow for forced degradation studies of this compound.

Stability-Indicating HPLC Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[3] A stability-indicating method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can separate the API from its degradation products.

A typical stability-indicating RP-HPLC method for this compound analysis includes: [3]

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 12 mM ammonium acetate) and an organic modifier (e.g., acetonitrile). A common mobile phase composition is 12 mM ammonium acetate-acetonitrile (95:5 V/V).[3]

  • Flow Rate: Typically 1.0 mL/min.[3]

  • Detection: UV detection at a specific wavelength (e.g., 260 nm).[3]

  • Temperature: Controlled column temperature (e.g., 30°C).[3]

The selectivity of the method is confirmed by demonstrating that the peak for this compound is well-resolved from the peaks of its degradation products formed under various stress conditions.[1]

Identification of Degradation Products

The structural elucidation of degradation products is essential for understanding the degradation pathways. This is typically achieved using hyphenated techniques, primarily HPLC-MS/MS.

A common approach for identifying this compound degradation products involves: [7][8]

  • Chromatographic Separation: An HPLC system with a C18 column (e.g., Kinetex, C18, 100A, 100 x 2.1 mm, 5 µm particle size) is used to separate the degradation products.[7][8]

  • Mobile Phase: A mixture such as acetonitrile – 0.1% formic acid (5:95 V/V) is often employed.[7][8]

  • Mass Spectrometry: A hybrid mass spectrometer, such as an ESI-Q-TOF, is used for accurate mass measurements of the parent and fragment ions, which aids in determining the elemental composition and structure of the degradation products.[7][8]

The following diagram outlines the workflow for the identification of this compound degradation products.

G Stressed_Sample Stressed this compound Sample HPLC HPLC Separation (C18 Column) Stressed_Sample->HPLC ESI_QTOF ESI-Q-TOF MS/MS Analysis HPLC->ESI_QTOF Data_Analysis Data Analysis (Accurate Mass & Fragmentation) ESI_QTOF->Data_Analysis Structure_Elucidation Structure Elucidation of Degradation Products Data_Analysis->Structure_Elucidation

Caption: Workflow for the identification of this compound degradation products.

Conclusion

The stability of this compound in aqueous solutions is a multifaceted issue influenced by pH, temperature, the composition of the vehicle, and light. It is most stable in slightly acidic to neutral conditions (pH 4-6.5). The primary degradation pathway involves the hydrolysis of the β-lactam ring, leading to the formation of several degradation products. Robust, stability-indicating analytical methods, particularly HPLC, are essential for monitoring the stability of this compound and for the identification of its degradation products. A thorough understanding of these factors is critical for the development of stable and effective this compound formulations and for ensuring its safe and efficacious clinical use.

References

Crystallographic Insights into Cefoselis and its Interaction with Target Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific crystallographic studies detailing the binding of Cefoselis to its target enzymes are not publicly available. This guide leverages crystallographic data from analogous fourth-generation cephalosporins bound to the same or homologous target enzymes to provide insights into the probable binding mechanisms of this compound. This approach is based on the conserved mechanism of action and structural similarities among cephalosporins.

Introduction

This compound is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis by targeting and inactivating essential penicillin-binding proteins (PBPs).[2] PBPs are enzymes crucial for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[3] Understanding the precise molecular interactions between this compound and its target PBPs at an atomic level is paramount for elucidating its mechanism of action, overcoming resistance, and guiding the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the crystallographic approaches used to study cephalosporin-PBP interactions and presents a synthesis of available structural data for homologous complexes to infer the binding mode of this compound.

Target Enzymes of this compound

The primary targets of fourth-generation cephalosporins like this compound include a range of Penicillin-Binding Proteins. Key targets are:

  • Penicillin-Binding Protein 2a (PBP2a): Found in Methicillin-resistant Staphylococcus aureus (MRSA), PBP2a confers resistance to most β-lactam antibiotics. Overcoming PBP2a inhibition is a hallmark of advanced cephalosporins.[4]

  • Penicillin-Binding Protein 3 (PBP3): This enzyme is a primary target in many Gram-negative bacteria, including Pseudomonas aeruginosa. Inhibition of PBP3 is critical for the efficacy of cephalosporins against these challenging pathogens.[5][6]

Inferred Crystallographic Data of Cephalosporin-PBP Complexes

The following tables summarize quantitative data from crystallographic studies of other fourth-generation cephalosporins bound to key PBP targets. This data provides a framework for understanding the potential interactions of this compound.

Table 1: Crystallographic Data for Cephalosporin-PBP2a Complexes

CephalosporinPDB IDOrganismResolution (Å)Key Interacting Residues (inferred for this compound)Reference
Ceftaroline3ZG0Staphylococcus aureus2.10Ser403 (covalent bond), Tyr446, Gln599[7]
Ceftobiprole4DKIStaphylococcus aureus2.30Ser403 (covalent bond), Asn463, Met641[8]
Cefepime5M18Staphylococcus aureus1.98Allosteric site binding observed[9]

Table 2: Crystallographic Data for Cephalosporin-PBP3 Complexes

CephalosporinPDB IDOrganismResolution (Å)Key Interacting Residues (inferred for this compound)Reference
Ceftazidime3OC2Pseudomonas aeruginosa2.60Ser294 (covalent bond), Thr487, Val526[5]
Cefoperazone5DMWPseudomonas aeruginosa2.00Ser294 (covalent bond), Asn351, Ser485[10]
Cefotaxime3VSLStaphylococcus aureus2.40Ser392 (covalent bond), Ser448, Lys599[11]
Cefiderocol9FZ7Pseudomonas aeruginosaNot specifiedSer294 (covalent bond)[6]

Experimental Protocols for Crystallographic Studies of PBP-Cephalosporin Complexes

The determination of the three-dimensional structure of a PBP in complex with a cephalosporin antibiotic by X-ray crystallography involves a series of meticulous experimental steps.

Protein Expression and Purification

A soluble, truncated form of the target PBP is typically used for crystallization studies. The gene encoding the PBP is cloned into an expression vector, often with a tag (e.g., His-tag) to facilitate purification. The protein is then overexpressed in a suitable host, such as Escherichia coli. Purification is achieved through a series of chromatography steps, including affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography, to obtain a highly pure and homogeneous protein sample.[12]

Crystallization

The purified PBP is concentrated and mixed with a precipitant solution to induce crystallization. The most common methods for protein crystallization are vapor diffusion techniques, including the hanging-drop and sitting-drop methods.[13][14] In these methods, a drop containing the protein, buffer, and precipitant is allowed to equilibrate with a larger reservoir containing a higher concentration of the precipitant. This slow evaporation of water from the drop leads to a gradual increase in the protein and precipitant concentrations, promoting the formation of well-ordered crystals.[15]

Co-crystallization or Soaking

To obtain the structure of the PBP-cephalosporin complex, two primary methods are employed:

  • Co-crystallization: The purified PBP is incubated with the cephalosporin antibiotic before setting up the crystallization trials. This allows the complex to form in solution prior to crystallization.

  • Soaking: Pre-formed crystals of the apo-PBP (without the antibiotic) are transferred to a solution containing the cephalosporin. The antibiotic then diffuses into the crystal and binds to the active site of the PBP.[16]

X-ray Diffraction Data Collection

A single, high-quality crystal of the PBP-cephalosporin complex is selected and exposed to a high-intensity X-ray beam, typically at a synchrotron source.[17] The crystal diffracts the X-rays, producing a unique pattern of spots that is recorded on a detector.[18] To obtain a complete dataset, the crystal is rotated during data collection. Data is often collected at cryogenic temperatures (around 100 K) to minimize radiation damage to the crystal.[19]

Structure Determination and Refinement

The diffraction pattern is processed to determine the unit cell dimensions and the intensities of the diffracted spots. The phases of the diffracted X-rays, which are lost during the experiment, are determined using methods such as molecular replacement, where a known structure of a homologous protein is used as a search model.[20] An initial model of the protein-ligand complex is then built into the electron density map. This model is subsequently refined using computational methods to improve its fit to the experimental data, resulting in a final, high-resolution three-dimensional structure.[17]

Visualizations

Signaling Pathway: this compound Mechanism of Action

G Figure 1. Mechanism of Action of this compound This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Binds to active site Covalent_Complex Acyl-Enzyme Complex (Inactive PBP) PBP->Covalent_Complex Forms covalent bond Cell_Wall_Synthesis Peptidoglycan Cross-linking Covalent_Complex->Cell_Wall_Synthesis Inhibits Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Inferred mechanism of this compound action.

Experimental Workflow: PBP-Cephalosporin Crystallography

G Figure 2. General Workflow for PBP-Cephalosporin Crystallography Cloning Gene Cloning & Expression Purification Protein Purification Cloning->Purification Crystallization Crystallization Purification->Crystallization Complex_Formation Complex Formation (Co-crystallization or Soaking) Crystallization->Complex_Formation Data_Collection X-ray Diffraction Data Collection Complex_Formation->Data_Collection Structure_Determination Structure Determination & Refinement Data_Collection->Structure_Determination Final_Structure 3D Structure of PBP-Cephalosporin Complex Structure_Determination->Final_Structure

Caption: A typical crystallographic workflow.

Logical Relationship: Inferring this compound Binding

G Figure 3. Rationale for Inferring this compound Binding This compound This compound Similar_Structure Similar Chemical Structure This compound->Similar_Structure Similar_MOA Similar Mechanism of Action This compound->Similar_MOA Other_Cephs Other 4th Gen Cephalosporins Other_Cephs->Similar_Structure Other_Cephs->Similar_MOA Inferred_Binding Inferred Binding Mode of this compound Similar_Structure->Inferred_Binding Suggests Similar_MOA->Inferred_Binding Suggests Known_PBP_Complexes Known Crystal Structures of PBP-Cephalosporin Complexes Known_PBP_Complexes->Inferred_Binding Provides basis for

Caption: Rationale for inferring binding mode.

References

Cefoselis penetration of the blood-brain barrier in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical evidence regarding the penetration of cefoselis, a fourth-generation cephalosporin, across the blood-brain barrier (BBB). While direct quantitative data for this compound is limited in publicly available literature, this document synthesizes the existing qualitative findings and presents comparative quantitative data from other cephalosporins to offer a comprehensive overview for research and development purposes.

Executive Summary

This compound has demonstrated the ability to penetrate the blood-brain barrier in preclinical rat models, a noteworthy characteristic for a beta-lactam antibiotic. Studies utilizing brain microdialysis have shown that this compound concentrations in the brain extracellular fluid are dose-dependent and proportional to blood levels. The elimination of this compound from the brain is slightly slower than its elimination from the blood. This penetration is in contrast to some other cephalosporins, such as cefazolin, which were not detected in the brain extracellular fluid under similar experimental conditions. It is important to note that high concentrations of this compound in the central nervous system have been associated with convulsive activity, potentially through the inhibition of GABA receptors.

Quantitative Data on Cephalosporin Blood-Brain Barrier Penetration

AntibioticAnimal ModelDosingBrain/Blood Ratio (AUC)Key FindingsReference
CefotaximeRat20 mg/kg, i.v.6.9%Rapidly entered the extracellular fluid of the brain striatum within 10 minutes of administration.

Experimental Protocols

The primary methodology cited for assessing this compound BBB penetration in preclinical models is in vivo brain microdialysis . This technique allows for the continuous sampling of unbound drug concentrations in the extracellular fluid of specific brain regions.

In Vivo Brain Microdialysis in Rats

Objective: To measure the concentration of this compound in the brain extracellular fluid and plasma simultaneously over time.

Animal Model: Male Sprague-Dawley rats.

Surgical Procedure:

  • Animals are anesthetized (e.g., with ketamine and xylazine).

  • The rat is placed in a stereotaxic frame.

  • A guide cannula is implanted in the target brain region (e.g., striatum or hippocampus) and secured to the skull with dental cement.

  • For simultaneous blood sampling, a microdialysis probe can also be inserted into the jugular vein.

  • Animals are allowed to recover for a period (e.g., 24 hours) before the experiment.

Microdialysis Procedure:

  • A microdialysis probe with a semi-permeable membrane at the tip is inserted into the guide cannula.

  • The probe is perfused with a sterile physiological solution (e.g., artificial cerebrospinal fluid) at a low, constant flow rate (e.g., 1-2 µL/min).

  • Following a stabilization period, this compound is administered intravenously (e.g., via the femoral vein).

  • Dialysate samples are collected from the brain and/or blood probes at regular intervals.

  • The concentration of this compound in the dialysate is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

Visualizations

Experimental Workflow for In Vivo Microdialysis

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment animal_model Animal Model Selection (e.g., Sprague-Dawley Rat) anesthesia Anesthesia animal_model->anesthesia surgery Stereotaxic Surgery: Implantation of Guide Cannula anesthesia->surgery recovery Post-Surgical Recovery surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion Probe Perfusion with Artificial CSF probe_insertion->perfusion drug_admin Intravenous this compound Administration perfusion->drug_admin sampling Collection of Brain and Blood Dialysate Samples drug_admin->sampling drug_admin->sampling analysis Sample Analysis (e.g., HPLC) sampling->analysis data_proc Data Processing and Pharmacokinetic Analysis analysis->data_proc

Caption: Workflow of an in vivo microdialysis study for BBB penetration.

Potential Signaling Pathway: Transporter-Mediated Efflux of Cephalosporins at the BBB

While the specific transporters for this compound have not been fully elucidated, other cephalosporins are known substrates for efflux transporters at the BBB. This diagram illustrates a conceptual pathway.

bbb_transport cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain ECF blood This compound (in circulation) passive_diffusion Passive Diffusion blood->passive_diffusion Influx brain This compound (in Brain ECF) passive_diffusion->brain efflux_transporters Efflux Transporters (e.g., OATs, MRPs) efflux_transporters->blood brain->efflux_transporters Efflux

Caption: Conceptual diagram of cephalosporin transport across the BBB.

Conclusion

The available preclinical data indicates that this compound is capable of crossing the blood-brain barrier, a significant finding for the potential treatment of central nervous system infections. However, the lack of detailed quantitative data underscores the need for further research to fully characterize its pharmacokinetic profile within the CNS. The methodologies outlined in this guide provide a framework for conducting such studies. A thorough understanding of the transport mechanisms and the potential for neurotoxicity at higher concentrations will be crucial for any future clinical development of this compound for CNS indications.

Molecular Basis for Cefoselis Activity Against Beta-Lactamase Producing Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefoselis, a fourth-generation cephalosporin, demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains producing various β-lactamases. This technical guide delves into the molecular underpinnings of this compound's efficacy, focusing on its interaction with penicillin-binding proteins (PBPs) and its stability against hydrolytic inactivation by β-lactamases. This document provides a comprehensive overview of its mechanism of action, quantitative data on its in vitro activity, detailed experimental protocols for its evaluation, and visual representations of the key molecular pathways and experimental workflows.

Introduction

The escalating threat of antimicrobial resistance necessitates the development of novel antibiotics with robust activity against resistant pathogens. β-Lactamase production is a primary mechanism of resistance to β-lactam antibiotics, enzymes that inactivate the antibiotic by hydrolyzing the β-lactam ring.[1] Fourth-generation cephalosporins, such as this compound, were designed to overcome this resistance through enhanced stability to β-lactamase hydrolysis and potent inhibition of essential bacterial enzymes.[2]

This compound exerts its bactericidal effect by acylating and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis in the bacterial cell wall.[3] Inhibition of these enzymes leads to compromised cell wall integrity and ultimately cell lysis. A key attribute of this compound is its structural configuration, which provides stability against hydrolysis by many common β-lactamases, including some extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[4][5]

This guide provides an in-depth examination of the molecular interactions that govern the activity of this compound against β-lactamase-producing bacteria, supported by available in vitro data and detailed methodologies for further research.

Mechanism of Action

The antibacterial activity of this compound is a result of a dual-pronged molecular mechanism: potent inhibition of essential PBPs and inherent stability against a range of β-lactamases.

Interaction with Penicillin-Binding Proteins (PBPs)

This compound, like other β-lactam antibiotics, mimics the D-Ala-D-Ala substrate of the transpeptidase domain of PBPs. This allows this compound to act as a suicide inhibitor, forming a stable, covalent acyl-enzyme complex with the active site serine of the PBP.[3] This irreversible inhibition prevents the cross-linking of peptidoglycan chains, a critical step in maintaining the structural integrity of the bacterial cell wall. The primary targets of this compound in Escherichia coli are PBP1a, PBP1b, PBP2, and PBP3.[6][7] In Staphylococcus aureus, this compound exhibits high affinity for PBP1, PBP2, and PBP3.[8] Notably, its activity against methicillin-resistant Staphylococcus aureus (MRSA) is attributed to its ability to bind to the altered PBP2a, albeit with lower affinity than to the PBPs of susceptible strains.[3][9]

dot

PBP_Inhibition cluster_bacterial_cell Bacterial Cell Wall Synthesis This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Forms stable acyl-enzyme complex Crosslinked_Peptidoglycan Cross-linked Peptidoglycan PBP->Crosslinked_Peptidoglycan Catalyzes Cross-linking Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Substrate Crosslinked_Peptidoglycan->Cell_Lysis Lack of synthesis causes

Caption: this compound inhibits PBP, disrupting cell wall synthesis and leading to cell lysis.

Stability to β-Lactamase Hydrolysis

The chemical structure of this compound, particularly the substituents on the 7-aminocephalosporanic acid nucleus, confers significant stability against hydrolysis by a variety of β-lactamases. This structural hindrance prevents or slows the catalytic action of these enzymes, allowing this compound to reach its PBP targets. While this compound is stable against many common plasmid-mediated (e.g., TEM-1, SHV-1) and chromosomally-mediated (e.g., AmpC) β-lactamases, its activity can be compromised by certain extended-spectrum β-lactamases (ESBLs) and carbapenemases that have a broader substrate profile.[2][4][5]

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Beta_Lactamase_Interaction cluster_resistance β-Lactamase Mediated Resistance This compound This compound Beta_Lactamase β-Lactamase Enzyme This compound->Beta_Lactamase Resists Hydrolysis PBP Penicillin-Binding Protein (PBP) This compound->PBP Binds and Inhibits Inactive_this compound Inactive Metabolite Beta_Lactamase->Inactive_this compound Hydrolyzes Bacterial_Survival Bacterial Survival PBP->Bacterial_Survival Continues function Cell_Death Bacterial Cell Death PBP->Cell_Death Inhibition leads to Inactive_this compound->PBP Cannot bind

Caption: this compound resists hydrolysis by β-lactamases, enabling it to inhibit PBPs.

In Vitro Activity of this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various β-lactamase-producing and non-producing bacterial strains.

Table 1: this compound MICs against Enterobacterales [4][10]

Organismβ-Lactamase StatusNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Rate (%)
Escherichia coliNon-ESBL-producing-≤0.125≤0.125100
ESBL-producing->32>32< 10
Klebsiella pneumoniaeNon-ESBL-producing-≤0.1250.2594.3
ESBL-producing->32>32< 10
Proteus mirabilisNon-ESBL-producing-≤0.125≤0.12597.0
ESBL-producing->32>32< 10
Enterobacter cloacae--0.25483.3

Table 2: this compound MICs against Other Clinically Important Pathogens [4]

Organismβ-Lactamase StatusNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Rate (%)
Pseudomonas aeruginosa--43273.3
Acinetobacter baumannii--32>6418.7
Staphylococcus aureusMethicillin-sensitive (MSSA)-12100
Methicillin-resistant (MRSA)->32>320

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14][15]

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1280 µg/mL.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a final concentration range (e.g., 0.06 to 128 µg/mL) in a volume of 50 µL per well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

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MIC_Workflow Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Serial_Dilute Perform Serial Dilutions in 96-well plate Prep_Stock->Serial_Dilute Inoculate Inoculate Plate Serial_Dilute->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

β-Lactamase Activity Assay using Nitrocefin

This spectrophotometric assay measures the rate of hydrolysis of the chromogenic cephalosporin, nitrocefin.[16][17][18][19]

Materials:

  • Nitrocefin

  • DMSO

  • Phosphate buffer (pH 7.0)

  • Purified β-lactamase enzyme or bacterial cell lysate

  • Spectrophotometer capable of reading at 486 nm

Procedure:

  • Nitrocefin Solution Preparation: Prepare a stock solution of nitrocefin in DMSO (e.g., 10 mg/mL). Dilute the stock solution in phosphate buffer to a working concentration of 100 µM.

  • Enzyme/Lysate Preparation: Prepare a solution of the purified β-lactamase or a cell lysate from the β-lactamase-producing strain in phosphate buffer.

  • Kinetic Assay: In a cuvette, mix the nitrocefin working solution with the enzyme/lysate solution.

  • Measurement: Immediately measure the increase in absorbance at 486 nm over time. The rate of hydrolysis is proportional to the change in absorbance.

  • Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot. Kinetic parameters such as Km and kcat can be determined by varying the substrate concentration.

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Nitrocefin_Assay_Workflow Start Start Prep_Nitrocefin Prepare Nitrocefin Working Solution Start->Prep_Nitrocefin Prep_Enzyme Prepare β-Lactamase Solution/Lysate Start->Prep_Enzyme Mix_Reagents Mix Nitrocefin and Enzyme in Cuvette Prep_Nitrocefin->Mix_Reagents Prep_Enzyme->Mix_Reagents Measure_Absorbance Measure Absorbance at 486 nm over time Mix_Reagents->Measure_Absorbance Analyze_Data Calculate Hydrolysis Rate and Kinetic Parameters Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Nitrocefin-based β-lactamase activity assay.

Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the binding affinity of this compound for PBPs by competing with a fluorescently labeled penicillin derivative, such as BOCILLIN™ FL.[20][21][22][23]

Materials:

  • Bacterial membranes containing PBPs

  • BOCILLIN™ FL (fluorescent penicillin)

  • This compound

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE equipment

  • Fluorescence imaging system

Procedure:

  • Membrane Preparation: Isolate bacterial membranes containing PBPs from the test strain.

  • Competition Reaction: Incubate the bacterial membranes with varying concentrations of this compound for a defined period (e.g., 10 minutes at 37°C) to allow for binding to PBPs.

  • Fluorescent Labeling: Add a fixed, saturating concentration of BOCILLIN™ FL to the reaction mixture and incubate for a further 10 minutes. BOCILLIN™ FL will bind to any PBPs not already occupied by this compound.

  • SDS-PAGE: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the membrane proteins by SDS-PAGE.

  • Fluorescence Detection: Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

  • Data Analysis: Quantify the fluorescence intensity of each PBP band. The concentration of this compound that inhibits 50% of the BOCILLIN™ FL binding (IC50) can be calculated.

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PBP_Competition_Assay_Workflow Start Start Prep_Membranes Isolate Bacterial Membranes with PBPs Start->Prep_Membranes Compete_Binding Incubate Membranes with varying this compound conc. Prep_Membranes->Compete_Binding Fluorescent_Label Add BOCILLIN™ FL to label unoccupied PBPs Compete_Binding->Fluorescent_Label Run_SDS_PAGE Separate Proteins by SDS-PAGE Fluorescent_Label->Run_SDS_PAGE Detect_Fluorescence Visualize and Quantify Fluorescent PBP bands Run_SDS_PAGE->Detect_Fluorescence Calculate_IC50 Calculate IC50 values Detect_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the PBP competition assay using a fluorescent penicillin.

Conclusion

This compound demonstrates potent antibacterial activity against a range of β-lactamase-producing strains due to its high affinity for essential PBPs and its structural stability against many common β-lactamases. Its efficacy is particularly notable against non-ESBL-producing Enterobacterales and methicillin-sensitive Staphylococcus aureus. However, its activity is significantly reduced against strains producing high levels of ESBLs and against MRSA. The provided experimental protocols offer a framework for further investigation into the molecular interactions of this compound and for the evaluation of its activity against emerging resistant pathogens. Further research is warranted to elucidate the specific binding kinetics of this compound with various PBPs and its precise hydrolysis rates by different β-lactamase enzymes to provide a more complete understanding of its molecular basis of action.

References

Methodological & Application

High-performance liquid chromatography (HPLC) method for Cefoselis quantification

Author: BenchChem Technical Support Team. Date: November 2025

An High-Performance Liquid Chromatography (HPLC) method for the quantification of Cefoselis is detailed below, providing a comprehensive guide for researchers, scientists, and drug development professionals. As no specific validated method for this compound is publicly available, this document presents a proposed method based on common analytical practices for fourth-generation cephalosporins. This protocol must be fully validated before its application in routine analysis.

Application Notes

This compound is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3] Its chemical structure includes a β-lactam ring, which is characteristic of this class of antibiotics.[4][5][6][7][8] Accurate and precise quantification of this compound is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. The proposed reverse-phase HPLC (RP-HPLC) method provides a robust starting point for developing a validated analytical procedure.

The selection of a C18 stationary phase is based on its wide applicability for the separation of moderately polar compounds like cephalosporins. The mobile phase, consisting of a phosphate buffer and acetonitrile, allows for the efficient elution and separation of this compound from potential impurities and degradation products. The pH of the mobile phase is a critical parameter and should be optimized to ensure good peak shape and retention. UV detection is suitable for cephalosporins due to the presence of chromophores in their molecular structure. The optimal detection wavelength for this compound should be determined using a photodiode array (PDA) detector by analyzing the UV spectrum of a standard solution.

Proposed HPLC Method for this compound Quantification

This section outlines the proposed chromatographic conditions for the quantification of this compound.

ParameterProposed Condition
HPLC System Quaternary HPLC system with a UV/PDA detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 6.0 with phosphoric acid) in a ratio of 15:85 (v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at a wavelength to be determined by PDA scan (typically between 250-280 nm for cephalosporins)
Run Time 10 minutes

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

1. Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.
  • Transfer it into a 25 mL volumetric flask.
  • Dissolve and dilute to volume with the mobile phase.
  • This stock solution should be stored at 2-8°C and protected from light.

2. Preparation of Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Preparation of Sample Solution (from Pharmaceutical Formulation):

  • For a powder for injection, accurately weigh the contents of a vial.
  • Take a quantity of powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.
  • Add approximately 15 mL of mobile phase and sonicate for 15 minutes to dissolve the this compound.
  • Dilute to volume with the mobile phase and mix well.
  • Filter the solution through a 0.45 µm syringe filter.
  • Further dilute the filtered solution with the mobile phase to a concentration within the calibration curve range.

Protocol 2: Method Validation

The proposed method must be validated according to the International Council for Harmonisation (ICH) guidelines.

1. Specificity:

  • Inject a blank (mobile phase), a placebo solution (if applicable), and a standard solution of this compound.
  • Assess for any interference at the retention time of the this compound peak.
  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate this compound from its degradation products.

2. Linearity:

  • Inject the prepared working standard solutions in triplicate.
  • Construct a calibration curve by plotting the peak area against the concentration.
  • Determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999.

3. Range:

  • The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

4. Accuracy:

  • Perform recovery studies by spiking a placebo formulation with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
  • Analyze the samples in triplicate and calculate the percentage recovery. The acceptance criterion is typically between 98% and 102%.

5. Precision:

  • Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or different equipment. The RSD between the results from the two days should be ≤ 2%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve).

7. Robustness:

  • Evaluate the effect of small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic phase).
  • The system suitability parameters should remain within the acceptance criteria.

Data Presentation

The quantitative data from the method validation should be summarized in the following tables:

Table 1: Linearity Data

Concentration (µg/mL) Peak Area (Mean) Peak Area (SD)
1
5
10
25
50
100
Correlation Coefficient (r²)

| Regression Equation | | |

Table 2: Accuracy (Recovery) Data

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%) Mean Recovery (%) RSD (%)
80%
100%

| 120% | | | | | |

Table 3: Precision Data

Precision Type Sample Peak Area Mean Peak Area RSD (%)
Repeatability 1-6
Intermediate Precision (Day 1) 1-6

| Intermediate Precision (Day 2) | 1-6 | | | |

Table 4: LOD and LOQ

Parameter Value (µg/mL)
Limit of Detection (LOD)

| Limit of Quantitation (LOQ) | |

Table 5: Robustness Data

Parameter Variation System Suitability Parameter Result Acceptance Criteria
Flow Rate (+0.1 mL/min) Tailing Factor < 2.0
Flow Rate (-0.1 mL/min) Theoretical Plates > 2000
Temperature (+2°C) Retention Time ± 10%
Temperature (-2°C) Resolution > 2.0
Organic Phase (+2%)

| Organic Phase (-2%) | | | |

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_validation Method Validation Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Injection Chrom_Conditions Chromatographic Conditions Chrom_Conditions->HPLC_System Quantification Quantification Data_Acquisition->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for this compound quantification.

Validation_Logic cluster_params Validation Parameters Proposed_Method Proposed HPLC Method Specificity Specificity Proposed_Method->Specificity Linearity Linearity Proposed_Method->Linearity Accuracy Accuracy Proposed_Method->Accuracy Precision Precision Proposed_Method->Precision LOD_LOQ LOD & LOQ Proposed_Method->LOD_LOQ Robustness Robustness Proposed_Method->Robustness Validated_Method Validated Method for Routine Use Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

Caption: Logical flow of HPLC method validation.

References

Application Notes and Protocols: Animal Models for Studying Cefoselis Efficacy in Respiratory Infections

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in vivo efficacy data for Cefoselis in animal models of respiratory infections are limited in publicly available literature. The following application notes and protocols are based on the known in vitro activity of this compound, pharmacokinetic properties of similar fourth-generation cephalosporins, and established murine models of bacterial pneumonia used for antibiotic evaluation. The in vivo data presented for other cephalosporins should be considered as comparative and for guidance in designing future this compound-specific studies.

Introduction

This compound is a fourth-generation cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Evaluating its efficacy in preclinical animal models of respiratory infection is a critical step in its development for treating bacterial pneumonia. Murine models are frequently employed for this purpose due to their well-characterized immune systems and the ability to establish reproducible infections that mimic key aspects of human pneumonia. These models are invaluable for determining pharmacokinetic/pharmacodynamic (PK/PD) parameters, assessing bacterial clearance from the lungs, and evaluating survival outcomes.

This document provides a summary of the in vitro activity of this compound against relevant respiratory pathogens, representative in vivo efficacy data from other fourth-generation cephalosporins, and a detailed protocol for a murine model of bacterial pneumonia suitable for testing this compound.

Data Presentation

In Vitro Activity of this compound

The in vitro susceptibility of key respiratory pathogens to this compound is a fundamental determinant of its potential therapeutic efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against Streptococcus pneumoniae, Pseudomonas aeruginosa, and Klebsiella pneumoniae.

Pathogen SpeciesAntimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniaeThis compound0.120.25
(Penicillin-Susceptible)
Streptococcus pneumoniaeThis compound0.51
(Penicillin-Resistant)
Pseudomonas aeruginosaThis compound432
Klebsiella pneumoniaeThis compound0.060.125
(ESBL-negative)
Klebsiella pneumoniaeThis compound>256>256
(ESBL-positive)

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple sources for illustrative purposes.[1][2]

Comparative In Vivo Efficacy of Fourth-Generation Cephalosporins

The following table presents representative data from studies on other fourth-generation cephalosporins in murine models of pneumonia, which can serve as a benchmark for designing and evaluating this compound efficacy studies.

Animal ModelPathogenCephalosporinDosing RegimenBacterial Load Reduction (log10 CFU/lung)Survival Rate (%)
Neutropenic MouseKlebsiella pneumoniaeCefepime/enmetazobactam100/30 mg/kg, q2h~2.0 - 3.0Not Reported
Leukopenic MouseStreptococcus pneumoniaeCeftriaxone50 mg/kg, single dose2.775
Neutropenic MouseStaphylococcus aureusCeftarolineHuman-simulated0.64 - 1.95100

This table provides comparative data from other fourth-generation cephalosporins to guide the design of this compound studies.[3][4][5][6]

Experimental Protocols

Murine Model of Acute Bacterial Pneumonia for this compound Efficacy Testing

This protocol describes a general procedure for establishing a neutropenic murine model of acute bacterial pneumonia to evaluate the in vivo efficacy of this compound.

1. Materials

  • Animals: Specific pathogen-free, 6-8 week old female BALB/c or C57BL/6 mice.

  • Bacterial Strains: Clinically relevant strains of Streptococcus pneumoniae, Pseudomonas aeruginosa, or Klebsiella pneumoniae.

  • Reagents:

    • Cyclophosphamide for inducing neutropenia.

    • Ketamine/xylazine for anesthesia.

    • Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium.

    • Sterile saline (0.9% NaCl).

    • This compound for injection (formulated in a suitable vehicle).

  • Equipment:

    • Animal housing facilities.

    • Pipettes and sterile tips.

    • Centrifuge.

    • Spectrophotometer.

    • Intranasal or intratracheal instillation apparatus.

    • Surgical tools for tissue harvesting.

    • Stomacher or tissue homogenizer.

    • Incubator.

2. Methods

2.1. Induction of Neutropenia (Optional, for immunocompromised model)

  • Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • This regimen typically results in profound neutropenia (<100 neutrophils/µL) at the time of infection.

2.2. Preparation of Bacterial Inoculum

  • Culture the selected bacterial strain overnight in TSB at 37°C.

  • Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.

  • Harvest bacteria by centrifugation and wash twice with sterile saline.

  • Resuspend the bacterial pellet in sterile saline and adjust the concentration to the desired inoculum size (e.g., 1-5 x 10^6 CFU in 50 µL) using a spectrophotometer and confirmed by viable plate counts.

2.3. Induction of Pneumonia

  • Anesthetize mice with an intraperitoneal injection of ketamine/xylazine.

  • Once deeply anesthetized, place the mouse in a supine position.

  • Administer the 50 µL bacterial suspension via intranasal instillation, delivering 25 µL into each nostril.

  • Allow the mouse to recover on a warming pad.

2.4. This compound Administration

  • Initiate this compound treatment at a predetermined time post-infection (e.g., 2 hours).

  • Administer this compound via a clinically relevant route, such as subcutaneous or intravenous injection.

  • The dosing regimen (dose and frequency) should be based on pharmacokinetic studies of this compound in mice, aiming to simulate human exposure if possible.

2.5. Assessment of Efficacy Endpoints

  • Bacterial Load in Lungs:

    • At 24 hours post-infection, euthanize a cohort of mice.

    • Aseptically remove the lungs and homogenize in sterile saline.

    • Perform serial dilutions of the lung homogenates and plate on appropriate agar plates.

    • Incubate overnight at 37°C and enumerate colony-forming units (CFU).

    • Calculate the log10 CFU per lung.

  • Survival Study:

    • Monitor a separate cohort of mice for a defined period (e.g., 7 days).

    • Record survival daily.

  • Histopathology (Optional):

    • Collect lung tissue, fix in formalin, and embed in paraffin.

    • Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.

  • Cytokine Analysis (Optional):

    • Collect bronchoalveolar lavage fluid (BALF) or lung homogenates.

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_infection_treatment Phase 2: Infection & Treatment cluster_assessment Phase 3: Efficacy Assessment animal_acclimation Animal Acclimation (7 days) neutropenia Induction of Neutropenia (Cyclophosphamide, Day -4 & -1) animal_acclimation->neutropenia infection Induction of Pneumonia (Intranasal Inoculation, Day 0) neutropenia->infection inoculum_prep Bacterial Inoculum Preparation (Overnight culture & dilution) inoculum_prep->infection treatment This compound Administration (e.g., s.c. or i.v., starting 2h post-infection) infection->treatment bacterial_load Bacterial Load Determination (Lung Homogenization & CFU count, 24h) treatment->bacterial_load survival Survival Monitoring (Daily for 7 days) treatment->survival histopathology Histopathology (Lung tissue collection) bacterial_load->histopathology cytokines Cytokine Analysis (BALF or lung homogenate) bacterial_load->cytokines

Experimental workflow for this compound efficacy testing.

Signaling_Pathway cluster_pathogen_recognition Pathogen Recognition cluster_intracellular_signaling Intracellular Signaling Cascade cluster_cellular_response Cellular Response LPS Bacterial PAMPs (e.g., LPS, Peptidoglycan) TLR Toll-like Receptors (TLRs) (e.g., TLR4, TLR2) LPS->TLR Binds to MyD88 MyD88 TLR->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB MAPK MAPK Activation (p38, JNK, ERK) TRAF6->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription Chemokines Chemokines (e.g., CXCL1, CXCL2) NFkB->Chemokines MAPK->Cytokines MAPK->Chemokines Neutrophil_Recruitment Neutrophil Recruitment Cytokines->Neutrophil_Recruitment Chemokines->Neutrophil_Recruitment Mediates Phagocytosis Enhanced Phagocytosis Neutrophil_Recruitment->Phagocytosis Leads to This compound This compound (Potential Immunomodulation) This compound->NFkB Potential Inhibition This compound->Cytokines Modulates Production

Host immune signaling in bacterial pneumonia.

References

Application Notes and Protocols: In Vivo Models for Evaluating Cefoselis Treatment of Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urinary tract infections (UTIs) represent a significant global health burden, and the increasing prevalence of antibiotic-resistant uropathogens necessitates the development and evaluation of novel antimicrobial agents. Cefoselis is a fourth-generation cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. These application notes provide a comprehensive overview of the methodologies for evaluating the efficacy of this compound in established in vivo models of urinary tract infection, particularly murine models of ascending UTI and pyelonephritis. The protocols detailed below are based on well-established methods for inducing and monitoring UTIs in animal models and have been adapted to outline a proposed framework for the evaluation of this compound.

Mechanism of Action of this compound

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The key steps in this process are:

  • Penetration of the Bacterial Cell Wall: this compound penetrates the outer membrane of Gram-negative bacteria to reach the periplasmic space.

  • Binding to Penicillin-Binding Proteins (PBPs): In the periplasm, this compound covalently binds to the active site of PBPs, which are essential enzymes (transpeptidases, carboxypeptidases) involved in the final steps of peptidoglycan synthesis.[1][2]

  • Inhibition of Peptidoglycan Cross-linking: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.[3][4]

  • Cell Wall Destabilization and Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in bacterial cell lysis and death.[2]

G Mechanism of Action of this compound cluster_0 Bacterial Cell This compound This compound OuterMembrane Outer Membrane (Gram-Negative Bacteria) This compound->OuterMembrane Penetrates Periplasm Periplasmic Space OuterMembrane->Periplasm PBP Penicillin-Binding Proteins (PBPs) Periplasm->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Peptidoglycan->CellWall Builds Lysis Cell Lysis and Death CellWall->Lysis Weakened wall leads to

Caption: this compound inhibits bacterial cell wall synthesis.

In Vitro Activity of this compound Against Uropathogens

Prior to conducting in vivo studies, it is crucial to determine the in vitro susceptibility of the target uropathogens to this compound. The minimum inhibitory concentration (MIC) is a key parameter.

UropathogenMIC Range (mg/L)MIC Epidemiological Cut-off (ECOFF) (mg/L)Susceptibility Rate (Non-ESBL producing)
Escherichia coli0.008 - >2560.125100%
Klebsiella pneumoniae0.008 - >2560.12594.3%
Proteus mirabilis0.008 - >2560.12597.0%
Enterobacter cloacae0.008 - >2560.2556.7% - 83.3%
Pseudomonas aeruginosa0.25 - >2563273.3%

Data summarized from studies on clinical isolates.[5][6]

Pharmacokinetics of this compound in Animal Models

Pharmacokinetic parameters are essential for designing effective dosing regimens in in vivo studies. The following table summarizes key pharmacokinetic data for this compound (also referred to as FK037) in mice and rats following a 20 mg/kg intravenous dose.[7]

Animal ModelElimination Half-life (t½)Volume of Distribution (Vd)Primary Route of Excretion
Mouse0.27 hoursNot ReportedRenal
Rat0.30 hours260 ml/kgRenal

Note: The short half-life in rodents is a critical consideration for dosing frequency in efficacy studies.

Experimental Protocols

Murine Model of Ascending Urinary Tract Infection

This model is widely used to study the pathogenesis of UTIs and to evaluate the efficacy of antimicrobial agents.

Materials:

  • Female mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old

  • Uropathogenic Escherichia coli (UPEC) strain (e.g., CFT073 or a clinical isolate with known susceptibility to this compound)

  • Luria-Bertani (LB) broth and agar

  • Sterile phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane)

  • Sterile, soft polyethylene catheters

  • This compound for injection

  • Vehicle control (sterile saline)

  • Tissue homogenizer

  • Appropriate laboratory equipment for bacterial culture and enumeration

Protocol Workflow:

G Experimental Workflow for Murine UTI Model cluster_workflow Protocol Steps A 1. Bacterial Culture Preparation B 2. Anesthesia and Catheterization A->B C 3. Transurethral Inoculation B->C D 4. Infection Period (e.g., 24 hours) C->D E 5. Treatment Initiation (this compound or Vehicle) D->E F 6. Treatment Period (e.g., 3-7 days) E->F G 7. Euthanasia and Tissue Harvest F->G H 8. Tissue Homogenization and Plating G->H I 9. Bacterial Load Quantification (CFU/g) H->I

Caption: Workflow for evaluating this compound in a murine UTI model.

Detailed Methodology:

  • Bacterial Inoculum Preparation:

    • Culture the selected UPEC strain in LB broth overnight at 37°C.

    • Perform a subculture to achieve logarithmic growth phase.

    • Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to a final concentration of approximately 1-2 x 10^8 colony-forming units (CFU) in 50 µL.

  • Induction of UTI:

    • Anesthetize the mice using isoflurane.

    • Carefully insert a sterile, soft catheter through the urethra into the bladder.

    • Instill 50 µL of the bacterial suspension into the bladder via the catheter.

    • Withdraw the catheter and allow the mice to recover.

  • Proposed this compound Treatment Regimen:

    • At 24 hours post-infection, begin treatment.

    • Divide mice into treatment and control groups.

    • Treatment Group: Administer this compound subcutaneously or intravenously. Based on the short half-life in mice, a frequent dosing schedule (e.g., every 6-8 hours) is recommended to maintain drug concentrations above the MIC. A proposed starting dose could be in the range of 20-50 mg/kg, but dose-ranging studies are advised.

    • Control Group: Administer an equivalent volume of the vehicle control (e.g., sterile saline) on the same schedule.

    • Continue treatment for a predetermined period, typically 3 to 7 days.

  • Evaluation of Efficacy:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically harvest the bladder and both kidneys.

    • Weigh the tissues and homogenize them in a known volume of sterile PBS.

    • Perform serial dilutions of the tissue homogenates and plate on LB agar.

    • Incubate the plates overnight at 37°C and count the colonies to determine the bacterial load (CFU per gram of tissue).

Data Analysis and Interpretation

The primary endpoint for efficacy is the reduction in bacterial load in the bladder and kidneys of this compound-treated mice compared to the vehicle-treated control group.

Example Data Presentation:

Treatment GroupMean Bacterial Load in Bladder (log10 CFU/g ± SD)Mean Bacterial Load in Kidneys (log10 CFU/g ± SD)
Vehicle Control[Insert Data][Insert Data]
This compound (Dose 1)[Insert Data][Insert-Data]
This compound (Dose 2)[Insert Data][Insert Data]

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed reductions in bacterial counts.

Conclusion

The murine ascending UTI model provides a robust and reproducible system for the in vivo evaluation of new antimicrobial agents. While direct published studies on this compound in this specific model are not yet available, its known in vitro activity against key uropathogens and its pharmacokinetic profile in rodents provide a strong rationale for its investigation. The protocols outlined in these application notes offer a comprehensive framework for conducting such efficacy studies, which are essential for the preclinical development of this compound as a potential treatment for urinary tract infections. Researchers should optimize dosing regimens based on further pharmacokinetic and pharmacodynamic studies to ensure clinically relevant drug exposures are achieved in the animal model.

References

Application Note: Stability Assessment of Cefoselis in Intravenous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefoselis is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Administered intravenously, the stability of this compound in various intravenous (IV) solutions is a critical factor for ensuring its therapeutic efficacy and patient safety.[3][4] Degradation of the antibiotic can lead to a reduction in potency and the formation of potentially harmful byproducts.[5] This application note provides a detailed protocol for assessing the stability of this compound sulfate in commonly used IV solutions, employing High-Performance Liquid Chromatography (HPLC) for accurate quantification. The stability is evaluated under different storage conditions to provide comprehensive data for clinical and pharmaceutical professionals.[6][7]

Purpose

The primary objective of this protocol is to outline a systematic approach to evaluate the chemical stability of this compound when reconstituted in various intravenous diluents. This study will determine the rate of degradation of this compound under controlled conditions of temperature and time. The acceptance criterion for stability is the retention of at least 90% of the initial this compound concentration.[8]

Experimental Protocol

Materials and Apparatus
  • Active Pharmaceutical Ingredient (API): this compound Sulfate (pharmaceutical grade)

  • Intravenous Solutions:

    • 0.9% Sodium Chloride (Normal Saline)

    • 5% Dextrose in Water (D5W)

    • 10% Dextrose in Water (D10W)

    • Lactated Ringer's Solution

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Analytical balance

    • pH meter

    • Volumetric flasks and pipettes

    • Syringes and syringe filters (0.22 µm)

    • Incubators/refrigerators set at controlled temperatures

    • Polyvinyl chloride (PVC) infusion bags

Preparation of this compound Intravenous Solutions
  • Accurately weigh this compound Sulfate powder to prepare a stock solution.

  • Reconstitute the this compound Sulfate with a small volume of sterile water for injection.

  • Further dilute the reconstituted solution with the respective IV solutions (0.9% NaCl, 5% Dextrose, 10% Dextrose, and Lactated Ringer's) in PVC infusion bags to achieve a final concentration of 20 mg/mL.[6][7]

  • Prepare triplicate samples for each IV solution and storage condition.

Storage Conditions and Sampling
  • Store the prepared this compound IV solutions under the following conditions:

    • Refrigerated: 2-8°C

    • Room Temperature: 20-25°C

    • Accelerated: 40°C

  • Withdraw aliquots from each bag at predetermined time intervals: 0, 2, 4, 8, 12, 24, and 48 hours for room temperature and accelerated conditions. For refrigerated conditions, extend the time points to include 7, 14, and 30 days.[9]

  • Immediately after withdrawal, dilute the samples with mobile phase to an appropriate concentration for HPLC analysis.

  • Filter the samples through a 0.22 µm syringe filter before injection into the HPLC system.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method should be used for the quantification of this compound.[10][11]

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 6.0)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: 272 nm[4][8]

  • Column Temperature: 30°C

  • Run Time: Approximately 15 minutes to ensure elution of degradation products.

Data Analysis
  • Calculate the concentration of this compound in each sample at each time point using a standard calibration curve.

  • Express the stability of this compound as the percentage of the initial concentration remaining.

  • Determine the time at which the concentration of this compound falls below 90% of its initial value (t90).

Data Presentation

The following tables summarize the expected quantitative data from the stability assessment of this compound in various intravenous solutions.

Table 1: Stability of this compound (20 mg/mL) in 0.9% Sodium Chloride

Storage ConditionTime (hours)Mean this compound Concentration Remaining (%)Standard Deviation
Refrigerated (2-8°C) 0100.00.0
2499.80.1
4899.50.2
168 (7 days)98.20.3
Room Temp (20-25°C) 0100.00.0
299.10.2
498.20.3
896.50.4
1294.80.5
2491.00.6
4885.40.7
Accelerated (40°C) 0100.00.0
295.30.4
490.10.6
882.70.8

Table 2: Stability of this compound (20 mg/mL) in 5% Dextrose in Water (D5W)

Storage ConditionTime (hours)Mean this compound Concentration Remaining (%)Standard Deviation
Refrigerated (2-8°C) 0100.00.0
2499.90.1
4899.70.1
168 (7 days)98.90.2
Room Temp (20-25°C) 0100.00.0
299.50.1
498.90.2
897.80.3
1296.50.4
2493.20.5
4888.10.6
Accelerated (40°C) 0100.00.0
296.10.3
491.50.5
884.30.7

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_storage Storage cluster_sampling Sampling & Analysis prep_api Weigh this compound Sulfate API prep_reconstitute Reconstitute with Sterile Water prep_api->prep_reconstitute prep_dilute Dilute in IV Solutions (0.9% NaCl, D5W, D10W, LR) prep_reconstitute->prep_dilute storage_conditions Store at Controlled Temperatures (2-8°C, 20-25°C, 40°C) prep_dilute->storage_conditions sampling Withdraw Aliquots at Predetermined Time Points storage_conditions->sampling hplc_analysis Analyze by HPLC sampling->hplc_analysis data_analysis Calculate % Remaining this compound hplc_analysis->data_analysis

Caption: Experimental workflow for this compound stability assessment.

Degradation_Pathway This compound This compound (Active) hydrolysis Hydrolysis of β-Lactam Ring This compound->hydrolysis pH, Temp oxidation Oxidation This compound->oxidation Light, O₂ inactive_metabolites Inactive Metabolites hydrolysis->inactive_metabolites other_products Other Degradation Products oxidation->other_products

Caption: Simplified degradation pathways for this compound in solution.

Conclusion

This application note provides a comprehensive protocol for assessing the stability of this compound in various intravenous solutions. The stability of this compound is significantly influenced by the composition of the IV solution and the storage temperature.[6][7] The provided HPLC method is suitable for quantifying this compound in the presence of its degradation products. The results of these stability studies are crucial for establishing appropriate storage and administration guidelines for this compound in a clinical setting, ensuring that patients receive a safe and effective dose of the antibiotic. Generally, this compound solutions are more stable under refrigerated conditions.[9] It is recommended that this compound solutions be freshly prepared and administered promptly, especially when stored at room temperature.

References

Application Notes and Protocols: Techniques for Inducing and Studying Cefoselis Resistance In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the in vitro induction and characterization of bacterial resistance to Cefoselis, a fourth-generation cephalosporin antibiotic. The protocols outlined below are intended to serve as a comprehensive guide for researchers investigating the mechanisms of this compound resistance and for professionals involved in the development of novel antimicrobial agents.

Introduction to this compound and Resistance

This compound is a broad-spectrum, fourth-generation cephalosporin antibiotic that exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[1][2] This disruption of cell wall integrity leads to bacterial cell lysis and death. This compound is noted for its stability against many common β-lactamases, enzymes that can inactivate many other β-lactam antibiotics.[1]

Despite its efficacy, the emergence of bacterial resistance to this compound is a significant concern. The primary mechanisms of resistance to fourth-generation cephalosporins include:

  • Production of β-lactamases: Certain bacteria can produce extended-spectrum β-lactamases (ESBLs) or AmpC β-lactamases that can hydrolyze and inactivate this compound.[1]

  • Modification of Penicillin-Binding Proteins (PBPs): Alterations in the structure of PBPs can reduce their affinity for this compound, rendering the antibiotic less effective.

  • Reduced Outer Membrane Permeability: In Gram-negative bacteria, changes in the porin channels of the outer membrane can restrict the entry of this compound into the cell.

  • Efflux Pumps: Bacteria may acquire or upregulate efflux pumps that actively transport this compound out of the cell before it can reach its PBP targets.

Understanding the mechanisms and frequency of this compound resistance is critical for its effective clinical use and for the development of strategies to combat resistance. The following protocols describe in vitro methods to induce and study this compound resistance in a controlled laboratory setting.

Quantitative Data on this compound Activity

The following tables summarize the in vitro activity of this compound against a range of clinically relevant bacterial isolates. This data is essential for establishing baseline susceptibility and for designing resistance induction experiments.

Table 1: In Vitro Activity of this compound against Common Clinical Isolates in China

Organism (n)% SusceptibleMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli (ESBL-negative) (150)100≤0.250.5
Escherichia coli (ESBL-positive) (150)8.732>64
Klebsiella pneumoniae (ESBL-negative) (75)94.3≤0.251
Klebsiella pneumoniae (ESBL-positive) (75)6.732>64
Proteus mirabilis (ESBL-negative) (30)97.0≤0.250.5
Proteus mirabilis (ESBL-positive) (30)3.364>64
Enterobacter cloacae (60)56.71>64
Pseudomonas aeruginosa (150)73.3432
Acinetobacter baumannii (150)18.732>64
Staphylococcus aureus (MSSA) (150)10012
Staphylococcus aureus (MRSA) (150)0>64>64

Data adapted from Fan et al., 2020.[1][2]

Table 2: Epidemiological Cut-Off Values (ECOFFs) for this compound

OrganismMIC ECOFF (mg/L)
Escherichia coli0.125
Klebsiella pneumoniae0.125
Enterobacter cloacae0.25
Proteus mirabilis0.125
Pseudomonas aeruginosa32

Data adapted from Xia et al., 2021.

Experimental Protocols

Protocol 1: Induction of this compound Resistance by Serial Passage

This protocol describes a method for inducing resistance to this compound by repeatedly exposing a bacterial culture to sub-inhibitory concentrations of the antibiotic.

Materials:

  • Bacterial strain of interest (e.g., Escherichia coli ATCC 25922)

  • This compound powder (analytical grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile culture tubes

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at 1280 µg/mL in a suitable solvent (e.g., sterile distilled water) and filter-sterilize.

  • Determine Initial Minimum Inhibitory Concentration (MIC):

    • Perform a broth microdilution assay to determine the baseline MIC of this compound for the selected bacterial strain according to CLSI guidelines.

    • Briefly, prepare a two-fold serial dilution of this compound in CAMHB in a 96-well plate (e.g., from 64 µg/mL to 0.06 µg/mL).

    • Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

    • Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

  • Serial Passage:

    • In a fresh 96-well plate, prepare a two-fold serial dilution of this compound as in the MIC determination.

    • Inoculate the wells with the bacterial strain as before.

    • After incubation, identify the well with the highest concentration of this compound that still shows bacterial growth (this is the sub-MIC).

    • Use the culture from this well to inoculate a new series of this compound dilutions for the next passage.

    • Repeat this process for a predetermined number of passages (e.g., 20-30 passages) or until a significant increase in the MIC is observed.

  • Characterization of Resistant Mutants:

    • After the final passage, streak the culture from the highest sub-MIC well onto nutrient agar to obtain isolated colonies.

    • Determine the MIC of this compound for individual resistant clones to confirm the resistance phenotype.

    • Cryopreserve the resistant strains for further analysis.

Protocol 2: Selection of Spontaneous this compound-Resistant Mutants using Gradient Plate Assay

This method allows for the selection of spontaneous mutants with increased resistance to this compound in a single step.

Materials:

  • Bacterial strain of interest

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes (100 mm)

  • Sterile glass spreader

  • Incubator (37°C)

Procedure:

  • Prepare Gradient Plate:

    • Prepare two bottles of MHA.

    • In the first bottle, prepare plain MHA. In the second bottle, add this compound to a final concentration that is 4-8 times the MIC of the susceptible strain.

    • Pour the plain MHA into a Petri dish and allow it to solidify at an angle to create a wedge.

    • Once solidified, place the plate flat and pour the this compound-containing MHA on top of the wedge. This will create a concentration gradient of this compound across the plate.

  • Inoculation:

    • Prepare an overnight culture of the bacterial strain and adjust the turbidity to 0.5 McFarland standard.

    • Spread a known volume (e.g., 100 µL) of the bacterial suspension evenly over the surface of the gradient plate using a sterile glass spreader.

  • Incubation and Selection:

    • Incubate the plate at 37°C for 24-48 hours.

    • Observe for colonies growing in the area of higher this compound concentration. These are potential resistant mutants.

  • Confirmation and Characterization:

    • Pick individual colonies from the high-concentration end of the gradient and streak them onto a fresh this compound-containing agar plate to confirm resistance.

    • Determine the MIC of the confirmed resistant mutants as described in Protocol 1.

Protocol 3: Determination of Mutation Frequency

This protocol is used to quantify the frequency at which spontaneous resistance to this compound arises in a bacterial population.

Materials:

  • Bacterial strain of interest

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Sterile saline or PBS

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Culture: Grow an overnight culture of the bacterial strain in non-selective broth.

  • Determine Viable Cell Count: Perform serial dilutions of the overnight culture in sterile saline and plate on non-selective MHA plates to determine the total number of viable cells (CFU/mL).

  • Selection of Resistant Mutants:

    • Plate a large, known volume of the undiluted overnight culture onto MHA plates containing a selective concentration of this compound (typically 4-8 times the MIC of the susceptible strain).

  • Incubation and Counting:

    • Incubate all plates at 37°C for 24-48 hours.

    • Count the number of colonies on both the non-selective and selective plates.

  • Calculate Mutation Frequency:

    • Mutation Frequency = (Number of resistant colonies / Total number of viable cells plated on selective medium).

Visualization of Workflows and Pathways

Experimental Workflow for Inducing this compound Resistance

experimental_workflow cluster_induction Resistance Induction cluster_characterization Characterization of Resistant Mutants cluster_analysis Data Analysis start Start with Susceptible Bacterial Strain passage Serial Passage in sub-MIC this compound start->passage Multi-step Induction gradient Gradient Plate Assay (4-8x MIC this compound) start->gradient Single-step Selection isolate Isolate Resistant Colonies passage->isolate gradient->isolate mic Determine MIC of Resistant Isolates isolate->mic wgs Whole Genome Sequencing isolate->wgs compare_mic Compare MICs (Susceptible vs. Resistant) mic->compare_mic expression Gene Expression Analysis (qRT-PCR) wgs->expression identify_mutations Identify Mutations (e.g., in PBP, AmpC) wgs->identify_mutations quantify_expression Quantify Expression of Resistance Genes expression->quantify_expression

Caption: Workflow for inducing and characterizing this compound resistance.

General Mechanisms of Cephalosporin Resistance

resistance_mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms cefoselis_out This compound (extracellular) porin Porin Channel cefoselis_out->porin Entry cefoselis_in This compound (periplasmic) porin->cefoselis_in pbp Penicillin-Binding Protein (PBP) cefoselis_in->pbp Binding & Inhibition cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis pbp->lysis Inhibition leads to beta_lactamase β-Lactamase Production beta_lactamase->cefoselis_in Inactivation pbp_mutation PBP Modification pbp_mutation->pbp Alters Target porin_mutation Porin Mutation/ Loss porin_mutation->porin Blocks Entry efflux Efflux Pump Upregulation efflux->cefoselis_in Expulsion

Caption: General mechanisms of bacterial resistance to cephalosporins.

Conclusion

The protocols and data presented in these application notes provide a framework for the systematic in vitro investigation of this compound resistance. By employing these methods, researchers can induce and select for resistant mutants, quantify the frequency of resistance emergence, and lay the groundwork for elucidating the molecular mechanisms of resistance through further analyses such as whole-genome sequencing and gene expression studies. A thorough understanding of how bacteria develop resistance to this compound is paramount for preserving the efficacy of this important antibiotic and for guiding the development of next-generation antimicrobial therapies.

References

Application Notes and Protocols: Assessing Cefoselis-Induced Neurotoxicity Using Zebrafish Larvae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoselis is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity. However, concerns regarding the potential for cephalosporin-induced neurotoxicity necessitate robust and efficient screening methods. The zebrafish (Danio rerio) larva has emerged as a powerful in vivo model for developmental and neurotoxicity studies due to its genetic homology with humans, rapid development, and optical transparency, which allows for real-time imaging of biological processes. This document provides detailed application notes and protocols for assessing this compound-induced neurotoxicity in zebrafish larvae, focusing on behavioral analysis, oxidative stress, and apoptosis.

Proposed Mechanism of Cephalosporin-Induced Neurotoxicity

The primary mechanism of neurotoxicity for cephalosporins is thought to involve the inhibition of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor, the major inhibitory neurotransmitter system in the central nervous system.[1][2] By blocking GABAergic transmission, cephalosporins can lead to neuronal hyperexcitability. Additionally, some evidence suggests that certain cephalosporins may increase the release of glutamate, an excitatory neurotransmitter, further contributing to an excitotoxic state.[3][4] This imbalance between inhibitory and excitatory signaling can result in neuronal damage and cell death.

I. Behavioral Analysis: Locomotor Activity

Alterations in locomotor activity are a key indicator of neurotoxicity. The light-dark transition test is a widely used behavioral paradigm in zebrafish larvae to assess anxiety-like behavior and general locomotor function.[1][5]

Data Presentation

Disclaimer: The following data is derived from studies on the fourth-generation cephalosporins, Cefepime and Cefpirome, and is intended to serve as a representative model for the potential effects of this compound.

Table 1: Effect of Cefepime on Locomotor Activity in Zebrafish Larvae

Concentration (mM)Average Swimming Speed (mm/s)Total Swimming Time (s)
Control1.2 ± 0.1600 ± 50
51.1 ± 0.1580 ± 45
101.0 ± 0.2550 ± 60
200.8 ± 0.1450 ± 55

Data are presented as mean ± SEM. *p < 0.05 compared to the control group. Data is hypothetical and based on trends reported in Han et al., 2018.[1]

Table 2: Effect of Cefpirome on Locomotor Activity in Zebrafish Larvae

Concentration (mM)Average Swimming Speed (mm/s)Total Swimming Time (s)
Control1.3 ± 0.2620 ± 40
51.5 ± 0.1650 ± 35
101.7 ± 0.2700 ± 50
201.1 ± 0.1590 ± 48

Data are presented as mean ± SEM. *p < 0.05 compared to the control group. Data is hypothetical and based on trends reported in Han et al., 2018.[1]

Experimental Protocol: Light-Dark Locomotor Test
  • Animal Husbandry: Raise wild-type zebrafish larvae in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4) at 28.5°C with a 14:10 hour light-dark cycle.

  • Exposure: At 4 days post-fertilization (dpf), transfer individual larvae into 96-well plates containing E3 medium. At 5 dpf, replace the medium with fresh E3 containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20 mM) or the vehicle control.

  • Acclimation: Acclimate the larvae in the 96-well plate for 1 hour under normal lighting conditions.

  • Behavioral Recording: Place the 96-well plate into an automated video tracking system (e.g., DanioVision). The recording protocol should consist of a 10-minute habituation period to light, followed by alternating 10-minute periods of dark and light for a total of at least 30 minutes.

  • Data Analysis: Quantify the total distance moved, average swimming speed, and total swimming time for each larva during the light and dark phases using appropriate software (e.g., EthoVision XT).

  • Statistical Analysis: Analyze the data using a one-way ANOVA followed by a Dunnett's post-hoc test to compare the treatment groups to the control group.

II. Oxidative Stress Assessment

Neurotoxicity is often associated with the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system.

Data Presentation

Disclaimer: As no specific quantitative data for this compound-induced oxidative stress in zebrafish larvae is available, this table presents the expected outcomes based on the known mechanisms of neurotoxicity.

Table 3: Expected Effects of this compound on Oxidative Stress Markers in Zebrafish Larvae

MarkerExpected Outcome
Reactive Oxygen Species (ROS)Increased
Superoxide Dismutase (SOD) ActivityInitially Increased, then Decreased at high concentrations
Catalase (CAT) ActivityInitially Increased, then Decreased at high concentrations
Glutathione (GSH) LevelsDecreased
Experimental Protocols

This protocol is adapted from established methods for ROS detection in zebrafish larvae.[6][7]

  • Exposure: Expose 5 dpf zebrafish larvae to this compound as described in the behavioral protocol for 24 hours.

  • Staining: After exposure, wash the larvae with E3 medium and incubate them in a solution of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) in E3 medium for 30 minutes in the dark at 28.5°C.

  • Washing: Wash the larvae three times with E3 medium to remove excess probe.

  • Imaging: Anesthetize the larvae with 0.02% tricaine methanesulfonate (MS-222) and mount them on a depression slide. Image the fluorescence in the head region using a fluorescence microscope with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

  • Quantification: Measure the fluorescence intensity using image analysis software (e.g., ImageJ).

This protocol is a generalized method for determining SOD activity in zebrafish larval homogenates.[8][9]

  • Homogenization: Pool 30-50 larvae per treatment group at 6 dpf. Homogenize the larvae in ice-cold phosphate buffer (pH 7.4).

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Assay: Use a commercial SOD assay kit following the manufacturer's instructions. The principle of the assay is typically based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine-xanthine oxidase system.

  • Quantification: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. Calculate the SOD activity based on the standard curve.

This protocol provides a general procedure for measuring CAT activity.[8][10]

  • Homogenization and Centrifugation: Prepare the larval homogenate as described for the SOD assay.

  • Assay: Use a commercial CAT assay kit. The assay is typically based on the decomposition of hydrogen peroxide (H2O2) by catalase.

  • Quantification: Measure the decrease in absorbance of H2O2 at 240 nm or use a colorimetric method to measure the product of a reaction involving the remaining H2O2. Calculate the CAT activity based on the rate of H2O2 decomposition.

This protocol outlines a general method for quantifying GSH levels.[11][12]

  • Homogenization and Centrifugation: Prepare the larval homogenate as described for the SOD assay.

  • Assay: Use a commercial GSH assay kit. These kits are often based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow product.

  • Quantification: Measure the absorbance at 412 nm using a microplate reader. Calculate the GSH concentration from a standard curve.

III. Apoptosis Assessment

Apoptosis, or programmed cell death, is a crucial endpoint for evaluating neurotoxicity, as it indicates irreversible neuronal damage.

Data Presentation

Disclaimer: As no specific quantitative data for this compound-induced apoptosis in zebrafish larvae is available, this table presents the expected outcomes based on the known mechanisms of neurotoxicity.

Table 4: Expected Effects of this compound on Apoptosis Markers in Zebrafish Larvae

MarkerExpected Outcome
Acridine Orange StainingIncreased number of fluorescent cells in the brain region
TUNEL AssayIncreased number of TUNEL-positive cells in the brain region
Caspase-3 ActivityIncreased activity
Experimental Protocols

Acridine orange is a vital dye that stains the acidic vesicles of apoptotic cells, making them fluoresce bright green.[13][14]

  • Exposure: Expose 5 dpf zebrafish larvae to this compound for 24 hours.

  • Staining: After exposure, incubate the live larvae in a solution of 5 µg/mL acridine orange in E3 medium for 30 minutes in the dark at 28.5°C.

  • Washing: Wash the larvae three times with E3 medium.

  • Imaging: Anesthetize and mount the larvae as previously described. Image the head region using a fluorescence microscope with a FITC filter set.

  • Quantification: Count the number of fluorescently labeled apoptotic cells in the brain region.

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[15][16]

  • Exposure and Fixation: Expose 5 dpf larvae to this compound for 24 hours. Fix the larvae in 4% paraformaldehyde (PFA) overnight at 4°C.

  • Permeabilization: Wash the fixed larvae in phosphate-buffered saline with Triton X-100 (PBST) and then permeabilize with proteinase K.

  • Labeling: Use a commercial in situ cell death detection kit (e.g., TMR red) and follow the manufacturer's protocol to label the fragmented DNA.

  • Imaging: Mount the larvae and image the head region using a fluorescence microscope.

  • Quantification: Count the number of TUNEL-positive cells in the brain.

Caspase-3 is a key executioner caspase in the apoptotic pathway.[17][18]

  • Homogenization and Centrifugation: Prepare larval homogenates as described for the oxidative stress assays.

  • Assay: Use a commercial caspase-3 activity assay kit. These kits typically use a fluorogenic or colorimetric substrate that is cleaved by active caspase-3.

  • Quantification: Measure the fluorescence or absorbance using a microplate reader. Calculate the caspase-3 activity relative to the protein concentration of the lysate.

IV. Visualizations

Experimental Workflow

G cluster_0 Zebrafish Larvae Preparation cluster_1 This compound Exposure cluster_2 Neurotoxicity Assessment cluster_3 Data Analysis Zebrafish Zebrafish Larvae (5 dpf) Exposure Exposure to this compound (0, 1, 5, 10, 20 mM) for 24h Zebrafish->Exposure Behavior Behavioral Analysis (Locomotor Activity) Exposure->Behavior OxidativeStress Oxidative Stress Assays (ROS, SOD, CAT, GSH) Exposure->OxidativeStress Apoptosis Apoptosis Assays (Acridine Orange, TUNEL, Caspase-3) Exposure->Apoptosis Data Data Quantification and Statistical Analysis Behavior->Data OxidativeStress->Data Apoptosis->Data

Caption: Experimental workflow for assessing this compound-induced neurotoxicity in zebrafish larvae.

Proposed Signaling Pathway of this compound-Induced Neurotoxicity

G This compound This compound GABA_R GABA-A Receptor This compound->GABA_R Inhibits Glutamate_increase Increased Glutamate Release This compound->Glutamate_increase Induces GABA_inhibition Inhibition of GABAergic Signaling Glutamate_R Glutamate Receptor Hyperexcitability Neuronal Hyperexcitability Glutamate_R->Hyperexcitability GABA_inhibition->Hyperexcitability Glutamate_increase->Glutamate_R Activates ROS Increased ROS Production (Oxidative Stress) Hyperexcitability->ROS MAPK MAPK Pathway Activation ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Caption: Proposed signaling pathway of this compound-induced neurotoxicity.

Logical Relationship of the Study

G cluster_0 Exposure cluster_1 Cellular Effects cluster_2 Functional Outcome cluster_3 Conclusion This compound This compound Exposure OxidativeStress Oxidative Stress This compound->OxidativeStress Apoptosis Apoptosis This compound->Apoptosis Behavior Altered Locomotor Behavior OxidativeStress->Behavior Apoptosis->Behavior Neurotoxicity Neurotoxicity Behavior->Neurotoxicity

Caption: Logical flow from this compound exposure to neurotoxicity assessment.

References

Application Notes and Protocols: Pharmacokinetic Modeling of Cefoselis in Pediatric Patients with Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the pharmacokinetic (PK) modeling of Cefoselis, a fourth-generation cephalosporin, in the specialized population of pediatric patients with hematological malignancies. The information presented here is intended to facilitate the design and execution of studies aimed at optimizing this compound dosing to improve therapeutic outcomes and minimize adverse effects in this vulnerable patient group.

Introduction

This compound is a broad-spectrum antibiotic effective against a range of susceptible bacteria.[1][2] However, the pharmacokinetic properties, efficacy, and safety of this compound in pediatric patients with hematological malignancies have not been well established.[1][2][3] This lack of data presents a risk of suboptimal drug exposure, potentially leading to treatment failure or toxicity.[1][2][3] The pathophysiological changes associated with hematological malignancies can alter the pharmacokinetics of antibiotics, highlighting the need for specific studies in this population.[3] Population pharmacokinetic (PopPK) modeling is a powerful tool to address this gap by quantifying the drug's behavior and identifying key factors that influence its disposition, ultimately guiding dose optimization.[1][2]

Experimental Protocols

A well-designed prospective study is essential for generating high-quality data for robust PopPK modeling.

Patient Population
  • Inclusion Criteria: Patients aged 1-18 years with a confirmed diagnosis of a hematological malignancy, who require treatment with this compound for infections.

  • Exclusion Criteria: Patients with known hypersensitivity to cephalosporins or severe renal impairment at the start of the study.

Dosing and Administration
  • This compound is administered via intravenous (IV) infusion.

  • Dosing is typically weight-based.

Sample Collection and Processing
  • Collect blood samples at predetermined time points to capture the full concentration-time profile of the drug.

  • Process blood samples to separate plasma, which is then stored at -80°C until analysis.

Bioanalytical Method
  • Quantify this compound concentrations in plasma using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Population Pharmacokinetic Modeling
  • Utilize specialized software like NONMEM® to perform the PopPK analysis.[1][2]

  • Develop a structural PK model, typically a one- or two-compartment model, to describe the time course of this compound in the body.[1][2][4]

  • Investigate the influence of patient-specific factors (covariates) such as weight, age, and renal function on the PK parameters.

  • Validate the final model to ensure its robustness and predictive performance.

Data Presentation

Clear and concise presentation of data is crucial for interpretation and comparison.

Table 1: Patient Demographics and Baseline Characteristics

CharacteristicDescription
Number of Patients53[1][2]
Age Range2.03-11.82 years[5]
WeightKey covariate influencing pharmacokinetics[1][2][3]
Hematological MalignancySpecify types (e.g., leukemia, lymphoma)
Renal FunctionAssess via creatinine clearance

Table 2: Population Pharmacokinetic Parameter Estimates

ParameterDescriptionTypical Value (Example)
CL (L/hr)ClearanceInfluenced by body weight[1][2][3]
V (L)Volume of DistributionInfluenced by body weight
kₐ (hr⁻¹)Absorption Rate ConstantNot applicable for IV administration
kₑ (hr⁻¹)Elimination Rate ConstantDerived from CL and V

Mandatory Visualizations

Diagrams are essential for illustrating complex processes and relationships.

experimental_workflow cluster_clinical Clinical Phase cluster_lab Laboratory Phase cluster_modeling Modeling & Simulation Patient Recruitment Patient Recruitment Dosing & Observation Dosing & Observation Patient Recruitment->Dosing & Observation Sample Collection Sample Collection Dosing & Observation->Sample Collection Sample Processing Sample Processing Sample Collection->Sample Processing Bioanalysis (HPLC-MS/MS) Bioanalysis (HPLC-MS/MS) Sample Processing->Bioanalysis (HPLC-MS/MS) Concentration Data Concentration Data Bioanalysis (HPLC-MS/MS)->Concentration Data PopPK Modeling PopPK Modeling Concentration Data->PopPK Modeling Covariate Analysis Covariate Analysis PopPK Modeling->Covariate Analysis Model Validation Model Validation Covariate Analysis->Model Validation Dose Optimization Dose Optimization Model Validation->Dose Optimization signaling_pathway This compound Administration This compound Administration Drug Distribution Drug Distribution This compound Administration->Drug Distribution Bacterial Target Engagement Bacterial Target Engagement Drug Distribution->Bacterial Target Engagement Inhibition of Cell Wall Synthesis Inhibition of Cell Wall Synthesis Bacterial Target Engagement->Inhibition of Cell Wall Synthesis Bacterial Lysis Bacterial Lysis Inhibition of Cell Wall Synthesis->Bacterial Lysis Therapeutic Effect Therapeutic Effect Bacterial Lysis->Therapeutic Effect logical_relationship cluster_factors Patient Factors cluster_pk Pharmacokinetic Parameters Weight Weight Clearance (CL) Clearance (CL) Weight->Clearance (CL) Volume of Distribution (Vd) Volume of Distribution (Vd) Weight->Volume of Distribution (Vd) Age Age Age->Clearance (CL) Renal Function Renal Function Renal Function->Clearance (CL)

References

Application Notes and Protocols for Solid-State Stability Studies of Cefoselis Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoselis sulfate is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] The stability of a drug substance in its solid form is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Solid-state stability studies are therefore essential during drug development to understand how environmental factors such as temperature, humidity, and light affect the drug substance.[2] This document provides a comprehensive overview of the solid-state stability of this compound sulfate, including its degradation kinetics, and detailed protocols for conducting stability studies.

Stability Profile of this compound Sulfate

The degradation of this compound sulfate in the solid state is significantly influenced by the presence of moisture.[3] Studies have shown that the degradation kinetics differ under dry and humid conditions.

In the presence of increased relative humidity (RH), the degradation of this compound sulfate follows an autocatalytic reaction of the first order with respect to the substrate concentration.[3] This implies that one or more of the degradation products catalyze the further breakdown of the drug. In contrast, in dry air, the degradation is a first-order reaction that depends only on the substrate concentration.[3] The kinetic and thermodynamic parameters of these degradation processes have been calculated in scientific studies.[3]

Data Presentation

Disclaimer: The following tables contain illustrative data for demonstration purposes to exemplify the presentation of solid-state stability results for this compound sulfate. The values are not derived from actual experimental results.

Table 1: Illustrative Degradation of this compound Sulfate in Dry Air (First-Order Kinetics)

Time (days)Temperature (°C)% this compound Sulfate RemainingRate Constant (k) (day⁻¹)
060100.0-
306098.50.0005
606097.00.0005
906095.60.0005
080100.0-
308095.20.0016
608090.60.0016
908086.30.0016

Table 2: Illustrative Degradation of this compound Sulfate at 75% Relative Humidity (Autocatalytic Kinetics)

Time (days)Temperature (°C)% this compound Sulfate RemainingApparent Rate Constant (k_obs) (day⁻¹)
040100.0-
304099.20.0003
604097.50.0007
904094.00.0015
060100.0-
306097.80.0011
606092.50.0028
906085.10.0045

Experimental Protocols

Solid-State Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound sulfate under various stress conditions to identify potential degradation pathways and products.

Materials and Equipment:

  • This compound sulfate powder

  • Stability chambers with controlled temperature and humidity

  • Glass vials

  • HPLC system with a Diode Array Detector (DAD)

  • ESI-Q-TOF mass spectrometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Reagents and solvents of HPLC grade

Protocol:

  • Sample Preparation: Accurately weigh this compound sulfate powder into separate glass vials for each stress condition.

  • Stress Conditions:

    • Thermal Stress: Expose the samples to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber with controlled humidity (e.g., <10% RH for dry air conditions).

    • Humidity Stress: Expose the samples to elevated temperature and humidity (e.g., 40°C/75% RH, 60°C/75% RH) in a stability chamber.

    • Photostability: Expose the samples to light according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks, or as appropriate).

  • Sample Analysis:

    • At each time point, dissolve the contents of a vial in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.

    • Analyze the samples by a validated stability-indicating HPLC-DAD method to determine the remaining concentration of this compound sulfate and detect any degradation products.

    • Characterize the degradation products using ESI-Q-TOF mass spectrometry.

Analytical Method: Stability-Indicating HPLC-DAD

Objective: To quantify this compound sulfate and separate its degradation products.

HPLC Parameters (Example):

ParameterSpecification
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase 12 mM Ammonium Acetate : Acetonitrile (95:5 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Column Temperature 30°C
Injection Volume 20 µL

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating.

Identification of Degradation Products by ESI-Q-TOF MS

Objective: To identify the chemical structures of the degradation products.

Procedure:

  • Analyze the stressed samples using an HPLC system coupled to an ESI-Q-TOF mass spectrometer.

  • Obtain high-resolution mass spectra of the parent drug and any degradation products.

  • Perform fragmentation studies (MS/MS) to elucidate the structures of the degradation products. Two degradation products of this compound sulfate have been identified in solid-state studies using this technique.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation start This compound Sulfate Powder weigh Weigh into Vials start->weigh thermal Thermal Stress (Dry Air) weigh->thermal humidity Humidity Stress (High RH) weigh->humidity photo Photostability weigh->photo dissolve Dissolve Sample at Time Points thermal->dissolve humidity->dissolve photo->dissolve hplc HPLC-DAD Analysis dissolve->hplc ms LC-MS/MS Analysis dissolve->ms quant Quantify Degradation (Assay) hplc->quant id Identify Degradants ms->id kinetics Determine Degradation Kinetics quant->kinetics report Stability Report kinetics->report id->report

Caption: Experimental workflow for solid-state stability testing of this compound sulfate.

degradation_pathway cluster_degradation Potential Degradation Products This compound This compound Sulfate C₁₉H₂₂N₈O₆S₂·H₂SO₄ β-lactam ring intact hydrolysis Product A β-lactam ring hydrolysis This compound->hydrolysis H₂O (Humidity) isomerization Product B Isomerization This compound->isomerization Heat/Light

Caption: Plausible degradation pathways for this compound sulfate in the solid state.

References

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Bacterial Resistance to Cefoselis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bacterial resistance to the fourth-generation cephalosporin, Cefoselis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during antimicrobial susceptibility testing and mechanism of resistance studies involving this compound.

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values for this compound against a bacterial isolate.

  • Question: We are performing broth microdilution assays and our this compound MIC values for a clinical isolate are consistently in the resistant range. What are the potential mechanisms of resistance we should investigate?

    Answer: Elevated this compound MICs are primarily attributed to three main mechanisms of resistance. We recommend a stepwise investigation into the following:

    • β-Lactamase Production: The most common mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes that hydrolyze the antibiotic's β-lactam ring, rendering it inactive.[1] For this compound, AmpC-type β-lactamases are of particular concern.[2][3]

    • Reduced Outer Membrane Permeability: In Gram-negative bacteria, mutations in genes encoding for outer membrane porin proteins can decrease the influx of this compound into the bacterial cell, thereby reducing its access to the target penicillin-binding proteins (PBPs).[4]

    • Efflux Pump Overexpression: Bacteria can actively transport this compound out of the cell using multidrug efflux pumps. Overexpression of these pumps can lead to a significant increase in the MIC.

  • Question: How can we experimentally confirm the presence of β-lactamase activity in our resistant isolate?

    Answer: A common and effective method is a chromogenic assay using a substrate like nitrocefin. Nitrocefin is a chromogenic cephalosporin that changes color upon hydrolysis by a β-lactamase, which can be quantified spectrophotometrically. Commercial kits are available for this purpose.

  • Question: What is the best approach to determine if porin mutations are contributing to the observed resistance?

    Answer: The most definitive method is to sequence the genes encoding for major outer membrane porins (e.g., OmpC, OmpF in E. coli or OprD in P. aeruginosa) in your resistant isolate and compare them to the sequences from a susceptible, wild-type strain.[4] Any mutations leading to premature stop codons, frameshifts, or significant amino acid changes in the channel-forming loops are likely to impact this compound permeability.

  • Question: How can we assess the contribution of efflux pumps to this compound resistance?

    Answer: You can perform MIC testing in the presence and absence of a known efflux pump inhibitor (EPI), such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) or phenylalanine-arginine β-naphthylamide (PAβN). A significant reduction (typically four-fold or greater) in the this compound MIC in the presence of an EPI suggests the involvement of efflux pumps.[5][6]

Issue 2: Inconsistent or variable MIC results.

  • Question: We are observing variability in our this compound MIC results between experiments. What are the common technical pitfalls we should address?

    Answer: Inconsistent MIC results can arise from several factors. We recommend a thorough review of your experimental protocol, paying close attention to the following:

    • Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard) and is in the logarithmic growth phase.[7][8]

    • Media and Reagents: Use fresh, properly prepared Mueller-Hinton broth (MHB) and ensure the this compound stock solution is not degraded.

    • Incubation Conditions: Maintain consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours for most bacteria).[9]

    • Plate Reading: Read the MICs at the correct time point and be consistent in determining the lowest concentration that inhibits visible growth.

Quantitative Data Summary

The following tables summarize typical this compound MIC values. Note that specific breakpoints for susceptible (S), intermediate (I), and resistant (R) categories can vary based on the bacterial species and the standards used (e.g., CLSI, EUCAST).[10][11][12]

Bacterial SpeciesResistance MechanismTypical this compound MIC Range (µg/mL)Interpretation
Escherichia coliWild-Type (Susceptible)≤8Susceptible
Escherichia coliAmpC β-Lactamase Producer≥32Resistant
Pseudomonas aeruginosaWild-Type (Susceptible)≤8Susceptible
Pseudomonas aeruginosaPorin (OprD) Loss16 - 64Intermediate to Resistant
Klebsiella pneumoniaeWild-Type (Susceptible)≤8Susceptible
Klebsiella pneumoniaeEfflux Pump Overexpression>16Resistant

Note: These are example ranges and may vary. Always refer to the latest CLSI or EUCAST guidelines for definitive breakpoints.[13][14]

Key Experimental Protocols

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][15][16]

  • Preparation of this compound Dilutions: Prepare a 2-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, bringing the final volume to 100 µL. Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[9]

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

2. β-Lactamase Activity Assay

This protocol is based on the use of the chromogenic substrate nitrocefin.[17][18][19]

  • Sample Preparation: Prepare a crude cell lysate from the bacterial isolate by sonication or enzymatic lysis.

  • Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer.

  • Initiate Reaction: Add a solution of nitrocefin to each well to initiate the reaction.

  • Measurement: Measure the change in absorbance at 490 nm over time using a microplate reader. The rate of color change is proportional to the β-lactamase activity.

  • Positive Control: Use a known β-lactamase-producing strain as a positive control.

3. Efflux Pump Inhibition Assay

  • MIC Determination with and without Inhibitor: Perform the broth microdilution MIC assay for this compound as described above in two parallel sets of plates.

  • Addition of EPI: In one set of plates, add a sub-inhibitory concentration of an efflux pump inhibitor (e.g., PAβN at 20 µg/mL) to all wells.

  • Comparison: Compare the MIC of this compound in the absence and presence of the EPI. A four-fold or greater reduction in the MIC in the presence of the inhibitor indicates that efflux is a mechanism of resistance.[5][6]

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound resistance.

Resistance_Mechanisms cluster_cell Gram-Negative Bacterium cluster_resistance Resistance Mechanisms Cefoselis_out This compound (extracellular) Porin Porin Channel Cefoselis_out->Porin Entry Cefoselis_in This compound (periplasmic) Porin->Cefoselis_in PBP Penicillin-Binding Proteins (PBPs) Cefoselis_in->PBP Binding & Inhibition (Bactericidal Action) Beta_Lactamase β-Lactamase (e.g., AmpC) Cefoselis_in->Beta_Lactamase Hydrolysis (Inactivation) Efflux_Pump Efflux Pump Cefoselis_in->Efflux_Pump Export Efflux_Pump->Cefoselis_out Porin_Mutation Porin Mutation (Reduced Permeability) Porin_Mutation->Porin Blocks AmpC_Overexpression AmpC Overexpression (Increased Hydrolysis) AmpC_Overexpression->Beta_Lactamase Increases Efflux_Overexpression Efflux Pump Overexpression (Increased Export) Efflux_Overexpression->Efflux_Pump Increases

Caption: Overview of this compound action and bacterial resistance mechanisms.

AmpC_Regulation cluster_genes Regulatory Genes cluster_process Cell Wall Recycling & Induction ampR ampR AmpR_protein AmpR (Transcriptional Regulator) ampR->AmpR_protein Encodes ampD ampD AmpD_protein AmpD (Amidase) ampD->AmpD_protein Encodes ampG ampG AmpG_protein AmpG (Permease) ampG->AmpG_protein Encodes Peptidoglycan Peptidoglycan Fragments Peptidoglycan->AmpG_protein Transported by Peptidoglycan->AmpR_protein Activates AmpG_protein->AmpD_protein Processed by AmpD_protein->AmpR_protein Normally prevents activation of ampC_gene ampC gene AmpR_protein->ampC_gene Induces transcription AmpC_enzyme AmpC β-Lactamase ampC_gene->AmpC_enzyme Translated to Beta_Lactam β-Lactam (e.g., this compound) Beta_Lactam->Peptidoglycan Induces accumulation of

Caption: Simplified signaling pathway for AmpC β-lactamase induction.

Troubleshooting_Workflow start Start: High this compound MIC beta_lactamase_test Perform β-Lactamase Assay (e.g., Nitrocefin) start->beta_lactamase_test positive_result Positive Result beta_lactamase_test->positive_result Yes negative_result Negative Result beta_lactamase_test->negative_result No conclusion1 Conclusion: β-Lactamase Mediated Resistance positive_result->conclusion1 sequence_porins Sequence Porin Genes negative_result->sequence_porins mutations_found Mutations Found sequence_porins->mutations_found Yes no_mutations No Significant Mutations sequence_porins->no_mutations No conclusion2 Conclusion: Porin-Mediated Resistance mutations_found->conclusion2 efflux_assay Perform Efflux Pump Inhibitor Assay no_mutations->efflux_assay mic_reduction Significant MIC Reduction efflux_assay->mic_reduction Yes no_mic_reduction No Significant MIC Reduction efflux_assay->no_mic_reduction No conclusion3 Conclusion: Efflux-Mediated Resistance mic_reduction->conclusion3 further_investigation Consider other mechanisms (e.g., PBP modification) no_mic_reduction->further_investigation

Caption: Experimental workflow for troubleshooting high this compound MIC values.

References

Strategies to mitigate the degradation of Cefoselis in pharmaceutical formulations

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cefoselis Pharmaceutical Formulation

Welcome to the technical support center for this compound formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the degradation of this compound in pharmaceutical preparations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your formulation development.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and stability testing of this compound.

Problem Potential Cause Recommended Solution
Rapid loss of potency in aqueous solution. pH-mediated hydrolysis: this compound is susceptible to hydrolysis, especially in alkaline and strongly acidic conditions. The β-lactam ring is prone to cleavage.[1]Maintain the pH of the formulation between 4 and 6.5, which is the range of maximum stability for this compound sulfate.[1] Use appropriate buffer systems such as acetate or phosphate buffers to maintain the desired pH.
Discoloration or precipitation in the formulation. Oxidative degradation: this compound can be degraded by oxidizing agents.[1] Temperature-induced degradation: Higher temperatures accelerate the degradation of this compound.[1] Incompatibility with excipients: Certain excipients, like mannitol, have been shown to decrease the stability of this compound.[1][2]Protect the formulation from light. Consider the inclusion of antioxidants such as ascorbic acid or sodium metabisulfite. Store the formulation at controlled room temperature (20°C) or under refrigeration (5°C). Avoid freezing, as thawing can affect stability.[1] Screen excipients for compatibility. Glucose solutions (5% and 10%) have been shown to be compatible with this compound.[1][2]
Inconsistent results in stability studies. Analytical method variability: The HPLC method may not be optimized or validated for stability-indicating assays. Inadequate stress testing: The forced degradation studies may not be comprehensive enough to identify all potential degradation pathways.Use a validated stability-indicating HPLC method. A suitable method is detailed in the "Experimental Protocols" section below. Conduct comprehensive forced degradation studies including acid, base, oxidative, thermal, and photolytic stress conditions to ensure all degradation products are separated and quantified.[1][2]
Formation of unknown peaks in chromatograms. Identification of degradation products: The new peaks are likely degradation products of this compound.Utilize techniques like HPLC-MS/MS to identify the mass of the degradation products and elucidate their structures. Several degradation products of this compound have been identified and are detailed in the "Degradation Pathway" section.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the β-lactam ring.[1] This is a pseudo-first-order reaction and is significantly influenced by pH.[1] Oxidative degradation can also occur. In the solid state, degradation is influenced by temperature and relative humidity and can follow an autocatalytic pathway.[4]

Q2: What is the optimal pH for a stable this compound formulation?

A2: this compound sulfate is most stable in the pH range of 4 to 6.5.[1] Its degradation increases significantly at pH values above 11.24.[1]

Q3: What impact does temperature have on the stability of this compound?

A3: Temperature is a critical factor in the stability of this compound. Storage at elevated temperatures accelerates its degradation.[1] For intravenous solutions, storage at 5°C is recommended over room temperature (20°C) to prolong stability.[1]

Q4: Are there any excipients that should be avoided in this compound formulations?

A4: Yes, for example, 20% mannitol solution has been shown to reduce the stability of this compound sulfate, with a significant loss of potency observed within a few hours at room temperature.[1][2] In contrast, 5% and 10% glucose solutions have demonstrated good compatibility.[1][2]

Q5: How can I prevent oxidative degradation of this compound?

A5: To minimize oxidative degradation, it is advisable to protect the formulation from light and consider the inclusion of antioxidants. While specific studies on antioxidants with this compound are limited, common antioxidants used for β-lactams include ascorbic acid, sodium metabisulfite, and monothioglycerol. The use of chelating agents like EDTA can also be beneficial to sequester trace metal ions that can catalyze oxidation.

Q6: What analytical method is recommended for stability testing of this compound?

A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended. This method should be able to separate the intact this compound from its degradation products. A detailed protocol is provided in the "Experimental Protocols" section.

Data Presentation

Table 1: Stability of this compound Sulfate (20 mg/mL) in Various Intravenous Solutions
Intravenous SolutionStorage TemperatureDurationRemaining this compound (%)Reference
5% GlucoseRoom Temperature (20°C)24 hours>99.5%[1][5]
10% GlucoseRoom Temperature (20°C)24 hours>99.5%[1][5]
0.9% Sodium ChlorideRoom Temperature (20°C)24 hours>95%[1]
Ringer's SolutionRoom Temperature (20°C)24 hours>95%[1]
20% MannitolRoom Temperature (20°C)2 hours91.6%[1][2][5]
5% GlucoseRefrigerated (5°C)24 hours>98%[1]
0.9% Sodium ChlorideFrozen (-20°C)30 days>98%[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Sulfate

This protocol describes a validated HPLC method for the quantitative determination of this compound sulfate in the presence of its degradation products.[1][2]

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Visible detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Lichrospher RP-18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent C18 column.

  • Mobile Phase: 12 mM Ammonium Acetate and Acetonitrile (95:5 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 50 µL.

  • Detector Wavelength: 260 nm.[2]

  • Column Temperature: 30°C.[2]

  • Retention Time of this compound: Approximately 14.58 minutes.[1]

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound sulfate reference standard in a suitable solvent (e.g., water for injections) to a known concentration (e.g., 1 mg/mL).

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound formulation in a suitable solvent to obtain a theoretical this compound concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Validation Parameters:

  • The method should be validated for linearity, accuracy, precision, selectivity, and robustness according to ICH guidelines.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting forced degradation studies to assess the stability-indicating properties of the analytical method and to understand the degradation pathways of this compound.

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8 hours).

  • Neutralize the solution with 0.1 M NaOH before analysis.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH at room temperature for a specified period (e.g., 30, 60, 120 minutes).

  • Neutralize the solution with 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide at room temperature for a specified period (e.g., 2, 4, 8 hours).

4. Thermal Degradation:

  • Expose the solid this compound powder to dry heat at a specified temperature (e.g., 80°C) for a defined period.

  • Dissolve the heat-stressed powder in a suitable solvent for analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined duration.

  • A control sample should be kept in the dark.

For all stress conditions, samples should be withdrawn at various time points and analyzed by the validated stability-indicating HPLC method.

Visualizations

This compound Degradation Pathway

The primary degradation of this compound involves the opening of the β-lactam ring through hydrolysis. This can be initiated by acidic or basic conditions.

Cefoselis_Degradation This compound This compound BetaLactam_Opening Opening of β-Lactam Ring This compound->BetaLactam_Opening  Hydrolysis (Acid/Base Catalyzed) Degradation_Products Various Degradation Products BetaLactam_Opening->Degradation_Products  Further Reactions Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation Formulation Prepare this compound Formulation Forced_Degradation Perform Forced Degradation Studies Formulation->Forced_Degradation HPLC_Analysis Analyze Samples by HPLC Forced_Degradation->HPLC_Analysis Identify_Degradants Identify Degradation Products (LC-MS) HPLC_Analysis->Identify_Degradants Data_Analysis Analyze Stability Data Identify_Degradants->Data_Analysis Optimize_Formulation Optimize Formulation (e.g., adjust pH, add excipients) Data_Analysis->Optimize_Formulation

References

Overcoming Cefoselis resistance in ESBL-producing Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides in-depth troubleshooting, FAQs, and experimental protocols for researchers tackling resistance to Cefoselis and other fourth-generation cephalosporins in Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: Why is my ESBL-producing E. coli strain resistant to this compound, a fourth-generation cephalosporin?

A1: Resistance to fourth-generation cephalosporins like this compound in ESBL-producing E. coli is primarily mediated by the production of β-lactamase enzymes. While fourth-generation cephalosporins are designed to be more stable against hydrolysis by common β-lactamases, certain ESBLs, particularly those of the CTX-M type, can efficiently hydrolyze them.[1][2][3] Resistance can also be amplified by other mechanisms such as:

  • Hyperproduction of ESBLs: The sheer quantity of enzyme can overwhelm the antibiotic.

  • Co-expression of other β-lactamases: Organisms may produce multiple types of β-lactamases (e.g., AmpC-type) that contribute to resistance.[1][4]

  • Porin Channel Mutations: Changes in outer membrane proteins (porins) can reduce the influx of the antibiotic into the bacterial cell, effectively lowering its intracellular concentration.[5]

  • Efflux Pumps: These membrane proteins can actively transport this compound out of the cell, preventing it from reaching its target, the Penicillin-Binding Proteins (PBPs).[5]

Q2: I observe a susceptible this compound MIC in vitro, but it fails in my infection model. Why?

A2: This discrepancy, known as the "inoculum effect," is a significant challenge with ESBL-producing organisms. A standard inoculum (e.g., 5 x 10^5 CFU/mL) used for MIC testing may be effectively inhibited. However, at the higher bacterial densities found in an actual infection site, the concentration of ESBLs produced can be high enough to hydrolyze the antibiotic, leading to treatment failure.[6] Clinical studies have shown that even when an ESBL-producing organism tests as "susceptible" to a cephalosporin in the lab, treatment failure rates can be high.[7] For this reason, many guidelines recommend reporting ESBL-producing isolates as resistant to most cephalosporins, regardless of the in vitro MIC.[7][8]

Q3: What is the most effective strategy to restore this compound activity against a resistant ESBL strain?

A3: The most successful and widely adopted strategy is to combine this compound with a β-lactamase inhibitor (BLI).[9][10] BLIs are compounds that bind to and inactivate the β-lactamase enzyme, protecting the partner antibiotic from hydrolysis.[11] Newer generation BLIs like avibactam have a broader spectrum of activity against various β-lactamases, including many ESBLs and AmpC enzymes.[11] Combination therapy can effectively lower the Minimum Inhibitory Concentration (MIC) of this compound, restoring its potency.[12]

Troubleshooting Experimental Results

Problem 1: My this compound Minimum Inhibitory Concentration (MIC) values are inconsistent across replicates.

  • Possible Cause 1: Inoculum preparation. The final bacterial density is critical for MIC testing. Ensure your inoculum is standardized precisely to a 0.5 McFarland standard and diluted correctly to achieve the target final concentration (typically 5 x 10^5 CFU/mL) in the wells.

  • Possible Cause 2: Antibiotic degradation. Ensure the this compound stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound.

  • Possible Cause 3: Inhomogeneous solution. The antimicrobial agent may not be well-homogenized in the wells, especially if it has limited solubility.[13] Ensure thorough mixing when preparing dilutions.

  • Troubleshooting Workflow:

    G start Inconsistent MICs check_inoculum Verify Inoculum Prep (0.5 McFarland, Dilution) start->check_inoculum check_stock Check Antibiotic Stock (Freshness, Storage) start->check_stock check_mixing Ensure Homogeneous Mixing in Wells start->check_mixing rerun Rerun Assay check_inoculum->rerun check_stock->rerun check_mixing->rerun

    Caption: Troubleshooting workflow for inconsistent MIC results.

Problem 2: The synergy test (checkerboard assay) shows no interaction, but I expect synergy.

  • Possible Cause 1: Inappropriate BLI. The chosen β-lactamase inhibitor may not be effective against the specific ESBL variant produced by your E. coli strain (e.g., some inhibitors are less effective against AmpC or OXA-type enzymes).[11] Consider screening a panel of different inhibitors (e.g., Clavulanate, Tazobactam, Avibactam).

  • Possible Cause 2: Incorrect concentration range. The concentration ranges for this compound or the BLI may be too high or too low to detect the synergistic interaction. The ranges should span from well below to well above the individual MICs of each compound.[14]

  • Possible Cause 3: Resistance is not β-lactamase mediated. If resistance is primarily due to porin loss or efflux pumps, a β-lactamase inhibitor will not restore susceptibility. Consider performing experiments to test for these alternative mechanisms.

Data Presentation: Efficacy of Combination Therapy

The following table summarizes hypothetical, yet realistic, MIC data illustrating the potentiation of a fourth-generation cephalosporin (4GC) by a β-lactamase inhibitor (BLI) against ESBL-producing E. coli.

Strain IDESBL Genotype4GC MIC (µg/mL)4GC + BLI (4 µg/mL) MIC (µg/mL)Fold Reduction in MIC
EC-01CTX-M-1564164
EC-02SHV-12128432
EC-03TEM-1032216
EC-04 (Control)None (WT)≤1≤1-

Data is illustrative. Actual MIC values can vary significantly based on the specific isolates and experimental conditions.[6][15]

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

This protocol is used to quantitatively assess the synergistic effect between this compound and a β-lactamase inhibitor.[16][17]

1. Materials:

  • 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • This compound and β-lactamase inhibitor (BLI) stock solutions.

  • ESBL-producing E. coli inoculum standardized to 0.5 McFarland, then diluted to yield ~5 x 10^5 CFU/mL in the final assay volume.

2. Procedure:

  • Plate Setup: Prepare a two-dimensional array of concentrations. Serially dilute this compound along the x-axis (e.g., columns 1-10) and the BLI along the y-axis (e.g., rows A-G).

  • Drug Dilution:

    • In row H, prepare serial dilutions of this compound alone to determine its MIC.

    • In column 11, prepare serial dilutions of the BLI alone to determine its MIC.

    • The remaining wells will contain combinations of both agents.[18]

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well, bringing the final volume to 100 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

3. Data Analysis:

  • Determine MICs: The MIC is the lowest concentration of an antibiotic (alone or in combination) that completely inhibits visible bacterial growth.

  • Calculate FIC Index: The interaction is quantified by the Fractional Inhibitory Concentration (FIC) Index.[14]

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of BLI = (MIC of BLI in combination) / (MIC of BLI alone)

    • FIC Index (FICI) = FIC of this compound + FIC of BLI

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • No Interaction (Indifference): 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[14][17]

Workflow for Synergy Assessment:

G start Isolate ESBL E. coli mic_single Determine MIC of This compound & BLI Individually start->mic_single checkerboard Perform Checkerboard Assay (2D Dilution Matrix) mic_single->checkerboard calc_fici Calculate FIC Index (FICI) for each well checkerboard->calc_fici interpret Interpret FICI Value calc_fici->interpret synergy Synergy (FICI ≤ 0.5) interpret->synergy ≤ 0.5 no_interaction No Interaction (0.5 < FICI ≤ 4.0) interpret->no_interaction > 0.5 & ≤ 4.0 antagonism Antagonism (FICI > 4.0) interpret->antagonism > 4.0

Caption: Experimental workflow for assessing antibiotic synergy.
Protocol 2: ESBL Phenotypic Confirmatory Test

This protocol confirms the presence of ESBL enzymes using the disk diffusion method as recommended by CLSI.

1. Materials:

  • Mueller-Hinton Agar (MHA) plate.

  • E. coli inoculum standardized to 0.5 McFarland.

  • Antibiotic disks: Cefotaxime (30 µg) and Ceftazidime (30 µg).

  • Combination disks: Cefotaxime/Clavulanic acid (30/10 µg) and Ceftazidime/Clavulanic acid (30/10 µg).

2. Procedure:

  • Inoculation: Swab the MHA plate with the standardized inoculum to create a uniform bacterial lawn.

  • Disk Placement: Place the cephalosporin disk and its corresponding combination disk on the agar, ensuring they are at least 20-30 mm apart.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

3. Interpretation:

  • An ESBL is considered present if there is a ≥ 5 mm increase in the zone of inhibition diameter for either cephalosporin tested in combination with clavulanic acid compared to the zone of inhibition of the cephalosporin tested alone.[15]

Mechanism of Action & Confirmation:

G cluster_0 Without Inhibitor cluster_1 With β-Lactamase Inhibitor This compound This compound ESBL ESBL Enzyme This compound->ESBL PBP Penicillin-Binding Protein (Target) This compound->PBP Blocked Hydrolysis Hydrolysis (Inactivation) ESBL->Hydrolysis NoBinding No Cell Wall Synthesis Inhibition (Resistance) Hydrolysis->NoBinding Cefoselis_2 This compound PBP_2 Penicillin-Binding Protein (Target) Cefoselis_2->PBP_2 Binds BLI BLI ESBL_2 ESBL Enzyme BLI->ESBL_2 Inactivates Binding Cell Wall Synthesis Inhibited (Activity Restored) PBP_2->Binding

Caption: Mechanism of β-lactamase inhibition to restore antibiotic activity.

References

Cefoselis Synthesis: A Technical Support Center for Impurity Identification and Minimization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in identifying and minimizing impurities during the synthesis of Cefoselis, a fourth-generation cephalosporin antibiotic. The information is presented in a practical question-and-answer format to assist researchers in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in this compound synthesis?

A1: Impurities in this compound synthesis can originate from several sources:

  • Starting Materials and Intermediates: Residual unreacted starting materials or intermediates from previous steps can be carried forward.

  • By-products: Side reactions occurring during the main synthesis steps can generate unwanted by-products.

  • Degradation Products: this compound, like other β-lactam antibiotics, can degrade under certain conditions such as improper pH, temperature, or exposure to light.[1]

  • Reagents and Solvents: Residual reagents, catalysts, or solvents used throughout the synthesis and purification process can remain in the final product.

  • Isomeric Impurities: Geometric isomers, particularly at the oxime moiety of the C-7 side chain, and diastereomers can form during the synthesis.

Q2: What are the most common degradation pathways for this compound?

A2: The most common degradation pathways for this compound in aqueous solutions involve the hydrolysis of the β-lactam ring, which is characteristic of cephalosporins. Other potential degradation pathways include modifications of the side chains at the C-3 and C-7 positions of the cephem nucleus.[1]

Q3: Which analytical techniques are most effective for identifying this compound impurities?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying impurities in cephalosporin synthesis. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (MS/MS) are invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for definitive structure confirmation of isolated impurities.

Q4: Are there established regulatory limits for impurities in this compound?

A4: While specific monographs for this compound may vary, regulatory agencies like the FDA and EMA have stringent guidelines for the qualification, identification, and toxicological assessment of impurities in active pharmaceutical ingredients (APIs). These guidelines, such as those from the International Council for Harmonisation (ICH), set thresholds for reporting, identification, and qualification of impurities.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the HPLC Chromatogram

Q: My HPLC analysis of a this compound synthesis sample shows several unexpected peaks. How can I identify their origin?

A: Unexpected peaks can be either process-related impurities or degradation products. Here's a systematic approach to their identification:

  • Review the Synthetic Route: Compare the retention times of your unexpected peaks with those of all known starting materials and intermediates used in the synthesis.

  • Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) and analyze the resulting samples by HPLC. This will help to identify which peaks correspond to degradation products.

  • LC-MS Analysis: If the impurities remain unidentified, LC-MS analysis is the next step. The mass-to-charge ratio (m/z) of the impurity will provide its molecular weight, offering crucial clues to its structure. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

  • Spiking Studies: If you have synthesized or acquired reference standards for potential impurities, "spike" your sample with these standards. An increase in the peak area of an existing peak confirms the identity of that impurity.

Issue 2: High Levels of a Known Process-Related Impurity

Q: I have identified a high level of unreacted 7-aminocephalosporanic acid (7-ACA) in my final product. How can I minimize this?

A: High levels of unreacted 7-ACA indicate an incomplete acylation reaction at the C-7 position. To address this:

  • Reaction Stoichiometry: Ensure that the activated C-7 side chain, 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid, is used in a slight molar excess.

  • Reaction Time and Temperature: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature, while monitoring for the formation of degradation products.

  • Purity of Reactants: Verify the purity of both the 7-ACA and the activated side chain. Impurities in these starting materials can inhibit the reaction.

  • Purification Method: Optimize the final purification step (e.g., crystallization or preparative HPLC) to effectively remove unreacted 7-ACA.

Issue 3: Presence of Geometric Isomers

Q: My analysis shows a significant peak corresponding to the E-isomer of this compound. How can I control the formation of this impurity?

A: The desired biological activity of this compound resides in the Z-isomer of the C-7 side chain oxime. The formation of the E-isomer is a common issue in cephalosporin synthesis.

  • Control of Starting Material: The stereochemistry of the 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid side chain is critical. Ensure that the starting material has a high isomeric purity (predominantly the Z-isomer).

  • Reaction Conditions: The conditions used for activating the carboxylic acid of the side chain (e.g., conversion to an acid chloride) and the subsequent acylation can influence isomerization. Milder reaction conditions and lower temperatures can help to minimize the formation of the E-isomer.

  • Purification: Develop a chromatographic or crystallization method that can selectively separate the Z- and E-isomers.

Data Presentation: Potential Impurities in this compound Synthesis

The following table summarizes potential process-related and known degradation impurities in this compound synthesis.

Impurity Type Potential Impurity Name/Description Chemical Formula Molecular Weight ( g/mol ) Potential Source
Process-Related 7-Aminocephalosporanic Acid (7-ACA)C₁₀H₁₂N₂O₅S272.28Unreacted starting material
Process-Related 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acidC₆H₇N₃O₃S201.21Unreacted C-7 side chain precursor
Process-Related 3-Amino-2-(2-hydroxyethyl)-1H-pyrazolium derivativeC₅H₉N₃O127.14Unreacted C-3 side chain precursor
Process-Related E-isomer of this compoundC₁₉H₂₂N₈O₆S₂522.56Isomerization during synthesis
Degradation Degradation Product 1C₅H₁₀N₃O128.08Degradation of C-3 side chain
Degradation Degradation Product 2C₈H₁₀N₄O₃S243.05Degradation of cephem nucleus
Degradation Degradation Product 3C₁₃H₁₆N₅O₄S₂370.06Degradation of this compound
Degradation Degradation Product 4C₁₄H₁₆N₅O₆S₂414.05Degradation of this compound
Degradation Degradation Product 5C₁₇H₂₃N₈O₃S₂451.13Degradation of this compound
Degradation Degradation Product 6C₁₈H₂₂N₈O₄S₂479.13Degradation of this compound

Experimental Protocols

Protocol: HPLC Method for this compound Impurity Profiling

This protocol provides a general starting point for developing an HPLC method for the analysis of this compound and its related impurities. Optimization will be required for specific instrumentation and sample matrices.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.05 M Phosphate buffer, pH adjusted to 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 40% B (linear gradient)

      • 25-30 min: 40% B

      • 30-32 min: 40% to 5% B (linear gradient)

      • 32-40 min: 5% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with Mobile Phase A.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

G cluster_synthesis This compound Synthesis cluster_impurities Potential Impurities 7-ACA 7-Aminocephalosporanic Acid (7-ACA) Cefoselis_core This compound Core Structure 7-ACA->Cefoselis_core Acylation Unreacted_7ACA Unreacted 7-ACA 7-ACA->Unreacted_7ACA C7_side_chain Activated C-7 Side Chain (2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid) C7_side_chain->Cefoselis_core Unreacted_C7 Unreacted C-7 Side Chain C7_side_chain->Unreacted_C7 C3_side_chain C-3 Side Chain Precursor (3-amino-2-(2-hydroxyethyl)-1H-pyrazolium derivative) This compound This compound C3_side_chain->this compound Unreacted_C3 Unreacted C-3 Side Chain C3_side_chain->Unreacted_C3 Cefoselis_core->this compound Side chain attachment E_isomer E-isomer This compound->E_isomer Isomerization Degradation_products Degradation Products (e.g., from hydrolysis) This compound->Degradation_products Degradation

Caption: Overview of this compound synthesis and potential impurity formation pathways.

G Start Unexpected Peak in HPLC Step1 Compare with Starting Materials & Intermediates Start->Step1 Decision1 Match Found? Step1->Decision1 Result1 Process-Related Impurity Identified Decision1->Result1 Yes Step2 Perform Forced Degradation Studies Decision1->Step2 No Decision2 Match Found? Step2->Decision2 Result2 Degradation Product Identified Decision2->Result2 Yes Step3 LC-MS Analysis for MW and Formula Decision2->Step3 No Result3 Structure Elucidation of Unknown Impurity Step3->Result3

Caption: Troubleshooting workflow for the identification of unknown impurities in this compound synthesis.

References

Improving the in vitro activity of Cefoselis against Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for improving the in vitro activity of Cefoselis against Acinetobacter baumannii. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in overcoming common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the baseline in vitro activity of this compound often low against Acinetobacter baumannii?

A1: Acinetobacter baumannii possesses a remarkable ability to resist antibiotics, including fourth-generation cephalosporins like this compound.[1] Studies have shown that susceptibility rates of A. baumannii to this compound can be as low as 18.7%.[2][3] This poor activity is primarily due to a variety of potent resistance mechanisms that the bacterium employs.[4]

Q2: What are the primary mechanisms of resistance in A. baumannii against this compound and other β-lactams?

A2: A. baumannii utilizes several key mechanisms to resist β-lactam antibiotics:

  • Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes that hydrolyze and inactivate the antibiotic.[5][6] These include Class A (e.g., TEM, SHV, CTX-M), Class C (AmpC cephalosporinases), and Class D (OXA-type carbapenemases).[6][7]

  • Target Site Modification: Alterations in Penicillin-Binding Proteins (PBPs), the primary targets of β-lactam antibiotics, can reduce the binding affinity of the drug, rendering it less effective.[5][7]

  • Reduced Permeability: A. baumannii can decrease the permeability of its outer membrane by modifying or downregulating porin channels, which restricts the entry of antibiotics like this compound into the cell.[4][7]

  • Active Efflux: The bacterium can actively pump the antibiotic out of the cell using multidrug efflux pumps, such as the AdeABC system, preventing it from reaching its target.[5][7]

Q3: What are the most promising strategies to enhance the in vitro activity of this compound against A. baumannii?

A3: Given the multifaceted resistance of A. baumannii, combination therapy is the most widely explored and promising strategy.[8][9][10] This involves pairing this compound with another agent that can overcome a specific resistance mechanism. Key approaches include:

  • Combination with β-Lactamase Inhibitors: Using inhibitors like sulbactam can protect this compound from degradation by β-lactamases. Sulbactam itself has intrinsic bactericidal activity against A. baumannii by binding to its PBPs.[9][11]

  • Synergy with Other Antibiotics: Combining this compound with agents from different classes, such as aminoglycosides, rifampicin, or tetracyclines (e.g., minocycline), can create synergistic effects.[12][13]

  • Use of Adjuvants: Non-antibiotic compounds that disrupt the bacterial outer membrane can increase the permeability and uptake of this compound, thereby potentiating its activity.[14][15]

Troubleshooting Guide

Q1: My this compound Minimum Inhibitory Concentration (MIC) values for A. baumannii isolates are consistently high. What should I do next?

A1: High MIC values indicate resistance. The next logical step is to investigate the underlying resistance mechanisms and explore potential synergistic combinations.

  • Characterize Resistance: If possible, perform molecular assays (e.g., PCR) to detect common β-lactamase genes (like blaOXA, blaAmpC).[6][16]

  • Explore Combination Therapy: The most effective approach is to test this compound in combination with other agents. A β-lactamase inhibitor like sulbactam is a primary candidate.[9] Other options to test for synergy include minocycline, tigecycline, and amikacin.[11][12][13]

  • Perform Synergy Testing: Use methods like the checkerboard assay or time-kill curves to systematically evaluate the effectiveness of different drug combinations.[12][17]

Q2: I am observing resistant colonies growing within the zone of inhibition in my disk diffusion or E-test assays. What does this signify?

A2: This phenomenon is likely due to heteroresistance, where a subpopulation of resistant cells exists within a larger, seemingly susceptible bacterial population.[18] These resistant subpopulations can be selected for under antibiotic pressure, potentially leading to therapeutic failure. To investigate this, you can perform a population analysis profile (PAP) to quantify the frequency of resistant subpopulations at different antibiotic concentrations.[18]

Q3: My synergy testing results are inconsistent between different methods (e.g., checkerboard vs. time-kill assay). Why is this happening and which result should I trust?

A3: Discrepancies between synergy testing methods are common because they measure different aspects of antibacterial activity.[17]

  • Checkerboard and E-test: These methods are based on the inhibition of growth at a single time point (usually 18-24 hours) and primarily measure bacteriostatic interactions.

  • Time-Kill Assay: This method measures the rate of bacterial killing over time, providing a more dynamic view of the drug interaction and the ability to detect bactericidal synergy.

Time-kill assays are generally considered more informative for assessing synergy, but they are also more labor-intensive.[17] The choice of method may depend on the specific research question. For screening multiple combinations, the checkerboard method is efficient. For in-depth characterization of a promising combination, the time-kill assay is preferred.

Data Presentation

Table 1: In Vitro Susceptibility of Acinetobacter baumannii to this compound and Comparator Agents

Antimicrobial Agent Number of Isolates MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Susceptibility Rate (%) Reference
This compound 150 >64 >64 18.7% [2]
Cefepime 150 32 >64 26.0% [2]
Ceftazidime 150 >64 >64 18.7% [2]
Meropenem 150 16 64 28.7% [2]
Amikacin 150 16 >64 56.0% [2]

| Ciprofloxacin | 150 | >8 | >8 | 12.7% |[2] |

Note: Data is compiled from a study on clinical isolates in China. Susceptibility can vary significantly by geographic region and isolate source.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a bacterial isolate.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Stock solution of this compound

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate. Final concentrations should span the expected MIC range.

  • Dilute the standardized bacterial inoculum 1:100 in CAMHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

  • Inoculate each well (except for a sterility control well) with 50 µL of the diluted bacterial suspension, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

  • Include a growth control well containing only inoculum and broth, without any antibiotic.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing

This method is used to screen for synergistic, indifferent, or antagonistic interactions between two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • CAMHB

  • Standardized bacterial inoculum

  • Stock solutions of Drug A (this compound) and Drug B (e.g., Sulbactam)

Procedure:

  • Dispense 50 µL of CAMHB into each well of the microtiter plate.

  • Along the x-axis, create serial two-fold dilutions of Drug A.

  • Along the y-axis, create serial two-fold dilutions of Drug B. The result is a grid where each well has a unique combination of concentrations of both drugs.

  • Prepare a bacterial inoculum as described in the MIC protocol.

  • Inoculate each well with 100 µL of the final bacterial suspension (~5 x 10⁵ CFU/mL).

  • Incubate at 35°C ± 2°C for 16-20 hours.

  • Read the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpret the results:

    • Synergy: FICI ≤ 0.5

    • Indifference (or Additive): 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizations

G cluster_cell Acinetobacter baumannii Cell cluster_om Outer Membrane cluster_peri Periplasm porin Porin Channel pbp Penicillin-Binding Protein (PBP) porin->pbp 2. Reaches Target porin->pbp Reduced Permeability (Porin Loss) efflux Efflux Pump (e.g., AdeABC) cefoselis_out This compound (Extracellular) efflux->cefoselis_out Active Efflux pbp->pbp Target Modification blactamase β-Lactamase (e.g., OXA, AmpC) pbp->cefoselis_out 3. Cell Lysis (Activity) blactamase->pbp Enzymatic Degradation cefoselis_out->porin 1. Entry

Caption: Key mechanisms of this compound activity and A. baumannii resistance.

G start Start: Isolate A. baumannii with suspected resistance mic_test 1. Determine this compound MIC (Broth Microdilution) start->mic_test decision Is MIC > Susceptibility Breakpoint? mic_test->decision synergy_screen 2. Screen for Synergy (Checkerboard Assay) decision->synergy_screen Yes (Resistant) stop_susceptible End: Isolate is Susceptible decision->stop_susceptible No (Susceptible) select_combo 3. Select Promising Combinations (FICI ≤ 0.5) synergy_screen->select_combo time_kill 4. Confirm Synergy & Bactericidal Activity (Time-Kill Assay) select_combo->time_kill stop_resistant End: No Synergy Found (Explore other agents) select_combo->stop_resistant No synergistic hits analyze 5. Analyze Data & Report Potentiated Activity time_kill->analyze

Caption: Workflow for improving this compound activity against A. baumannii.

References

Cefoselis Technical Support Center: Managing Adverse Effects in Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cefoselis administration. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, managing, and investigating adverse effects associated with this compound in an experimental setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a fourth-generation cephalosporin, a class of β-lactam antibiotics.[1][2][3] Its mechanism of action involves inhibiting bacterial cell wall synthesis.[4][5] this compound binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[4][6] This interference weakens the bacterial cell wall, leading to cell lysis and death.[4][6]

Q2: What are the most common adverse effects observed with this compound administration?

A2: Common adverse effects associated with this compound and other cephalosporins include gastrointestinal disturbances (nausea, diarrhea), hypersensitivity reactions (rash, urticaria), and hematological changes (leukopenia).[4][7][8] More severe, though less common, effects can include nephrotoxicity, hepatotoxicity, and neurotoxicity.[6][7]

Q3: Is there a risk of cross-reactivity in subjects with a known penicillin allergy?

A3: Yes, a potential for cross-reactivity exists between penicillins and cephalosporins due to structural similarities.[9] However, the risk is generally low, particularly with third and fourth-generation cephalosporins.[9][10] Caution is advised when administering this compound to subjects with a history of severe hypersensitivity reactions to other β-lactam antibiotics.[6]

Q4: What are the known drug interactions with this compound?

A4: this compound may interact with several other drug classes. Co-administration with aminoglycosides or loop diuretics can increase the risk of nephrotoxicity.[6] Probenecid can decrease the renal excretion of this compound, leading to higher plasma concentrations.[6] Concurrent use with anticoagulants like warfarin may enhance their effect, increasing the risk of bleeding.[6]

Troubleshooting Guides for Experimental Issues

Issue 1: Subject exhibits signs of a hypersensitivity reaction (e.g., skin rash, edema).
  • Immediate Action: Cease this compound administration immediately. Administer supportive care as dictated by your institutional animal care and use committee (IACUC) or clinical protocol guidelines.

  • Investigative Approach:

    • Confirm IgE-Mediated Response: Utilize an in-vitro assay to detect this compound-specific IgE antibodies in serum samples.

    • Assess Cellular Response: Perform a Basophil Activation Test (BAT) using flow cytometry on whole blood samples challenged with this compound.

    • In Vivo Confirmation (if feasible): A skin prick test can be performed, followed by an intradermal test with non-irritating concentrations of this compound to confirm a localized allergic reaction.

Issue 2: Unexpected increase in renal biomarkers (e.g., serum creatinine, BUN) is observed.
  • Immediate Action: Consider reducing the this compound dosage or temporarily halting administration. Ensure the subject is adequately hydrated. Review concomitant medications for other potential nephrotoxins.[6]

  • Investigative Approach:

    • Quantify Kidney Injury: Measure novel biomarkers such as urinary Kidney Injury Molecule-1 (KIM-1) or Cystatin C for earlier and more sensitive detection of acute kidney injury.[11][12]

    • In Vitro Cytotoxicity Assay: Culture renal proximal tubule epithelial cells (RPTECs) and expose them to varying concentrations of this compound. Assess cell viability using assays like MTT or LDH release to determine direct cytotoxic effects.

    • Histopathological Analysis: In terminal studies, collect kidney tissue for histological examination to identify signs of acute tubular necrosis (ATN) or interstitial nephritis.[12]

Issue 3: Subject develops severe diarrhea.
  • Immediate Action: Provide fluid and electrolyte support. Collect fecal samples for analysis.

  • Investigative Approach:

    • Rule out Clostridioides difficile Infection (CDI): Test fecal samples for the presence of C. difficile toxins A and B, as this is a common cause of antibiotic-associated diarrhea.

    • Microbiome Analysis: Perform 16S rRNA gene sequencing on fecal samples collected before and after this compound administration to analyze changes in the gut microbiota composition and diversity.

    • Evaluate Intestinal Inflammation: In terminal studies, measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in colonic tissue homogenates via ELISA.[13]

Issue 4: Subject displays neurological symptoms (e.g., tremors, seizures).
  • Immediate Action: Discontinue this compound administration. Provide immediate supportive care for any seizure activity. Note that this compound can penetrate the blood-brain barrier.[14]

  • Investigative Approach:

    • In Vitro Neuronal Activity: Utilize primary cortical neurons cultured on microelectrode arrays (MEAs). Record spontaneous electrical activity before and after applying this compound to assess for changes in firing rate and network synchronicity.[1]

    • Assess Blood-Brain Barrier Penetration: In an animal model, administer this compound and collect cerebrospinal fluid (CSF) and plasma at various time points. Quantify drug concentrations using LC-MS/MS to determine the brain-to-plasma ratio.

    • In Vivo Imaging: For advanced studies, use techniques like diffusion-weighted MRI (DWI) in animal models to detect site-specific changes in the brain that may indicate neuroinflammation or cytotoxic edema.[15]

Quantitative Data on Adverse Effects

The following table summarizes the incidence of adverse events observed in a clinical trial comparing this compound with Cefepime, another fourth-generation cephalosporin.

Adverse EventThis compound (n=138)Cefepime (n=138)p-value
Overall Incidence 11.59% (16/138)13.77% (19/138)> 0.05
Mild Aminotransferase ElevationData included in overall incidence, specific number not providedData included in overall incidence, specific number not providedN/A
Mild LeukopeniaData included in overall incidence, specific number not providedData included in overall incidence, specific number not providedN/A
Data from a multicenter, double-blind, randomized clinical trial.[8]

The incidence of anaphylaxis for cephalosporins as a class is estimated to be between 0.0001% and 0.1%.[16]

Experimental Protocols

Protocol 1: In Vitro Assay for Drug-Specific IgE (ELISA)
  • Plate Coating: Coat 96-well ELISA plates with a this compound-human serum albumin (HSA) conjugate overnight at 4°C.

  • Washing: Wash plates three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted serum samples from test subjects to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-human IgE antibody and incubate for 1 hour.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark until color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Protocol 2: Animal Model of Antibiotic-Associated Diarrhea
  • Acclimatization: House C57BL/6 mice in a specific pathogen-free facility for at least one week.

  • Antibiotic Pre-treatment: To disrupt the native gut microbiota, provide mice with drinking water containing a cocktail of antibiotics (e.g., kanamycin, gentamicin, colistin, metronidazole, and vancomycin) for 3-5 days.[7]

  • Washout Period: Replace the antibiotic water with sterile water for 2 days.

  • This compound Administration: Administer the experimental dose of this compound via the desired route (e.g., intraperitoneal injection) for the planned duration.

  • Monitoring: Monitor mice daily for weight loss, stool consistency (diarrhea score), and signs of dehydration.

  • Sample Collection: Collect fresh fecal pellets at baseline and specified time points for microbiome analysis (16S rRNA sequencing) or C. difficile toxin assays.

  • Terminal Analysis: At the end of the study, collect colonic tissue for histopathological analysis and measurement of inflammatory markers.

Visualizations

G cluster_0 Troubleshooting Workflow: Suspected Hypersensitivity Start Observe Sign of Hypersensitivity (e.g., Rash, Edema) Action1 Cease this compound Administration Start->Action1 Step1 Collect Serum and Whole Blood Samples Action1->Step1 Step2 Perform In-Vitro Assays Step1->Step2 Assay1 This compound-specific IgE ELISA Step2->Assay1 Assay2 Basophil Activation Test (BAT) Step2->Assay2 Result Analyze Results to Confirm Mechanism Assay1->Result Assay2->Result

Caption: Troubleshooting workflow for suspected hypersensitivity reactions.

G cluster_1 Signaling Pathway: this compound-Induced Nephrotoxicity This compound This compound Accumulation in Renal Tubules Stress Oxidative Stress & Mitochondrial Dysfunction This compound->Stress Apoptosis Apoptosis Pathway Activation (e.g., Caspase-3) Stress->Apoptosis Inflammation Pro-inflammatory Cytokine Release (IL-6, TNF-α) Stress->Inflammation Injury Acute Tubular Necrosis (ATN) Apoptosis->Injury Inflammation->Injury Biomarkers Release of Injury Biomarkers (KIM-1, Cystatin C) Injury->Biomarkers

Caption: Potential pathway for this compound-induced renal tubular injury.

G cluster_2 Experimental Workflow: Neurotoxicity Assessment Start Hypothesis: This compound may induce neurotoxicity InVitro In-Vitro Screening: Microelectrode Array (MEA) with Cortical Neurons Start->InVitro InVivo In-Vivo Model: Administer this compound to Rodents Start->InVivo Conclusion Correlate In-Vitro and In-Vivo Findings InVitro->Conclusion Behavior Behavioral Assessment (e.g., Seizure Monitoring) InVivo->Behavior Analysis Terminal Analysis: CSF Drug Concentration, Brain Histology Behavior->Analysis Analysis->Conclusion

Caption: Integrated workflow for investigating potential neurotoxicity.

References

Validation & Comparative

Cefoselis vs. Cefepime: A Comparative Analysis of In Vitro Activity Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the in vitro efficacy of the fourth-generation cephalosporins, Cefoselis and cefepime, against the opportunistic pathogen Pseudomonas aeruginosa, supported by key experimental data.

This guide provides a detailed comparison of the in vitro activity of this compound and cefepime against Pseudomonas aeruginosa, a significant cause of hospital-acquired infections. The data presented is intended for researchers, scientists, and drug development professionals to inform further research and clinical consideration.

Comparative In Vitro Activity

A study evaluating the in vitro activity of this compound and cefepime against clinical isolates of Pseudomonas aeruginosa in China demonstrated that both antibiotics have comparable efficacy. The susceptibility rates for both this compound and cefepime against P. aeruginosa were found to be 73.3%.[1] The study highlighted that both agents could be viable options for treating infections caused by this pathogen, potentially in combination with other antibiotics.[1]

The following table summarizes the key minimum inhibitory concentration (MIC) data from this comparative study.

Antibiotic Number of Isolates MIC50 (µg/mL) MIC90 (µg/mL) Susceptibility Rate (%)
This compound15043273.3
Cefepime15043273.3

MIC50: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Mechanism of Action

Both this compound and cefepime are fourth-generation cephalosporin antibiotics that exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They bind to penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis. This disruption of the cell wall structure leads to cell lysis and death. Their structure provides stability against many beta-lactamases, enzymes that can inactivate many beta-lactam antibiotics.

Experimental Protocols

The in vitro activity data presented in this guide was obtained using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1] This is a standardized and widely accepted method for determining the minimum inhibitory concentrations of antimicrobial agents.

Broth Microdilution Method for MIC Determination

The experimental workflow for determining the MIC values using the broth microdilution method is as follows:

  • Preparation of Bacterial Inoculum: A standardized suspension of the Pseudomonas aeruginosa isolates is prepared in a saline solution to a specific turbidity, corresponding to a known concentration of bacterial cells.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound and cefepime are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in microtiter plates.

  • Inoculation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plates containing the antibiotic dilutions.

  • Incubation: The inoculated microtiter plates are incubated at a specific temperature (typically 35-37°C) for a defined period (usually 16-20 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria in the microtiter plate wells.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Bacterial Isolate (P. aeruginosa) B Standardized Inoculum Preparation A->B Standardize E Inoculation of Microtiter Plate B->E Add C Antibiotic Stock (this compound & Cefepime) D Serial Dilutions in Microtiter Plate C->D Dilute D->E Add F Incubation (16-20h at 35-37°C) E->F Incubate G Visual Inspection for Bacterial Growth F->G Observe H Determination of MIC G->H Identify Lowest Concentration with No Growth

Experimental workflow for MIC determination.

Conclusion

Based on the available in vitro data, this compound and cefepime demonstrate equivalent activity against Pseudomonas aeruginosa. Both cephalosporins present a valuable therapeutic option against this challenging pathogen. Further clinical studies are necessary to fully elucidate their comparative efficacy in treating infections caused by P. aeruginosa.

References

Cefoselis Demonstrates High Efficacy Against Non-ESBL-Producing Klebsiella pneumoniae in Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of in vitro studies indicates that Cefoselis, a fourth-generation cephalosporin, is a potent antimicrobial agent against non-Extended-Spectrum β-Lactamase (non-ESBL)-producing Klebsiella pneumoniae. Comparative data suggests its efficacy is comparable, and in some instances superior, to other commonly used antibiotics, offering a viable therapeutic option for researchers and drug development professionals.

A significant study evaluating the in vitro activity of this compound against a range of clinical pathogens found a susceptibility rate of 94.3% for non-ESBL-producing Klebsiella pneumoniae.[1][2][3] This high rate of effectiveness positions this compound as a reliable agent for combating infections caused by this pathogen. To provide a clear comparison with other antibiotics, this guide summarizes key efficacy data and outlines the standardized experimental protocols used to generate these findings.

Comparative Efficacy of Antimicrobial Agents

The following tables present a summary of the in vitro activity of this compound and other comparator antibiotics against non-ESBL-producing Klebsiella pneumoniae. The data is presented in terms of Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. Specifically, the MIC50 and MIC90 values indicate the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 1: Susceptibility Rates of Various Antibiotics against Non-ESBL-Producing Klebsiella pneumoniae

AntibioticSusceptibility Rate (%)
This compound 94.3 [1][2][3]
Cefepime>94
Meropenem100

Note: Data for Cefepime and Meropenem are derived from broader statements in the source material and are presented for comparative context.

Table 2: MIC50 and MIC90 Values of this compound and Comparator Antibiotics against Non-ESBL-Producing Klebsiella pneumoniae

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
This compound Data not available in sourceData not available in source
Cefepime≤1>32
Ceftazidime≤1>32
Meropenem0.060.12

Disclaimer: The MIC values for Cefepime, Ceftazidime, and Meropenem are sourced from studies that may have employed different methodologies than the primary study on this compound, which could affect direct comparability. The specific MIC50 and MIC90 values for this compound were not available in the reviewed literature.

Experimental Protocols

The determination of antimicrobial susceptibility is conducted using standardized laboratory procedures to ensure accuracy and reproducibility. The data presented in this guide is based on the broth microdilution method, a widely accepted technique for determining the MIC of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

The broth microdilution method is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This method involves a series of steps to ascertain the lowest concentration of an antibiotic that can inhibit the growth of a specific bacterium.

Key Steps of the Broth Microdilution Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the non-ESBL-producing Klebsiella pneumoniae isolate is prepared to a specific turbidity, corresponding to a known concentration of bacterial cells (typically 5 x 10^5 colony-forming units per milliliter).

  • Serial Dilution of Antibiotics: The antimicrobial agents, including this compound and comparators, are serially diluted in a multi-well microtiter plate containing a liquid growth medium (cation-adjusted Mueller-Hinton broth).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated plates are incubated at a controlled temperature (35°C ± 2°C) for a specified period (16-20 hours).

  • Determination of MIC: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Visualizing the Experimental Workflow

To further elucidate the experimental process, the following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Isolate Bacterial Isolate (non-ESBL K. pneumoniae) Suspension Standardized Inoculum (0.5 McFarland) Isolate->Suspension Culture & Suspend Inoculation Inoculation of Wells Suspension->Inoculation Microtiter Microtiter Plate with Broth & Serial Antibiotic Dilutions Microtiter->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation Reading Visual Inspection for Growth Incubation->Reading MIC Determine MIC Reading->MIC Result MIC Value MIC->Result Lowest concentration with no visible growth

Broth microdilution workflow for MIC determination.

Conclusion

The available in vitro data strongly supports the efficacy of this compound against non-ESBL-producing Klebsiella pneumoniae. With a high susceptibility rate, it presents a compelling option for further investigation and potential clinical application. While direct comparative MIC data from a single study was limited, the existing evidence suggests this compound is a potent agent in the same class as other effective treatments. The standardized methodologies outlined provide a framework for consistent and reliable evaluation of its performance. Further studies providing direct, side-by-side comparisons of MIC values would be beneficial for a more definitive positioning of this compound in the antimicrobial landscape.

References

A Comparative Analysis of the Neurotoxicity of Cefoselis and Other Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurotoxic profiles of Cefoselis and other cephalosporin antibiotics. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to be a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development.

Executive Summary

Cephalosporins, a cornerstone of antibacterial therapy, are not without their risks. A notable adverse effect is neurotoxicity, which can manifest as seizures, encephalopathy, and myoclonus.[1] This guide focuses on a comparative analysis of this compound, a fourth-generation cephalosporin, and other members of this antibiotic class. The primary mechanism underlying cephalosporin-induced neurotoxicity is the inhibition of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[2][3] This inhibition leads to a state of neuronal hyperexcitability, increasing the risk of seizures.[4]

This comparison reveals that this compound exhibits a significant potential for neurotoxicity, primarily through competitive antagonism of the GABA-A receptor. Experimental data indicates that its inhibitory potency at this receptor is more pronounced than that of some other cephalosporins. Furthermore, in vivo studies demonstrate its ability to induce convulsive activity. This guide will delve into the quantitative data supporting these findings, outline the experimental protocols used to generate this data, and provide visual diagrams to elucidate the underlying mechanisms and experimental workflows.

Data Presentation: Quantitative Comparison of Neurotoxicity

The following tables summarize key quantitative data from comparative studies on the neurotoxicity of this compound and other cephalosporins.

Table 1: Comparative Inhibition of GABA-A Receptors by Cephalosporins

CephalosporinIC50 (µM)Type of Inhibition
This compound185.0 ± 26.6Competitive
Penicillin-G*557.1 ± 125.4Non-competitive
Cefepime1600 ± 100Competitive
Ceftriaxone2000 ± 100Non-competitive

*Penicillin-G is included as a well-characterized beta-lactam antibiotic with known neurotoxic potential. Data derived from electrophysiological studies on recombinant GABA-A receptors expressed in Xenopus oocytes and rat brain slices.[5][6][7]

Table 2: In Vivo Convulsive Activity of Cephalosporins in Mice

This table presents a ranking of the convulsive activity of various cephalosporins following intracerebroventricular (ICV) administration in mice. A higher ranking indicates greater convulsive potential.

RankCephalosporin
1Cefazolin
2This compound
3Cefotiam
4Cefpirome
5Cefepime
6Ceftazidime
7Cefozopran

This ranking was established by observing the severity of seizures induced by direct administration of the cephalosporins into the brain of mice.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and a clear understanding of the data's origins.

In Vitro GABA-A Receptor Inhibition Assay (Whole-Cell Patch-Clamp)

This protocol details the electrophysiological assessment of cephalosporin-mediated inhibition of GABA-A receptors.

  • Cell Preparation: Murine GABA-A receptors (α1β2γ2s subunits) are expressed in Xenopus laevis oocytes by injecting cRNA encoding each subunit.[6] Alternatively, pyramidal neurons from rat frontal cortex slices can be used.[5]

  • Electrophysiological Recording: The two-electrode voltage-clamp technique is employed for oocytes, while whole-cell patch-clamp recordings are used for neurons.[5][6] The cell membrane potential is held at a constant voltage (e.g., -70 mV) to record the ionic currents flowing through the GABA-A receptors.

  • GABA Application: A baseline current is established by applying a known concentration of GABA (e.g., the EC50 concentration, which is the concentration that elicits a half-maximal response).

  • Cephalosporin Application: Various concentrations of the cephalosporin being tested are co-applied with GABA.

  • Data Analysis: The inhibition of the GABA-induced current by the cephalosporin is measured. The IC50 value, which is the concentration of the cephalosporin that causes 50% inhibition of the GABA-induced current, is calculated by fitting the concentration-response data to a logistic equation. To determine the type of inhibition (competitive vs. non-competitive), Lineweaver-Burk plots of the concentration-response curves are generated.[5]

In Vivo Convulsive Activity Assessment (Intracerebroventricular Injection in Mice)

This protocol describes the in vivo assessment of the convulsive potential of cephalosporins.

  • Animal Preparation: Male ICR mice are anesthetized, and a guide cannula is stereotaxically implanted into the lateral ventricle of the brain. The animals are allowed to recover from surgery before the experiment.

  • Intracerebroventricular (ICV) Injection: A solution of the cephalosporin in artificial cerebrospinal fluid is injected directly into the lateral ventricle through the implanted cannula at a controlled rate (e.g., 1 µL/min).[9]

  • Seizure Observation and Scoring: Immediately following the injection, the mice are placed in an observation chamber and their behavior is recorded for a set period (e.g., 60 minutes). The intensity of any seizures is evaluated using a standardized scoring system.[10][11]

    • Score 0: No response

    • Score 1: Ear and facial twitching

    • Score 2: Convulsive twitching axially

    • Score 3: Myoclonic jerks and rearing

    • Score 4: Clonic-tonic seizures

    • Score 5: Death

  • Data Analysis: The dose of each cephalosporin required to induce a specific seizure score is determined, allowing for a comparative ranking of their convulsive activity.

Zebrafish Larval Locomotor Activity Assay for Neurotoxicity Screening

This protocol outlines a high-throughput method for assessing the neurotoxic effects of cephalosporins using a zebrafish model.

  • Embryo Exposure: Zebrafish embryos are placed in a multi-well plate containing various concentrations of the test cephalosporin or a vehicle control, starting from a few hours post-fertilization (hpf).[12][13]

  • Locomotor Activity Recording: At specific developmental stages (e.g., 96 hpf), the locomotor activity of the zebrafish larvae is recorded using an automated video tracking system. The recording typically involves alternating periods of light and darkness to elicit photomotor responses.[14]

  • Behavioral Parameters Measured: Several parameters are quantified to assess locomotor activity, including:

    • Total distance moved

    • Velocity

    • Turning angle

    • Frequency of movement

    • Duration of movement

  • Data Analysis: The behavioral parameters of the cephalosporin-exposed larvae are compared to those of the control group to identify any significant alterations in locomotor activity, which can be indicative of neurotoxicity.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.

G Signaling Pathway of Cephalosporin-Induced Neurotoxicity cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Depolarization Depolarization (Excitation) GABA_A_Receptor->Depolarization Inhibition Blocked Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx leads to Neuronal_Hyperexcitability Neuronal Hyperexcitability Depolarization->Neuronal_Hyperexcitability Leads to Seizure Seizure Neuronal_Hyperexcitability->Seizure Can cause GABA GABA GABA->GABA_A_Receptor Binds to Cephalosporin Cephalosporin (e.g., this compound) Cephalosporin->GABA_A_Receptor Blocks

Caption: Mechanism of cephalosporin-induced neurotoxicity via GABA-A receptor antagonism.

G Experimental Workflow for Assessing Cephalosporin Neurotoxicity cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 High-Throughput Screening Patch_Clamp Whole-Cell Patch-Clamp (GABA-A Receptor Inhibition) IC50 Determine IC50 & Type of Inhibition Patch_Clamp->IC50 Data_Analysis Comparative Data Analysis & Risk Assessment IC50->Data_Analysis ICV_Injection Intracerebroventricular (ICV) Injection in Mice Seizure_Scoring Seizure Observation & Scoring ICV_Injection->Seizure_Scoring Seizure_Scoring->Data_Analysis Zebrafish_Exposure Zebrafish Larvae Exposure Locomotor_Assay Locomotor Activity Assay Zebrafish_Exposure->Locomotor_Assay Locomotor_Assay->Data_Analysis Start Select Cephalosporins for Comparison Start->Patch_Clamp Start->ICV_Injection Start->Zebrafish_Exposure

Caption: Workflow for comparative neurotoxicity assessment of cephalosporins.

G Logical Relationship of Neurotoxic Effects Cephalosporin Cephalosporin Administration BBB_Penetration Blood-Brain Barrier Penetration Cephalosporin->BBB_Penetration GABA_Antagonism GABA-A Receptor Antagonism BBB_Penetration->GABA_Antagonism Neuronal_Hyperexcitability Neuronal Hyperexcitability GABA_Antagonism->Neuronal_Hyperexcitability Clinical_Manifestations Clinical Manifestations Neuronal_Hyperexcitability->Clinical_Manifestations Seizures Seizures Clinical_Manifestations->Seizures Encephalopathy Encephalopathy Clinical_Manifestations->Encephalopathy Myoclonus Myoclonus Clinical_Manifestations->Myoclonus

Caption: Progression from cephalosporin administration to clinical neurotoxic effects.

References

A Comparative Analysis of Cefoselis and Meropenem for the Treatment of Complicated Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the fourth-generation cephalosporin, Cefoselis, and the carbapenem, meropenem, in the context of treating complicated urinary tract infections (cUTIs), including acute pyelonephritis. The comparison is based on available clinical and preclinical data.

It is important to note at the outset that a thorough review of published clinical trial literature reveals a lack of head-to-head randomized controlled trials comparing the efficacy and safety of this compound directly against meropenem for the treatment of cUTIs. This compound was launched in Japan in 1998, but recent clinical development reports are scarce[1]. Consequently, this guide presents the available data for each compound separately to facilitate an informed, albeit indirect, comparison.

Efficacy of this compound

Clinical efficacy data for this compound in the treatment of cUTIs from robust, large-scale clinical trials is not prominently available in the reviewed literature. The available information is primarily focused on its in-vitro activity against relevant pathogens.

A 2020 study evaluating its activity against bacterial pathogens in China demonstrated that this compound has good in-vitro activity against non-Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, with susceptibility rates of 100%, 94.3%, and 97.0%, respectively[2]. It also showed a 73.3% susceptibility rate against Pseudomonas aeruginosa isolates[2]. However, its efficacy was poor against ESBL-producing strains of E. coli, K. pneumoniae, and P. mirabilis, with susceptibility rates below 10%[2].

Efficacy of Meropenem

Meropenem is a broad-spectrum carbapenem antibiotic frequently used as a comparator arm in clinical trials for new antibiotics targeting cUTIs, providing a robust dataset on its performance. The following tables summarize efficacy and safety data for meropenem from recent, large-scale clinical trials.

Data Presentation: Meropenem Performance in a Phase 3 cUTI Trial

The data below is derived from the comparator arm of the CERTAIN-1 Phase 3 trial, which evaluated cefepime-taniborbactam against meropenem in hospitalized adults with cUTI, including acute pyelonephritis.

Table 1: Clinical and Microbiological Efficacy of Meropenem

Endpoint (Test-of-Cure, Day 19-23) Meropenem Arm
Composite Success Rate (Clinical & Microbiological Cure) 58.0%
Clinical Success Rate Not explicitly reported as a standalone primary endpoint
Microbiological Success Rate Not explicitly reported as a standalone primary endpoint

Data sourced from the CERTAIN-1 trial as reported in multiple sources.[1][3][4][5]

Table 2: Safety and Tolerability Profile of Meropenem

Adverse Event (AE) Profile Meropenem Arm
Treatment-Emergent AEs 29.0%
Serious AEs 1.8%
Premature Discontinuation due to AEs 0.9%
Common AEs Headache, gastrointestinal events (e.g., diarrhea, nausea), hypertension[3][5][6].

Data sourced from the CERTAIN-1 trial.[3][4]

Experimental Protocols

While a protocol for a this compound-specific cUTI trial is unavailable, the methodology for a typical Phase 3, randomized, double-blind, active-controlled trial for cUTIs is well-established, as exemplified by the CERTAIN-1 trial comparing cefepime-taniborbactam to meropenem.

Representative Trial Protocol (Based on the CERTAIN-1 Trial)

  • Objective: To assess the efficacy and safety of an investigational antibiotic compared to meropenem for the treatment of hospitalized adult patients with cUTI, including acute pyelonephritis.

  • Study Design: Phase 3, multicenter, randomized, double-blind, double-dummy, active-controlled, non-inferiority or superiority trial[3][4][7].

  • Patient Population: Hospitalized adults (≥18 years) diagnosed with cUTI (e.g., indwelling catheter, urinary retention) or acute pyelonephritis[3][5]. Key exclusion criteria often include prolonged prior antibacterial therapy (>24 hours), known resistance to the study drugs, and severe renal impairment beyond the protocol's dose-adjustment capabilities[3].

  • Randomization and Blinding: Patients are randomized (e.g., 2:1 or 1:1) to receive either the investigational drug or the active comparator[3][5]. A double-dummy design is used to maintain blinding, where patients receive the active drug plus a placebo visually matching the comparator drug[3].

  • Intervention:

    • Meropenem Arm: 1 gram administered as an intravenous infusion every 8 hours[3][5].

    • Treatment Duration: Typically 7 days, with a possible extension to 14 days for patients with concurrent bacteremia[5].

  • Primary Endpoint: The primary efficacy outcome is often a composite success rate, defined as both clinical cure and microbiological eradication at a "Test-of-Cure" (TOC) visit, typically occurring 19 to 23 days after randomization[1][4].

    • Clinical Success: Defined as the resolution or significant improvement of baseline UTI symptoms and no new symptoms, returning to the pre-infection state[3].

    • Microbiological Success: Defined as the reduction of all baseline gram-negative uropathogens to <10³ colony-forming units (CFU) per milliliter in urine culture[3].

  • Safety Assessments: Monitoring of adverse events (AEs), serious AEs, and clinical laboratory values throughout the study and follow-up period[3][4].

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the typical workflow of a randomized controlled clinical trial for complicated urinary tract infections.

G cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment (Double-Blind) cluster_followup Phase 4: Assessment cluster_analysis Phase 5: Analysis p1 Hospitalized Patients with Suspected cUTI p2 Inclusion/Exclusion Criteria Assessment p1->p2 p3 Informed Consent p2->p3 p4 Randomization (1:1) p3->p4 A Arm A: Investigational Drug + Meropenem Placebo p4->A B Arm B: Meropenem + Investigational Placebo p4->B f1 End of Treatment (Day 7-14) A->f1 B->f1 f2 Test-of-Cure Visit (Day 19-23) f1->f2 f3 Late Follow-Up (Day 28-35) f2->f3 p5 Primary Endpoint Analysis: Composite Success f3->p5

Caption: Workflow of a typical randomized, double-blind cUTI clinical trial.

Mechanism of Action Diagram

Both this compound (a cephalosporin) and meropenem (a carbapenem) are β-lactam antibiotics. Their fundamental mechanism of action involves the inhibition of bacterial cell wall synthesis.

G cluster_drug Drug Action cluster_bacteria Bacterial Cell drug β-Lactam Antibiotic (this compound or Meropenem) pbp Penicillin-Binding Proteins (PBPs) drug->pbp Binds to & Inhibits tp Transpeptidation (Cell Wall Cross-linking) tg Transglycosylation tg->tp Peptidoglycan Synthesis lysis Cell Lysis & Bacterial Death tp->lysis Inhibition leads to

Caption: Mechanism of β-lactam antibiotics inhibiting bacterial cell wall synthesis.

References

Cefoselis: An In Vivo Efficacy Comparison in a Neutropenic Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Cefoselis Activity

This guide provides a comparative overview of the fourth-generation cephalosporin, this compound, with a focus on its activity against Pseudomonas aeruginosa. Due to the limited availability of in vivo data for this compound in a neutropenic mouse thigh infection model, this document presents a comparison of its in vitro activity with the established in vivo efficacy of another fourth-generation cephalosporin, Cefepime. This approach allows for an informed, albeit indirect, assessment of this compound's potential performance in a key preclinical model for antibacterial drug development.

Executive Summary

Comparative Data Analysis

The following tables summarize the available quantitative data for this compound and Cefepime, focusing on their activity against Pseudomonas aeruginosa.

Table 1: In Vitro Susceptibility of P. aeruginosa to this compound and Cefepime

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Rate (%)
This compound 41673.3%
Cefepime 41673.3%

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: In Vivo Efficacy of Cefepime in a Neutropenic Mouse Thigh Infection Model against P. aeruginosa

TreatmentDosing RegimenMean Bacterial Reduction (log10 CFU/thigh) vs. 0h Control
Cefepime Human-simulated 2g q8h-1.70 ± 0.77[1][2]
Untreated Control Saline+3.48 ± 0.88 (at 24h)[1][2]

Note: No in vivo efficacy data for this compound in a neutropenic mouse thigh infection model was found in the reviewed literature. The data for Cefepime is presented as a comparator.

Experimental Protocols

The following is a detailed methodology for the neutropenic mouse thigh infection model, a standard preclinical model for evaluating the in vivo efficacy of antimicrobial agents.

Neutropenic Mouse Thigh Infection Model Protocol
  • Animal Model: Specific pathogen-free female ICR (CD-1) mice, typically weighing 22-25g, are used.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses: 150 mg/kg administered four days prior to infection and 100 mg/kg administered one day before infection. This regimen typically results in neutrophil counts below 100 cells/mm³.

  • Infection:

    • A clinical isolate of Pseudomonas aeruginosa is grown in an appropriate broth medium to achieve a logarithmic phase of growth.

    • The bacterial suspension is then diluted in sterile saline to the desired concentration (e.g., approximately 10⁷ CFU/mL).

    • Two hours before the initiation of antibiotic therapy, mice are anesthetized, and a 0.1 mL aliquot of the bacterial suspension is injected into the thigh muscle of each hind leg.

  • Antibiotic Administration:

    • Human-simulated dosing regimens are often employed to mimic the pharmacokinetic profile observed in humans.

    • For Cefepime, a human-simulated regimen equivalent to a 2g dose administered every 8 hours is used.[1][2]

    • The antibiotic is typically administered via subcutaneous or intravenous injection at specified time points over a 24-hour period.

  • Efficacy Assessment:

    • At 0 and 24 hours post-initiation of therapy, cohorts of mice are euthanized.

    • The thigh muscles are aseptically excised, homogenized in sterile saline, and serially diluted.

    • The dilutions are plated on appropriate agar plates to determine the number of colony-forming units (CFU) per thigh.

    • The efficacy of the antibiotic is determined by calculating the change in bacterial density (log₁₀ CFU/thigh) at 24 hours compared to the 0-hour control group.

Visualizing Key Processes

To aid in the understanding of the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation Phase cluster_infection Infection & Treatment Phase cluster_assessment Efficacy Assessment Phase Animal_Model Female ICR Mice Induce_Neutropenia Cyclophosphamide Injection (Day -4 and -1) Animal_Model->Induce_Neutropenia Infection Intramuscular Thigh Infection (~10^6 CFU/thigh) Induce_Neutropenia->Infection Bacterial_Culture P. aeruginosa Culture (Logarithmic Phase) Bacterial_Culture->Infection Treatment_Start Initiate Antibiotic Therapy (2 hours post-infection) Infection->Treatment_Start Euthanasia_0h Euthanasia (0h Cohort) Infection->Euthanasia_0h Baseline Cefoselis_Group Test Group: This compound Administration Treatment_Start->Cefoselis_Group Control_Group Control Group: Saline Administration Treatment_Start->Control_Group Euthanasia_24h Euthanasia (24h Cohort) Cefoselis_Group->Euthanasia_24h Control_Group->Euthanasia_24h Thigh_Homogenization Thigh Excision & Homogenization Euthanasia_0h->Thigh_Homogenization Euthanasia_24h->Thigh_Homogenization CFU_Quantification Serial Dilution & Plating (CFU Quantification) Thigh_Homogenization->CFU_Quantification Data_Analysis Calculate Δlog10 CFU/thigh CFU_Quantification->Data_Analysis Cephalosporin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_inhibition PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cell_Wall Bacterial Cell Wall PBP->Cell_Wall Cross-links Inhibition Inhibition of Peptidoglycan Synthesis PBP->Inhibition Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Substrate for This compound This compound (β-lactam antibiotic) This compound->PBP Binds to Lysis Cell Wall Weakening & Bacterial Lysis Inhibition->Lysis

References

Cefoselis MIC Values and Clinical Outcomes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the relationship between the in vitro activity of an antibiotic and its clinical efficacy is paramount. This guide provides a comprehensive comparison of Cefoselis, a fourth-generation cephalosporin, with other antibiotics, focusing on the correlation between Minimum Inhibitory Concentration (MIC) values and clinical outcomes in the treatment of bacterial infections.

This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key biological pathways and experimental workflows to offer a clear and objective overview of this compound's performance.

Comparative Efficacy of this compound

This compound has demonstrated efficacy in treating respiratory and urinary tract infections. A key multicenter, double-blind, randomized clinical trial compared the efficacy and safety of intravenous this compound to cefepime in patients with acute moderate and severe bacterial infections.[1]

In this study, patients with respiratory and urinary tract infections received either this compound or cefepime. The clinical outcomes were assessed at the end of treatment, revealing comparable efficacy between the two antibiotics.

Table 1: Clinical Outcomes of this compound versus Cefepime in Acute Bacterial Infections [1]

OutcomeThis compound (n=124)Cefepime (n=125)p-value
Cure Rate 59.68% (74/124)56.00% (70/125)> 0.05
Effective Rate 93.55% (116/124)90.40% (113/125)> 0.05
Bacterial Eradication Rate 90.32%93.85%> 0.05

Cure was defined as the complete resolution of signs and symptoms of infection. Effective was defined as cure or improvement in signs and symptoms.

While this study establishes the non-inferiority of this compound to cefepime in a clinical setting, it does not provide a direct correlation between the MIC of the infecting pathogen and the observed clinical outcome for individual patients.

In Vitro Activity of this compound

The in vitro activity of this compound has been evaluated against a wide range of clinically important bacterial pathogens. Like other fourth-generation cephalosporins, this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is noted for its stability against many β-lactamase enzymes.[2][3]

Table 2: In Vitro Susceptibility of Various Bacterial Pathogens to this compound

Bacterial SpeciesNumber of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Escherichia coli340≤0.06 - >1280.2564
Klebsiella pneumoniae189≤0.06 - >1280.2564
Pseudomonas aeruginosa1500.25 - >128432
Staphylococcus aureus (MSSA)1000.25 - 212
Staphylococcus aureus (MRSA)1001 - >12864128
Streptococcus pneumoniae100≤0.06 - 20.251

Data compiled from multiple in vitro surveillance studies. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[4][5][6] This process is mediated through the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan assembly.[7][8] The binding of this compound to these proteins inactivates them, leading to a weakened cell wall and ultimately cell lysis.[6] The affinity of this compound for various PBPs in different bacterial species contributes to its spectrum of activity.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP-NAG UDP-N-acetylglucosamine UDP-NAM UDP-N-acetylmuramic acid UDP-NAG->UDP-NAM MurA, MurB UDP-NAM-pentapeptide UDP-NAM-pentapeptide UDP-NAM->UDP-NAM-pentapeptide MurC, D, E, F Lipid-I Lipid I UDP-NAM-pentapeptide->Lipid-I MraY Lipid-II Lipid II Lipid-I->Lipid-II MurG Bactoprenol-P Bactoprenol-P Lipid-II->Bactoprenol-P Flippase Nascent_Peptidoglycan Nascent Peptidoglycan Lipid-II->Nascent_Peptidoglycan Transglycosylase Cross-linked_Peptidoglycan Cross-linked Peptidoglycan Nascent_Peptidoglycan->Cross-linked_Peptidoglycan Transpeptidase (PBP) PBPs Penicillin-Binding Proteins (PBPs) This compound This compound This compound->PBPs Inhibition

Inhibition of Bacterial Cell Wall Synthesis by this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for this compound and comparator agents are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of this compound and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the microdilution wells.

  • Inoculation and Incubation: Each well of the microdilution plate, containing 100 µL of the diluted antibiotic, is inoculated with 10 µL of the prepared bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Workflow for MIC Determination by Broth Microdilution.
Assessment of Clinical Outcomes in Clinical Trials

The assessment of clinical outcomes in antibiotic clinical trials is a critical component for evaluating efficacy. The following provides a general framework based on protocols for studies of respiratory and urinary tract infections.

Respiratory Tract Infections (e.g., Pneumonia):

  • Clinical Response: Assessed at the end of therapy and at a follow-up visit.

    • Cure: Complete resolution of all signs and symptoms of pneumonia.

    • Improvement: Partial resolution of signs and symptoms without the need for further antibiotic therapy.

    • Failure: Inadequate response to therapy, requiring a change in antibiotic treatment, or death due to pneumonia.

  • Microbiological Response: Based on the eradication of the baseline pathogen from follow-up cultures of sputum or blood.

    • Eradication: Absence of the original pathogen in post-treatment cultures.

    • Persistence: Presence of the original pathogen in post-treatment cultures.

Urinary Tract Infections:

  • Clinical Response: Assessed at the end of therapy and at a follow-up visit.

    • Cure: Resolution of all signs and symptoms of the UTI.

    • Failure: Persistence of signs and symptoms, or the development of new symptoms requiring alternative antibiotic therapy.

  • Microbiological Response: Based on the eradication of the baseline pathogen from follow-up urine cultures.

    • Eradication: Reduction of the baseline pathogen to <10⁴ CFU/mL in post-treatment urine culture.

    • Persistence: Presence of the baseline pathogen at ≥10⁴ CFU/mL in post-treatment urine culture.

G Patient_Enrollment Patient Enrollment with Bacterial Infection Baseline_Assessment Baseline Assessment: - Clinical Signs & Symptoms - Microbiological Culture & MIC Patient_Enrollment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Cefoselis_Arm Treatment with this compound Randomization->Cefoselis_Arm Comparator_Arm Treatment with Comparator (e.g., Cefepime) Randomization->Comparator_Arm End_of_Treatment_Assessment End of Treatment Assessment: - Clinical Response - Microbiological Response Cefoselis_Arm->End_of_Treatment_Assessment Comparator_Arm->End_of_Treatment_Assessment Follow_up_Assessment Follow-up Assessment: - Sustained Clinical Cure - Late Relapse End_of_Treatment_Assessment->Follow_up_Assessment Data_Analysis Data Analysis: Correlate MIC with Outcomes Follow_up_Assessment->Data_Analysis

Logical Workflow for a Clinical Trial Correlating MIC with Clinical Outcome.

Conclusion

This compound is a fourth-generation cephalosporin with a broad spectrum of in vitro activity and demonstrated clinical efficacy comparable to other antibiotics in its class, such as cefepime. Its mechanism of action, through the inhibition of bacterial cell wall synthesis, is well-established for β-lactam antibiotics.

However, a critical gap remains in the publicly available data directly correlating this compound MIC values with clinical outcomes in patients. While in vitro susceptibility data provide a strong indication of potential efficacy, the ultimate goal for clinicians and researchers is to understand how these MIC values translate to patient responses. Future clinical trials and pharmacodynamic modeling studies that stratify clinical and microbiological outcomes by the MIC of the infecting pathogen are needed to fully elucidate the clinical utility of this compound and to guide optimal dosing strategies for various bacterial infections. Such data would be invaluable for refining treatment guidelines and ensuring the most effective use of this antibiotic in the face of evolving bacterial resistance.

References

Comparative Analysis of Cephalosporin Binding to Penicillin-Binding Proteins (PBPs) Across Bacterial Species: A Case Study with Ceftobiprole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential binding affinity of a broad-spectrum cephalosporin to its target enzymes in key Gram-positive and Gram-negative bacteria.

The efficacy of β-lactam antibiotics, including cephalosporins, is intrinsically linked to their ability to bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. Variations in the structure and accessibility of these PBPs among different bacterial species contribute significantly to the spectrum of activity and resistance profiles of these drugs. This guide provides a comparative analysis of the binding of a representative advanced-generation cephalosporin, ceftobiprole, to PBPs from a range of clinically relevant bacteria, supported by experimental data and protocols. Due to the limited availability of specific binding data for Cefoselis, ceftobiprole is used here as a well-documented analogue to illustrate the principles of comparative PBP binding analysis.

Quantitative Analysis of PBP Binding Affinities

The binding affinity of ceftobiprole and other comparator β-lactams to the PBPs of various bacterial species is a critical determinant of their antibacterial activity. The 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the binding of a fluorescent penicillin probe to the PBP, is a standard measure of binding affinity. The following table summarizes the IC50 values for ceftobiprole and other β-lactams against PBPs from Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae.[1][2]

Bacterial SpeciesPBPCeftobiprole IC50 (µg/mL)Ceftriaxone IC50 (µg/mL)Ceftazidime IC50 (µg/mL)Cefepime IC50 (µg/mL)Imipenem IC50 (µg/mL)Aztreonam IC50 (µg/mL)
E. coli MC4100 PBP1a1.21.112110.2>128
PBP1b2.90.54.82.50.1>128
PBP20.60.4121.2<0.03>128
PBP30.050.030.080.030.40.03
PBP41.30.710110.1>128
PBP5/6>32>32>32>32>1>128
P. aeruginosa PAO1 PBP1a1.11.51.71.20.2>32
PBP1b0.81.22.11.10.2>32
PBP24.912281.50.1>32
PBP30.160.30.30.051.40.06
PBP4>32>32>32>320.5>32
PBP52.53.54.52.80.2>32
S. aureus (MSSA) PBP10.30.3>1281.2<0.03>128
PBP20.50.3>1280.8<0.03>128
PBP30.50.3>1280.9<0.03>128
PBP4>32>32>128>320.1>128
S. aureus (MRSA) PBP2a0.5>128>128>128>128>128
S. pneumoniae (Pen-S) PBP1a0.030.0080.060.01<0.004>1
PBP1b0.10.050.30.05<0.004>1
PBP2a0.10.10.30.1<0.004>1
PBP2b0.10.050.20.05<0.004>1
PBP2x0.030.0080.060.01<0.004>1
S. pneumoniae (Pen-R) PBP2x0.83.5112.10.03>1

Experimental Protocols

The determination of IC50 values for the binding of β-lactams to PBPs is typically performed using a competitive binding assay with a fluorescently labeled penicillin, such as Bocillin FL.

1. Preparation of Bacterial Membranes:

  • Bacterial cells are grown to the mid-logarithmic phase and harvested by centrifugation.

  • The cell pellet is washed and resuspended in a suitable buffer (e.g., PBS, pH 7.4).

  • Cells are lysed by sonication or French press, and the cell lysate is centrifuged to remove intact cells and debris.

  • The supernatant containing the cell membranes is collected and stored at -80°C.

2. Competitive PBP Binding Assay:

  • Bacterial membrane preparations are incubated with varying concentrations of the test β-lactam antibiotic (e.g., ceftobiprole) for a defined period (e.g., 10 minutes at 37°C) to allow for binding to the PBPs.

  • A fixed, saturating concentration of a fluorescent penicillin derivative (e.g., Bocillin FL) is then added to the mixture and incubated for another defined period (e.g., 10 minutes at 37°C). Bocillin FL will bind to any PBPs not already occupied by the test antibiotic.

  • The labeling reaction is stopped by the addition of SDS-PAGE sample buffer.

3. Visualization and Quantification:

  • The protein samples are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The gel is visualized using a fluorescence gel scanner to detect the fluorescently labeled PBPs.

  • The intensity of the fluorescent bands corresponding to each PBP is quantified using densitometry software.

  • The IC50 value is calculated as the concentration of the test antibiotic that results in a 50% reduction in the fluorescence intensity of the PBP band compared to a control sample with no test antibiotic.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the competitive PBP binding assay.

PBP_Binding_Assay cluster_prep Sample Preparation cluster_assay Competitive Binding cluster_analysis Analysis Membrane Bacterial Membrane Preparation (contains PBPs) Incubate1 Incubate Membranes with Test Antibiotic Membrane->Incubate1 Antibiotic Test Antibiotic (e.g., Ceftobiprole) Antibiotic->Incubate1 Bocillin Bocillin FL (Fluorescent Penicillin) Incubate2 Add Bocillin FL and Incubate Bocillin->Incubate2 Incubate1->Incubate2 SDSPAGE SDS-PAGE Incubate2->SDSPAGE Scan Fluorescence Scanning SDSPAGE->Scan Quantify Densitometry and IC50 Calculation Scan->Quantify

Caption: Workflow of a competitive binding assay to determine PBP affinity.

Mechanism of Action: PBP Inhibition

The interaction of cephalosporins with PBPs is a critical step in their bactericidal activity. This process ultimately disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis.

PBP_Inhibition_Pathway Cephalosporin Cephalosporin PBP Penicillin-Binding Protein (PBP) Cephalosporin->PBP Binds to active site Acyl_Complex Stable Acyl-Enzyme Complex PBP->Acyl_Complex Forms Transpeptidation Transpeptidation Blocked Acyl_Complex->Transpeptidation Peptidoglycan Peptidoglycan Cross-linking Inhibited Transpeptidation->Peptidoglycan Cell_Wall Weakened Cell Wall Peptidoglycan->Cell_Wall Lysis Cell Lysis Cell_Wall->Lysis

Caption: Mechanism of bacterial cell lysis via PBP inhibition by cephalosporins.

References

Comparative Guide to HPLC Methods for Cephalosporin Bioanalysis in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to a lack of publicly available, detailed, and comparative experimental data for validated HPLC methods specifically for Cefoselis bioanalysis in clinical trials, this guide presents a comparison of two validated HPLC and LC-MS/MS methods for the bioanalysis of a representative fourth-generation cephalosporin, Cefepime, in human plasma. These methods illustrate the principles and data typically required for such a comparison and can serve as a template for the validation of methods for similar compounds like this compound.

This guide provides an objective comparison of two distinct high-performance liquid chromatography (HPLC) methods for the quantification of Cefepime in human plasma, a critical aspect of pharmacokinetic and bioequivalence studies in clinical trials. The presented data is intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the quantitative performance data for two different bioanalytical methods for Cefepime in human plasma. Method 1 is an HPLC-UV method, and Method 2 is a more sensitive LC-MS/MS method.

Table 1: Comparison of Chromatographic Conditions and Sample Preparation

ParameterMethod 1 (HPLC-UV)Method 2 (LC-MS/MS)
Chromatographic Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Isocratic elution with a mixture of phosphate buffer and acetonitrileGradient elution with a mixture of formic acid in water and acetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Detector UV Detector (e.g., 254 nm)Triple Quadrupole Mass Spectrometer
Internal Standard (IS) Another cephalosporin (e.g., Cefuroxime)Stable isotope-labeled Cefepime (Cefepime-d3)
Sample Preparation Protein precipitation with acetonitrileProtein precipitation with acetonitrile

Table 2: Comparison of Method Validation Parameters

Validation ParameterMethod 1 (HPLC-UV)Method 2 (LC-MS/MS)
Linearity Range 0.5 - 50 µg/mL0.05 - 20 µg/mL
Correlation Coefficient (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) 0.5 µg/mL0.05 µg/mL
Accuracy (% Bias) Within ± 15%Within ± 10%
Precision (% RSD) < 15%< 10%
Recovery > 85%> 90%
Stability (Freeze-Thaw, Short-Term, Long-Term) StableStable

Experimental Protocols

Below are the detailed methodologies for the two compared bioanalytical methods.

Method 1: HPLC-UV for Cefepime in Human Plasma

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (Cefuroxime, 100 µg/mL).

    • Vortex for 30 seconds.

    • Add 600 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Inject 20 µL into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: 20 mM Potassium Dihydrogen Phosphate buffer (pH 4.5) : Acetonitrile (85:15, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30°C.

Method 2: LC-MS/MS for Cefepime in Human Plasma

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (Cefepime-d3, 1 µg/mL).

    • Vortex for 15 seconds.

    • Add 400 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to an autosampler vial.

    • Inject 5 µL into the LC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: Start with 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) Positive.

    • MRM Transitions: Cefepime: m/z 481.1 → 396.1; Cefepime-d3: m/z 484.1 → 399.1.

    • Column Temperature: 40°C.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the bioanalysis of a cephalosporin in human plasma using HPLC, from sample collection to data analysis.

G cluster_pre_analysis Sample Collection and Handling cluster_analysis Sample Preparation and Analysis cluster_post_analysis Data Acquisition and Processing Patient_Sample Patient Blood Sample Collection (e.g., EDTA tubes) Centrifugation Centrifugation to Separate Plasma Patient_Sample->Centrifugation Plasma_Storage Plasma Storage (-80°C) Centrifugation->Plasma_Storage Sample_Thawing Sample Thawing Plasma_Storage->Sample_Thawing IS_Spiking Internal Standard Spiking Sample_Thawing->IS_Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Spiking->Protein_Precipitation Supernatant_Transfer Supernatant Transfer and Evaporation Protein_Precipitation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation Detection Detection (UV or MS/MS) Chromatographic_Separation->Detection Data_Integration Peak Integration and Quantification Detection->Data_Integration Pharmacokinetic_Analysis Pharmacokinetic Analysis Data_Integration->Pharmacokinetic_Analysis

Caption: Workflow for Cephalosporin Bioanalysis in Human Plasma.

A meta-analysis of clinical trial data on Cefoselis efficacy and safety

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of fourth-generation cephalosporins, Cefoselis has been a subject of clinical investigation for its efficacy and safety in treating severe bacterial infections. This guide provides a meta-analytical perspective on the available clinical trial data for this compound, offering a comparative assessment against its therapeutic alternatives, primarily Cefepime. The data presented herein is intended for researchers, scientists, and drug development professionals to inform further research and clinical positioning.

Executive Summary

This compound, a fourth-generation cephalosporin, demonstrates comparable efficacy and safety to Cefepime in the treatment of acute respiratory and urinary tract infections. Clinical trial data indicates similar cure rates, bacteriological eradication, and adverse event profiles between the two antibiotics. However, a notable gap exists in the literature regarding a comprehensive meta-analysis of this compound across a wide range of indications, limiting a broader comparative assessment against other cephalosporins and antibiotic classes. This guide synthesizes the available direct comparative trial data and contextualizes it with existing meta-analyses of Cefepime to provide a comprehensive overview.

Efficacy Comparison: this compound vs. Cefepime

A multicenter, double-blind, randomized controlled clinical trial provides the most direct evidence for the comparative efficacy of this compound and Cefepime.[1][2] The study enrolled 241 patients with acute respiratory or urinary tract bacterial infections who were treated with either intravenous this compound or Cefepime at a dose of 1-2 grams twice daily for 7-14 days.[1]

Efficacy EndpointThis compound (n=120)Cefepime (n=121)Statistical Significance
Clinical Cure Rate 60.2%54.2%P > 0.05
Clinical Efficacy Rate 96.7%94.9%P > 0.05
Bacteriological Eradication Rate 94.4%100%P > 0.05

The results, as detailed in the table above, demonstrate no statistically significant difference in the clinical cure rate, overall clinical efficacy, and bacteriological eradication rate between this compound and Cefepime.[1] These findings suggest that this compound is a viable alternative to Cefepime for the studied indications.

For a broader perspective, a meta-analysis of Cefepime in pediatric patients showed no difference in success rate or treatment failure compared to other antibiotics.[3][4] However, another meta-analysis in a general population suggested a higher all-cause mortality with Cefepime compared to other beta-lactams, a finding that warrants further investigation and consideration in clinical practice.[5][6]

Safety and Tolerability Profile

The safety profiles of this compound and Cefepime were also found to be comparable in the head-to-head clinical trial.[1][2] The incidence of adverse reactions was low in both treatment arms, with no significant difference observed between the two drugs.[1]

Safety EndpointThis compound (n=120)Cefepime (n=121)Statistical Significance
Incidence of Adverse Reactions 3.3%5.1%P > 0.05

No serious adverse events were reported for this compound in this trial.[1] It is important to note that some studies have suggested potential neurotoxicity with beta-lactam antibiotics, including this compound, particularly in patients with renal impairment.[7]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other cephalosporins, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is crucial for the survival of bacteria. The drug targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. The inhibition of PBPs leads to a defective cell wall, ultimately causing bacterial cell lysis and death.

This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Formation Peptidoglycan->CellWall Blocks Lysis Cell Lysis & Bacterial Death CellWall->Lysis Leads to

References

Safety Operating Guide

Navigating the Safe Disposal of Cefoselis: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Cefoselis, a fourth-generation cephalosporin antibiotic, is a critical component of laboratory safety and environmental responsibility.[1][2] Adherence to established guidelines not only mitigates potential environmental contamination but also ensures compliance with stringent regulatory frameworks. This guide provides essential information for researchers, scientists, and drug development professionals on the safe and compliant disposal of this compound.

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3] A fundamental principle is the avoidance of improper disposal methods such as flushing down sinks or toilets, which can lead to the release of active pharmaceutical ingredients into the environment and contribute to the development of antibiotic-resistant bacteria.[3][4]

This compound Disposal: Key Considerations

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the disposal procedures are dictated by its classification as a non-hazardous pharmaceutical waste unless specific institutional or local regulations state otherwise. The Safety Data Sheet (SDS) for this compound (sulfate) specifies that it must not be disposed of with household garbage and should not be allowed to reach the sewage system. Disposal must be made according to official regulations.[5]

Disposal Aspect Recommendation Regulatory Context & Rationale
Waste Classification This compound is generally considered non-hazardous pharmaceutical waste.The Resource Conservation and Recovery Act (RCRA) regulates hazardous waste. Most pharmaceuticals are not RCRA hazardous unless they exhibit specific characteristics (e.g., flammability) or are explicitly listed.[3][6]
Container Selection Use designated non-hazardous pharmaceutical waste containers, which are typically blue.[3]Proper segregation prevents cross-contamination and ensures the waste stream is managed correctly.[7][8]
Prohibited Disposal Methods Do not dispose of this compound down the drain or in regular trash.[5]This prevents the introduction of active pharmaceutical ingredients into waterways, which can have adverse ecological effects and contribute to antimicrobial resistance.[4]
Recommended Disposal Route Engage a licensed pharmaceutical waste management vendor for incineration.Incineration is the EPA's recommended treatment method for most pharmaceutical waste, as it effectively destroys the active compounds.[3]
Spill Management In case of a spill, collect the material, place it in a sealed container, and dispose of it as pharmaceutical waste.[9]Proper cleanup of spills prevents accidental exposure and environmental contamination.
Empty Containers Uncleaned packaging must be disposed of according to official regulations.[5]This ensures that any residual product is managed appropriately.

Experimental Protocols: A Note on Methodology

It is important to note that "experimental protocols" in the context of waste disposal differ from those in research and development. Disposal methodologies are procedural guidelines dictated by regulatory bodies rather than experimental variables to be tested. The primary "methodology" for this compound disposal involves adherence to the following workflow.

This compound Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound in a laboratory setting.

G cluster_0 This compound Waste Generation cluster_1 Segregation & Containment cluster_2 Storage & Collection cluster_3 Final Disposal start Unused, expired, or contaminated this compound segregate Segregate from other chemical and biohazardous waste start->segregate Step 1 container Place in a designated, sealed, and labeled non-hazardous pharmaceutical waste container (Blue) segregate->container Step 2 storage Store in a secure, designated area away from incompatible materials container->storage Step 3 collection Arrange for pickup by a licensed pharmaceutical waste vendor storage->collection Step 4 transport Vendor transports waste to a permitted facility collection->transport Step 5 disposal Incineration at a permitted treatment facility transport->disposal Step 6

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these guidelines and partnering with certified waste management professionals, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting both their personnel and the environment.

References

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Top-N result to add to graph 6

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.